molecular formula C41H72N7O18P3S B1261451 3-oxoicosanoyl-CoA

3-oxoicosanoyl-CoA

Katalognummer: B1261451
Molekulargewicht: 1076.0 g/mol
InChI-Schlüssel: FYBVHNZJDVUVLJ-IBYUJNRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxoicosanoyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxoicosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is functionally related to a 3-oxoicosanoic acid. It is a conjugate acid of a this compound(4-).
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Eigenschaften

Molekularformel

C41H72N7O18P3S

Molekulargewicht

1076.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxoicosanethioate

InChI

InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-28,30,34-36,40,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

FYBVHNZJDVUVLJ-IBYUJNRCSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

3-Oxoicosanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids and fatty acid derivatives that cannot be, or are inefficiently, metabolized by mitochondria. This includes very long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and the precursors of bile acids. The pathway proceeds through a series of four enzymatic reactions, analogous to mitochondrial β-oxidation, resulting in the chain shortening of the fatty acyl-CoA and the production of acetyl-CoA. This guide focuses on a key intermediate in the peroxisomal β-oxidation of eicosanoic acid (C20), 3-oxoicosanoyl-CoA , and the enzymatic step that governs its metabolism. A comprehensive understanding of this process is vital for researchers in metabolic diseases and professionals in drug development targeting lipid metabolism.

The Core Pathway: Peroxisomal β-Oxidation of Eicosanoyl-CoA

Eicosanoyl-CoA, the activated form of the 20-carbon saturated fatty acid eicosanoic acid, undergoes β-oxidation within the peroxisome. The process involves a cycle of four enzymatic reactions, ultimately yielding a shortened acyl-CoA and a molecule of acetyl-CoA. This compound is the substrate for the final, thiolytic cleavage step of this cycle.

The key enzymes involved in the peroxisomal β-oxidation of straight-chain fatty acids are:

  • Acyl-CoA Oxidase 1 (ACOX1): The rate-limiting enzyme that introduces a double bond between the α and β carbons of the acyl-CoA.[1]

  • Multifunctional Protein (L-bifunctional enzyme, L-PBE, or EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (ACAA1): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA.[2][3][4][5]

The metabolic fate of this compound is central to the efficient processing of C20 fatty acids. Its cleavage by ACAA1 produces stearoyl-CoA (C18) and acetyl-CoA. The shortened stearoyl-CoA can then undergo further rounds of β-oxidation in either the peroxisome or mitochondria.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Eicosanoyl_CoA Eicosanoyl-CoA (C20) Trans_2_Enoyl_CoA trans-2-Icosenoyl-CoA Eicosanoyl_CoA->Trans_2_Enoyl_CoA ACOX1 L_3_Hydroxyacyl_CoA L-3-Hydroxyicosanoyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA L-PBE (Hydratase) Oxoacyl_CoA This compound L_3_Hydroxyacyl_CoA->Oxoacyl_CoA L-PBE (Dehydrogenase) Stearoyl_CoA Stearoyl-CoA (C18) Oxoacyl_CoA->Stearoyl_CoA ACAA1 (Thiolase) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA ACAA1 (Thiolase) Further β-oxidation Further β-oxidation Stearoyl_CoA->Further β-oxidation Mitochondria or Cytosol Mitochondria or Cytosol Acetyl_CoA->Mitochondria or Cytosol

Figure 1: Peroxisomal β-oxidation of eicosanoyl-CoA.

Quantitative Data on this compound Metabolism

Precise kinetic parameters for human ACAA1 with this compound as a substrate are not extensively documented in publicly available literature. However, studies on peroxisomal thiolases indicate a broad substrate specificity, with activity on short, medium, long, and very long straight-chain 3-oxoacyl-CoAs. The intracellular concentrations of specific acyl-CoA intermediates like this compound are also not well-defined and are expected to be low and transient under normal physiological conditions.

Table 1: Substrate Specificity and General Kinetic Properties of Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)

PropertyDescriptionReference
Substrate Range Active on a broad range of straight-chain 3-oxoacyl-CoAs, including short, medium, long, and very long-chain species.
General Kinetics Peroxisomal β-oxidation displays optimal specificity towards long-chain polyunsaturated acyl-CoA esters, with Km values in the range of 13-22 µM for various C20 and C22 substrates. The Km for palmitoyl-CoA is approximately 13.8 µM.
Cellular Concentration The free cytosolic concentration of long-chain acyl-CoA esters is estimated to be in the low nanomolar range, likely below 200 nM even under extreme conditions, and potentially below 5 nM during active fatty acid synthesis.
VLCFA-CoA Abundance In some human cell lines (e.g., MCF7), very-long-chain fatty acyl-CoAs (>C20) can constitute over 50% of the total fatty acyl-CoA pool.

Experimental Protocols

Expression and Purification of Recombinant Human ACAA1

To perform kinetic studies, a source of purified ACAA1 is required. Recombinant expression in E. coli is a common method.

Workflow:

ACAA1_Purification cluster_workflow ACAA1 Purification Workflow Cloning Clone human ACAA1 cDNA into an expression vector (e.g., pET with N-terminal His-tag) Transformation Transform expression vector into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli culture and induce protein expression (e.g., with IPTG) Transformation->Culture Lysis Harvest cells and lyse (e.g., by sonication) Culture->Lysis Purification Purify ACAA1 using affinity chromatography (e.g., Ni-NTA) Lysis->Purification Analysis Analyze purity by SDS-PAGE and confirm identity by Western blot Purification->Analysis

Figure 2: Workflow for recombinant ACAA1 expression and purification.

Detailed Methodology:

  • Cloning: The full-length human ACAA1 cDNA (NCBI Accession No. NP_001598.1) is cloned into a suitable bacterial expression vector, such as pET-28a, which provides an N-terminal hexahistidine (His6) tag for purification.

  • Expression: The expression plasmid is transformed into a competent E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice. The lysate is then centrifuged to pellet cell debris.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACAA1 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-ACAA1 or anti-His-tag antibody. The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) and stored at -80°C.

Enzymatic Synthesis of this compound

The substrate, this compound, is not commercially available and needs to be synthesized. A chemo-enzymatic approach is often employed.

Workflow:

Substrate_Synthesis cluster_synthesis This compound Synthesis Workflow Step1 Activation of Eicosanoic Acid to Eicosanoyl-CoA Step2 Oxidation to trans-2-Icosenoyl-CoA (using ACOX1) Step1->Step2 Step3 Hydration to L-3-Hydroxyicosanoyl-CoA (using L-PBE) Step2->Step3 Step4 Oxidation to this compound (using L-PBE) Step3->Step4 Step5 Purification by HPLC Step4->Step5 LCMS_Workflow cluster_lcms LC-MS/MS Quantification Workflow Sample_Prep Sample Preparation (Cell/Tissue Homogenization) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample_Prep->Extraction LC_Separation LC Separation (Reversed-Phase Chromatography) Extraction->LC_Separation MS_Detection MS/MS Detection (Multiple Reaction Monitoring) LC_Separation->MS_Detection Quantification Quantification using a stable isotope-labeled internal standard MS_Detection->Quantification PPARa_Regulation cluster_regulation PPARα Regulation of ACAA1 Expression Ligands Fatty Acids / Fibrates PPARa PPARα Ligands->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in ACAA1 gene promoter) PPARa_RXR->PPRE binds to Transcription Increased Transcription PPRE->Transcription ACAA1_mRNA ACAA1 mRNA Transcription->ACAA1_mRNA ACAA1_Protein ACAA1 Protein ACAA1_mRNA->ACAA1_Protein Translation

References

The Pivotal Role of 3-Oxoicosanoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 28, 2025

Abstract

3-Oxoicosanoyl-CoA, a 20-carbon β-ketoacyl-CoA, stands as a critical intermediate at the crossroads of very-long-chain fatty acid (VLCFA) metabolism. Its transient existence is central to both the catabolic spiral of β-oxidation and the anabolic pathway of fatty acid elongation. This technical guide provides an in-depth exploration of the function of this compound, detailing its involvement in key metabolic pathways, the enzymes that govern its transformations, and its implications in metabolic disorders. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and related enzymes, and presents visualizations of the pertinent metabolic and experimental workflows. A comprehensive understanding of the roles of this compound is paramount for researchers and professionals in drug development aiming to target metabolic diseases.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. The metabolism of these lipids is a tightly regulated process involving a series of enzymatic reactions in which this compound emerges as a key, albeit transient, intermediate. This molecule is central to two opposing metabolic fates: degradation for energy production via β-oxidation and synthesis for the formation of longer fatty acid chains through elongation.

This guide will dissect the multifaceted functions of this compound, providing a detailed overview of its metabolic significance, the enzymes that interact with it, and its association with human health and disease.

The Role of this compound in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production[1]. The breakdown of VLCFAs, including the 20-carbon icosanoyl-CoA, occurs in both mitochondria and peroxisomes[2]. This compound is the substrate for the final step in each cycle of β-oxidation.

Mitochondrial β-Oxidation

In the mitochondria, the β-oxidation of long-chain fatty acids is primarily carried out by the mitochondrial trifunctional protein (MTP), an enzyme complex embedded in the inner mitochondrial membrane[3]. MTP catalyzes the last three steps of the β-oxidation spiral: 2-enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities[3].

The formation and subsequent cleavage of this compound in the mitochondria can be summarized as follows:

  • Dehydrogenation of L-3-Hydroxyicosanoyl-CoA: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of MTP oxidizes L-3-hydroxyicosanoyl-CoA to this compound, using NAD+ as an electron acceptor.

  • Thiolytic Cleavage of this compound: The 3-ketoacyl-CoA thiolase (thiolase) component of MTP then catalyzes the cleavage of this compound by a molecule of coenzyme A (CoA-SH). This reaction yields acetyl-CoA and stearoyl-CoA (C18-CoA), which is two carbons shorter and can then re-enter the β-oxidation spiral.

Beta_Oxidation_of_Icosanoyl_CoA Icosanoyl_CoA Icosanoyl-CoA (C20) Enoyl_CoA Trans-Δ2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA  Acyl-CoA Dehydrogenase (VLCAD)  FAD -> FADH2 Hydroxyacyl_CoA L-3-Hydroxyicosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA  Enoyl-CoA Hydratase (MTP)  H2O Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA  L-3-Hydroxyacyl-CoA Dehydrogenase (MTP)  NAD+ -> NADH + H+ Stearoyl_CoA Stearoyl-CoA (C18) Ketoacyl_CoA->Stearoyl_CoA  3-Ketoacyl-CoA Thiolase (MTP)  CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Peroxisomal β-Oxidation

Peroxisomes are essential for the initial breakdown of VLCFAs, which are then shortened to medium-chain fatty acids and transported to the mitochondria for complete oxidation. The enzymatic steps in peroxisomal β-oxidation are similar to those in mitochondria but are catalyzed by a different set of enzymes that are not part of a single trifunctional protein. The final step, the thiolytic cleavage of this compound, is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase.

The Role of this compound in Fatty Acid Elongation

Fatty acid elongation is an anabolic process that adds two-carbon units to a growing fatty acyl-CoA chain. This process occurs in the endoplasmic reticulum and is crucial for the synthesis of VLCFAs required for various cellular functions. The elongation cycle involves four sequential reactions, with the first and rate-limiting step being the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

For the synthesis of fatty acids longer than 20 carbons, this compound acts as a precursor. The process can be described as follows:

  • Condensation: An ELOVL enzyme, such as ELOVL7, catalyzes the condensation of stearoyl-CoA (C18-CoA) with malonyl-CoA to produce this compound (C20-ketoacyl-CoA). ELOVL7 has been shown to have a preference for C18-CoA substrates and can accept fatty acyl-CoAs with carbon chains up to C20 in length.

  • Reduction: The this compound is then reduced by a 3-ketoacyl-CoA reductase to 3-hydroxyicosanoyl-CoA, using NADPH as the reducing agent.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to form trans-2-icosenoyl-CoA.

  • Second Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond to yield icosanoyl-CoA (C20-CoA), which can then serve as a substrate for further elongation cycles.

Fatty_Acid_Elongation Stearoyl_CoA Stearoyl-CoA (C18) Ketoacyl_CoA This compound Stearoyl_CoA->Ketoacyl_CoA  ELOVL7  CoA-SH, CO2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA  3-Ketoacyl-CoA Reductase  NADPH -> NADP+ Enoyl_CoA Trans-2-Icosenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA  3-Hydroxyacyl-CoA Dehydratase  H2O Icosanoyl_CoA Icosanoyl-CoA (C20) Enoyl_CoA->Icosanoyl_CoA  Trans-2-Enoyl-CoA Reductase  NADPH -> NADP+

Quantitative Data

Specific kinetic parameters for enzymes acting on this compound are not extensively reported in the literature. However, data for related long-chain substrates can provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/SourceReference
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydecanoyl-CoA5.413,800Pig Heart
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxypalmitoyl-CoA4.86,900Pig Heart
3-Ketoacyl-CoA Thiolase (Mitochondrial)3-Oxodecanoyl-CoA~5Not specifiedRat Liver
ELOVL7Stearoyl-CoA (C18:0)Not specifiedNot specifiedHuman (recombinant)

Note: The table presents available data for enzymes acting on long-chain acyl-CoAs, which can serve as an approximation for the behavior of enzymes with this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

5.1.1. Sample Preparation

  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water with an internal standard).

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH with ammonium hydroxide to improve peak shape and retention.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard.

LC_MS_MS_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (with internal standard) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Enzyme Assays

5.2.1. L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay

This assay measures the oxidation of a long-chain 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA by monitoring the production of NADH.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), NAD+, and the substrate L-3-hydroxyicosanoyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., purified MTP or cell lysate).

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Coupled Assay: To overcome unfavorable equilibrium, a coupled assay can be used where the product, this compound, is immediately consumed by the addition of 3-ketoacyl-CoA thiolase and CoA-SH.

5.2.2. 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA by monitoring the decrease in substrate concentration or the formation of the shortened acyl-CoA. A common method involves monitoring the disappearance of the Mg2+-complex of the 3-ketoacyl-CoA at 303 nm.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., potassium phosphate), MgCl2, CoA-SH, and the substrate this compound.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.

Signaling Pathways and Logical Relationships

While direct evidence for this compound as a signaling molecule is limited, long-chain acyl-CoAs, in general, are known to act as regulatory molecules. They can allosterically regulate enzymes, influence ion channels, and affect gene expression. It is plausible that very-long-chain acyl-CoAs, including this compound, could have similar signaling roles, particularly in tissues where VLCFA metabolism is prominent.

Signaling_Hypothesis Metabolic_Stress Metabolic Stress (e.g., Fasting, High-Fat Diet) VLCFA_Metabolism Altered VLCFA Metabolism Metabolic_Stress->VLCFA_Metabolism Acyl_CoA_Pool Increased [this compound] VLCFA_Metabolism->Acyl_CoA_Pool Enzyme_Regulation Allosteric Regulation of Enzymes (e.g., ACC, CPT1) Acyl_CoA_Pool->Enzyme_Regulation Gene_Expression Modulation of Transcription Factors (e.g., PPARs) Acyl_CoA_Pool->Gene_Expression Cellular_Response Cellular Response (e.g., altered lipid synthesis, apoptosis) Enzyme_Regulation->Cellular_Response Gene_Expression->Cellular_Response

Conclusion

This compound is a pivotal metabolic intermediate that sits at the heart of very-long-chain fatty acid metabolism. Its precise regulation is essential for maintaining cellular lipid homeostasis. Dysregulation of the enzymes that produce or consume this compound can lead to severe metabolic disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate roles of this molecule. A deeper understanding of the metabolism and potential signaling functions of this compound will undoubtedly open new avenues for the development of therapeutic strategies for a range of metabolic diseases.

References

A Technical Guide to 3-Oxoicosanoyl-CoA in the Landscape of Very Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of very long-chain fatty acids (VLCFAs), with a specific focus on the pivotal intermediate, 3-oxoicosanoyl-CoA. This document synthesizes current knowledge, presents detailed experimental protocols for VLCFA analysis, and visualizes key metabolic and signaling pathways to support advanced research and therapeutic development.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

Fatty acids (FAs) are fundamental cellular components, serving as energy sources, structural elements of membranes, and precursors for signaling molecules. They are classified by their carbon chain length, with long-chain fatty acids (LCFAs) having 11-20 carbons and very long-chain fatty acids (VLCFAs) possessing 22 or more carbons.[1][2] While less abundant than LCFAs, VLCFAs play indispensable roles in various physiological processes, including the formation of the skin barrier, maintenance of myelin sheaths in the nervous system, spermatogenesis, and retinal function.[1][3] These functions are typically exerted not by free VLCFAs, but through their incorporation into complex lipids like sphingolipids and glycerophospholipids.[1]

The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation in peroxisomes. Disruptions in these pathways can lead to the accumulation of VLCFAs, causing severe inherited disorders such as X-linked adrenoleukodystrophy (X-ALD), ichthyosis, and macular degeneration. Central to the synthesis of C20 and longer fatty acids is the intermediate This compound , which represents a key control point in the elongation pathway. Understanding its formation and conversion is critical for elucidating the mechanisms of VLCFA homeostasis and pathology.

The Synthesis of VLCFAs: The Fatty Acid Elongation Cycle

VLCFAs are synthesized in the endoplasmic reticulum (ER) through a repeating four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.

The four core reactions of the FA elongation cycle are:

  • Condensation : This is the first and rate-limiting step, where an acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This reaction is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7), each with distinct substrate specificities that largely determine the final VLCFA products.

  • First Reduction : The 3-ketoacyl-CoA intermediate is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

  • Dehydration : A molecule of water is removed from 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Second Reduction : The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR) to form a saturated acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then serve as the substrate for another round of elongation.

This compound is the specific 3-ketoacyl-CoA intermediate formed during the elongation of an 18-carbon acyl-CoA (stearoyl-CoA) to a 20-carbon acyl-CoA (icosanoyl-CoA). This step is primarily catalyzed by the ELOVL6 elongase, which shows high activity towards C18-CoAs.

fatty_acid_elongation cluster_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) (e.g., this compound for C20) Acyl_CoA_n->Ketoacyl_CoA ELOVL1-7 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA + CO2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (HSD17B12) (Reduction) + NADPH Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD1-4 (Dehydration) - H2O Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 TECR (Reduction) + NADPH Acyl_CoA_n2->Acyl_CoA_n New Cycle

Figure 1: The mammalian fatty acid elongation cycle in the ER.
Enzymes of VLCFA Synthesis

The synthesis of VLCFAs is orchestrated by a dedicated set of enzymes located in the ER membrane. Their coordinated action ensures the production of a diverse range of VLCFA species.

Enzyme ClassHuman Gene(s)Yeast Gene(s)FunctionAssociated Disorders
FA Elongase ELOVL1-7ELO1, FEN1, SUR4Catalyzes the initial, rate-limiting condensation step, determining substrate specificity.Stargardt disease type 3 (STGD3), Ichthyosis (ELOVL4)
3-Ketoacyl-CoA Reductase HSD17B12 (KAR)YBR159W, AYR1Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.Essential for embryonic survival.
3-Hydroxyacyl-CoA Dehydratase HACD1-4PHS1Dehydrates 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.Centronuclear myopathy (in dogs, HACD1)
2,3-Trans-enoyl-CoA Reductase TECRTSC13Reduces trans-2,3-enoyl-CoA to a saturated acyl-CoA.Non-syndromic mental retardation

Degradation of VLCFAs: Peroxisomal Beta-Oxidation

While most fatty acids are oxidized in the mitochondria, VLCFAs are exclusively shortened in peroxisomes because mitochondria lack the necessary enzymes to handle these long molecules. The peroxisomal beta-oxidation pathway is a four-step process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized in the mitochondria.

The four steps of peroxisomal beta-oxidation are:

  • Dehydrogenation : Acyl-CoA is oxidized to trans-2-enoyl-CoA by the enzyme Acyl-CoA Oxidase 1 (ACOX1).

  • Hydration : The trans-2-enoyl-CoA is hydrated to 3-hydroxyacyl-CoA.

  • Dehydrogenation : 3-hydroxyacyl-CoA is dehydrogenated to 3-ketoacyl-CoA. Both the hydration and second dehydrogenation steps are catalyzed by a single bifunctional enzyme, 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).

  • Thiolytic Cleavage : The 3-ketoacyl-CoA is cleaved by peroxisomal 3-oxoacyl-CoA thiolase (encoded by the ACAA1 gene) into acetyl-CoA and an acyl-CoA that is two carbons shorter.

Defects in this pathway, particularly in the ABCD1 transporter that imports VLCFA-CoAs into the peroxisome, lead to the accumulation of VLCFAs and are the cause of X-linked adrenoleukodystrophy.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisomal Beta-Oxidation VLCFA_CoA VLCFA-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (Dehydrogenation) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydration) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenation) Acyl_CoA_n2 Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_n2 ACAA1 (Thiolase) (Thiolytic Cleavage) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Acyl_CoA_n2->VLCFA_CoA New Cycle or Mitochondrial Oxidation

Figure 2: The pathway of VLCFA degradation via peroxisomal beta-oxidation.
Enzymes and Transporters in VLCFA Degradation

The breakdown of VLCFAs is dependent on specific transporters and a unique set of enzymes within the peroxisome.

ComponentGeneFunctionAssociated Disorders
VLCFA Transporter ABCD1Transports VLCFA-CoAs across the peroxisomal membrane.X-linked adrenoleukodystrophy (X-ALD)
Acyl-CoA Oxidase 1 ACOX1Catalyzes the first dehydrogenation step.Peroxisomal acyl-CoA oxidase deficiency
D-bifunctional protein HSD17B4Catalyzes the second (hydration) and third (dehydrogenation) steps.D-bifunctional protein deficiency
3-oxoacyl-CoA thiolase ACAA1Catalyzes the final thiolytic cleavage.No known associated disorders.

VLCFAs in Cellular Signaling

Beyond their structural roles, VLCFAs and their derivatives are emerging as important signaling molecules. They can modulate cellular functions by altering the biophysical properties of membranes, such as fluidity and curvature, which in turn affects the function of membrane-bound proteins and the formation of lipid microdomains (rafts).

Recent studies have highlighted a role for saturated VLCFAs in macrophage activation and inflammation. In macrophages from X-ALD patients, the inability to degrade VLCFAs leads to a prolonged pro-inflammatory state. Extrinsic saturated VLCFAs can activate the c-Jun N-terminal kinase (JNK) signaling pathway through the scavenger receptor CD36, leading to the release of pro-inflammatory chemokines.

Furthermore, VLCFAs are critical for the synthesis of sphingolipids, which are themselves bioactive molecules involved in signal transduction and the regulation of cell death. An imbalance in VLCFA-containing sphingolipids can disrupt cellular homeostasis and has been linked to the production of toxic 1-deoxysphingolipids, which contribute to cellular dysfunction.

vlcfa_signaling cluster_signaling VLCFA-Mediated Inflammatory Signaling in Macrophages VLCFA Extracellular Saturated VLCFA (e.g., C26:0) CD36 CD36 Receptor VLCFA->CD36 Binds JNK JNK Pathway Activation CD36->JNK Activates Chemokines Pro-inflammatory Chemokine Release (e.g., CXCL8) JNK->Chemokines Upregulates Response Inflammatory Response & Invasiveness Chemokines->Response

Figure 3: Saturated VLCFAs activate the JNK pathway via the CD36 receptor.

Experimental Protocols for Studying VLCFA Metabolism

The analysis of VLCFAs and their acyl-CoA intermediates requires specialized and sensitive techniques. Below are detailed methodologies for key experiments in the field.

Quantification of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of long-chain and very-long-chain acyl-CoAs, including this compound.

Protocol:

  • Sample Collection and Quenching :

    • For cultured cells (0.5–2 x 10^7), place the dish on ice, aspirate the medium, and wash twice with chilled PBS.

    • For tissues, excise the sample and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction :

    • Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water containing internal standards).

    • Perform a two-phase liquid-liquid extraction by adding a non-polar solvent (e.g., hexane) and water. The acyl-CoAs will remain in the lower aqueous/organic phase.

  • Solid-Phase Extraction (SPE) for Cleanup :

    • Condition an SPE column (e.g., Oasis MAX) with methanol, then equilibrate with water.

    • Load the aqueous extract from the previous step.

    • Wash the column with 2% formic acid, followed by a methanol wash.

    • Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.

    • Combine the eluted fractions and dry them under a stream of nitrogen.

  • LC-MS/MS Analysis :

    • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with buffered methanol or acetonitrile to separate the acyl-CoA species.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each acyl-CoA.

lc_ms_workflow cluster_workflow Workflow for Acyl-CoA Quantification Start Tissue/Cell Sample Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract Liquid-Liquid Extraction Quench->Extract SPE Solid-Phase Extraction (SPE) Cleanup Extract->SPE Dry Dry Down Under Nitrogen SPE->Dry Reconstitute Reconstitute Sample Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Figure 4: Experimental workflow for the analysis of acyl-CoA esters by LC-MS/MS.
Measurement of Peroxisomal Beta-Oxidation Activity

This assay measures the capacity of living cells to degrade VLCFAs using a stable-isotope labeled substrate.

Protocol:

  • Cell Culture and Labeling :

    • Culture cells (e.g., fibroblasts) to near confluence in standard culture medium.

    • Incubate the cells with a medium containing a stable-isotope labeled VLCFA, such as deuterium-labeled docosanoic acid (D3-C22:0), for a defined period (e.g., 24-48 hours).

  • Lipid Extraction :

    • After incubation, wash the cells with PBS and harvest them.

    • Perform a total lipid extraction using a standard method like the Bligh-Dyer or Folch procedure.

  • Derivatization :

    • Hydrolyze the extracted lipids to release free fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using an agent like boron trifluoride in methanol. This increases their volatility for GC-MS analysis.

  • GC-MS Analysis :

    • Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer.

    • The FAMEs are separated based on their chain length and saturation.

    • The mass spectrometer is used to measure the abundance of the labeled substrate (e.g., D3-C22:0) and its beta-oxidation products (e.g., D3-C20:0, D3-C18:0, etc.).

  • Data Analysis :

    • Calculate the ratio of the product to the remaining substrate to determine the rate of peroxisomal beta-oxidation. A lower product-to-substrate ratio indicates impaired beta-oxidation activity.

Comparison of Methods for Fatty Acid Metabolism Assessment
MethodPrincipleKey OutputsAdvantagesLimitations
Stable Isotope Tracing Administration of stable isotope-labeled fatty acids (e.g., ¹³C-palmitate) and tracking their incorporation into downstream metabolites via mass spectrometry.Fatty acid flux, oxidation rates, de novo lipogenesis.Gold standard for in vivo kinetic measurements; provides a dynamic view of metabolic pathways.Technically demanding, requires specialized equipment (mass spectrometer).
Extracellular Flux Analysis (e.g., Seahorse) Real-time measurement of oxygen consumption rate (OCR) as a proxy for fatty acid oxidation (FAO) in live cells.Real-time FAO rates, metabolic switching, substrate preference.High-throughput, provides real-time functional data on live cells.Indirect measurement of FAO, can be influenced by other oxidative processes.
Lipidomics (GC-MS, LC-MS/MS) Comprehensive profiling and quantification of lipids, including fatty acids and acyl-CoAs, from a biological sample.Static levels of individual lipid species, pathway intermediates, compositional changes.High sensitivity and specificity, provides a detailed snapshot of the lipidome.Does not directly measure metabolic flux; provides static concentrations.

Conclusion

This compound is a critical, yet transient, intermediate in the synthesis of C20 and longer very long-chain fatty acids. Its position within the fatty acid elongation cycle makes it a key node in a metabolic pathway essential for cellular structure and signaling. A thorough understanding of the enzymes that produce and consume this molecule, such as ELOVL elongases and 3-ketoacyl-CoA reductases, is paramount for deciphering the complex regulation of VLCFA homeostasis. Dysregulation of this pathway has profound pathological consequences, as seen in severe neurodegenerative and skin disorders. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers and drug developers to precisely interrogate these pathways, identify novel therapeutic targets, and develop interventions for diseases of VLCFA metabolism.

References

The Central Role of 3-Oxoicosanoyl-CoA in the Biosynthesis of Very-Long-Chain Fatty Acids and Complex Lipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxoicosanoyl-CoA is a critical, yet transient, intermediate in the metabolic pathway of fatty acid elongation, specifically in the synthesis of very-long-chain fatty acids (VLCFAs) with 20 or more carbons. This technical guide provides a comprehensive overview of the formation, conversion, and regulatory significance of this compound. It details the enzymatic reactions that govern its synthesis and subsequent reduction, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for its study. Furthermore, this document explores the pivotal role of this compound as a precursor for the biosynthesis of essential complex lipids, such as sphingolipids and ceramides, and discusses its potential as a target for therapeutic intervention in various metabolic diseases.

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The biosynthesis of VLCFAs occurs through a cyclical four-step elongation process in the endoplasmic reticulum. This compound emerges as a key intermediate in the elongation of C18 fatty acids to C20 fatty acids, a critical step in the production of numerous bioactive lipids. Understanding the biochemistry of this compound is paramount for elucidating the mechanisms of lipid homeostasis and the pathophysiology of metabolic disorders.

The Biosynthesis and Metabolism of this compound

The synthesis of this compound is the first and rate-limiting step in the elongation cycle of a C18 acyl-CoA. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

The Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA by two carbons involves four sequential reactions:

  • Condensation: An acyl-CoA (in this case, stearoyl-CoA or C18:0-CoA) is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (KCS) , also known as a fatty acid elongase (ELOVL). This reaction forms this compound and releases CO2.

  • Reduction: The 3-keto group of this compound is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reducing agent to produce 3-hydroxyicosanoyl-CoA.

  • Dehydration: The 3-hydroxyicosanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a trans-2,3-enoyl-CoA intermediate.

  • Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) , again using NADPH, to yield an icosanoyl-CoA (C20:0-CoA), which is two carbons longer than the initial substrate.

Fatty Acid Elongation Cycle cluster_0 Fatty Acid Elongation Cycle Stearoyl_CoA Stearoyl-CoA (C18:0) Three_Oxo This compound Stearoyl_CoA->Three_Oxo ELOVL (KCS) + Malonyl-CoA - CO2, CoA Malonyl_CoA Malonyl-CoA Three_Hydroxy 3-Hydroxyicosanoyl-CoA Three_Oxo->Three_Hydroxy KCR + NADPH - NADP+ Trans_Enoyl trans-2,3-Icosenoyl-CoA Three_Hydroxy->Trans_Enoyl HCD - H2O Icosanoyl_CoA Icosanoyl-CoA (C20:0) Trans_Enoyl->Icosanoyl_CoA ECR + NADPH - NADP+

Figure 1: The fatty acid elongation cycle, highlighting the formation and conversion of this compound.
Key Enzymes in this compound Metabolism

  • ELOVL Fatty Acid Elongase 7 (ELOVL7): In mammals, a family of seven ELOVL enzymes exists, each with distinct substrate specificities. ELOVL7 has a preference for C18-CoA substrates and is a key enzyme responsible for the synthesis of this compound from stearoyl-CoA.[1][2]

  • 3-Ketoacyl-CoA Reductase (KCR): This enzyme catalyzes the first reduction step, converting this compound to 3-hydroxyicosanoyl-CoA. There are several isoforms of KCR, and they are generally considered to have broad substrate specificity.

Quantitative Data on this compound Synthesis

Precise quantitative data on the kinetics of the enzymes involved in this compound metabolism are crucial for understanding the regulation of VLCFA synthesis.

EnzymeSubstrate(s)KmkcatSource OrganismReference
ELOVL7 (9Z,12Z,15Z)-octadecatrienoyl-CoA2.6 µM-Human[3]
3-Ketoacyl-CoA Reductase 3-Oxoacyl-CoAsBroad-Various[4]

Role in Complex Lipid Synthesis

This compound is a precursor for the synthesis of icosanoyl-CoA (C20:0-CoA), which is a building block for various complex lipids, most notably sphingolipids.

Sphingolipid and Ceramide Synthesis

Icosanoyl-CoA can be utilized by ceramide synthases (CerS) to acylate a sphingoid base, forming C20-ceramide. Different CerS isoforms exhibit specificity for acyl-CoAs of different chain lengths. For instance, CerS2 has a preference for very-long-chain acyl-CoAs, including C20:0-CoA.[5] C20-ceramides are then further metabolized to form more complex sphingolipids like sphingomyelin and gangliosides, which are integral components of cellular membranes and are involved in signal transduction.

Sphingolipid_Synthesis_Pathway cluster_1 Link to Sphingolipid Synthesis Three_Oxo This compound Icosanoyl_CoA Icosanoyl-CoA (C20:0) Three_Oxo->Icosanoyl_CoA KCR, HCD, ECR Ceramide C20-Ceramide Icosanoyl_CoA->Ceramide Ceramide Synthase (CerS) + Sphingoid Base - CoA Sphingoid_Base Sphingoid Base Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL Further Enzymatic Steps

Figure 2: The role of the this compound pathway in the synthesis of C20-ceramides and complex sphingolipids.

Experimental Protocols

Heterologous Expression and Purification of Human ELOVL7

This protocol describes the expression of human ELOVL7 in insect cells and its subsequent purification, which is essential for in vitro characterization.

Objective: To obtain purified, active ELOVL7 for enzymatic assays.

Methodology:

  • Cloning: The human ELOVL7 gene is cloned into a baculovirus transfer vector (e.g., pFB-CT10HF-LIC) with a C-terminal tag (e.g., His10-FLAG) for purification.

  • Baculovirus Generation: The recombinant transfer vector is used to generate a baculovirus stock in Sf9 insect cells.

  • Protein Expression: Sf9 cells are infected with the high-titer baculovirus stock and incubated to allow for protein expression.

  • Cell Lysis and Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by sonication and ultracentrifugation.

  • Solubilization: The membrane pellet is solubilized in a buffer containing a mild detergent (e.g., octyl glucose neopentyl glycol (OGNG)) and cholesteryl hemisuccinate (CHS).

  • Affinity Chromatography: The solubilized protein is purified using an immobilized metal affinity chromatography (IMAC) resin (e.g., TALON resin) that binds the His-tag.

  • Tag Cleavage and Reverse Purification: The affinity tag is cleaved using a specific protease (e.g., TEV protease), and the cleaved tag and protease are removed by passing the sample back over the IMAC resin.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a homogenous protein sample.

ELOVL7_Purification_Workflow Cloning Cloning of ELOVL7 gene Baculovirus Baculovirus Generation in Sf9 cells Cloning->Baculovirus Expression Protein Expression in Sf9 cells Baculovirus->Expression Lysis Cell Lysis and Membrane Preparation Expression->Lysis Solubilization Detergent Solubilization Lysis->Solubilization IMAC1 Immobilized Metal Affinity Chromatography (IMAC) Solubilization->IMAC1 Cleavage Tag Cleavage (e.g., TEV protease) IMAC1->Cleavage IMAC2 Reverse IMAC Cleavage->IMAC2 SEC Size-Exclusion Chromatography IMAC2->SEC Purified_Protein Purified ELOVL7 SEC->Purified_Protein

Figure 3: Workflow for the heterologous expression and purification of human ELOVL7.
In Vitro Fatty Acid Elongase Assay

This assay measures the activity of purified ELOVL7 by monitoring the formation of the 3-ketoacyl-CoA product.

Objective: To determine the enzymatic activity and substrate specificity of ELOVL7.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate, pH 7.0), purified ELOVL7, the acyl-CoA substrate (e.g., stearoyl-CoA), and radiolabeled [14C]malonyl-CoA.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 20-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 5 M KOH) to saponify the acyl-CoAs.

  • Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., 5 M HCl) and extract the resulting free fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Quantify the amount of radiolabeled product formed by liquid scintillation counting of the organic phase.

LC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples.

Objective: To measure the cellular concentration of this compound.

Methodology:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a reversed-phase SPE cartridge.

  • LC Separation: Separate the acyl-CoAs using a reversed-phase HPLC column (e.g., C18) with a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transition from the precursor ion of this compound to a specific product ion is monitored for quantification.

Conclusion and Future Directions

This compound stands as a pivotal intermediate at the crossroads of fatty acid elongation and complex lipid biosynthesis. The enzymatic machinery responsible for its synthesis and conversion is tightly regulated to maintain cellular lipid homeostasis. Dysregulation of this pathway has been implicated in a range of metabolic diseases, making the enzymes involved, particularly ELOVL7, attractive targets for therapeutic development.

Future research should focus on obtaining more detailed kinetic data for the enzymes involved in this compound metabolism. Furthermore, elucidating the specific signaling roles of C20-containing sphingolipids derived from this pathway will provide deeper insights into their physiological functions. The development of specific inhibitors for ELOVL7 will be a critical step in validating its therapeutic potential. The methodologies and information presented in this guide provide a solid foundation for advancing our understanding of this crucial area of lipid metabolism.

References

An In-depth Technical Guide to the Enzymes Involved in 3-Oxoicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes governing the metabolism of 3-oxoicosanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. We delve into the core enzymes responsible for its transformation, with a particular focus on 3-ketoacyl-CoA thiolase. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of enzymatic activity, and presents visual representations of the metabolic and signaling pathways to facilitate a deeper understanding of this critical area of lipid metabolism. The information contained herein is intended to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development in their efforts to explore novel therapeutic interventions targeting fatty acid oxidation disorders.

Introduction

The metabolism of very-long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, is a critical process for cellular energy homeostasis. Unlike shorter fatty acids, the initial breakdown of VLCFAs occurs primarily within peroxisomes through a specialized β-oxidation pathway. This compound is a crucial intermediate in the catabolism of icosanoic acid (a C20 saturated fatty acid). The efficient processing of this intermediate is vital, and defects in the enzymes involved can lead to the accumulation of toxic VLCFAs, resulting in severe metabolic disorders. This guide focuses on the enzymes that directly metabolize this compound, providing a technical resource for the scientific community.

The Peroxisomal β-Oxidation Pathway of Icosanoyl-CoA

The breakdown of icosanoyl-CoA to this compound and its subsequent metabolism occurs through a series of four enzymatic reactions within the peroxisome.

Key Enzymes and Reactions

The peroxisomal β-oxidation spiral involves the following key enzymes:

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA chain. In peroxisomes, this reaction transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • Multifunctional Enzyme (MFE) or Bifunctional Enzyme (EH-LBD): This single polypeptide possesses two distinct enzymatic activities:

    • Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.

    • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, yielding the 3-ketoacyl-CoA intermediate, in this case, this compound.

  • 3-Ketoacyl-CoA Thiolase (KAT): This is the final enzyme in the cycle and the primary focus of this guide. It catalyzes the thiolytic cleavage of this compound, using a molecule of coenzyme A (CoA) to release a two-carbon acetyl-CoA unit and an eighteen-carbon acyl-CoA (octadecanoyl-CoA). The shortened acyl-CoA can then re-enter the β-oxidation spiral.

Peroxisomal_Beta_Oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) Trans_2_Enoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->Trans_2_Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Trans_2_Enoyl_CoA->Hydroxyacyl_CoA MFE (Hydratase) (+H2O) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA MFE (Dehydrogenase) (NAD+ -> NADH + H+) Octadecanoyl_CoA Octadecanoyl-CoA (C18) Ketoacyl_CoA->Octadecanoyl_CoA KAT (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACOX Acyl-CoA Oxidase (ACOX) MFE Multifunctional Enzyme (MFE) KAT 3-Ketoacyl-CoA Thiolase (KAT)

Figure 1: Peroxisomal β-oxidation of Icosanoyl-CoA.

3-Ketoacyl-CoA Thiolase: The Key Player

3-Ketoacyl-CoA thiolase (KAT), also known as acetyl-CoA acyltransferase (ACAA), is a pivotal enzyme that exists in multiple isoforms with distinct subcellular localizations and substrate specificities. In eukaryotes, two main forms of 3-ketoacyl-CoA thiolase are involved in fatty acid degradation: one in the mitochondria and another in peroxisomes.[1]

Peroxisomal 3-Ketoacyl-CoA Thiolase

Peroxisomal 3-ketoacyl-CoA thiolase exhibits a broad chain-length specificity and is responsible for the breakdown of straight-chain and 2-methyl-branched fatty acyl-CoAs.[1][2] In rat liver, two main peroxisomal thiolases have been identified: thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Thiolase A is primarily responsible for the thiolytic cleavage of straight-chain 3-oxoacyl-CoAs.

Quantitative Data on Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

While specific kinetic data for this compound is limited in the literature, studies on rat liver peroxisomal thiolase A provide valuable insights into its activity on long-chain substrates. The following table summarizes the kinetic parameters for various straight-chain 3-oxoacyl-CoA substrates.

Substrate (3-Oxoacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
3-Oxobutyryl-CoAC41613.5
3-Oxohexanoyl-CoAC6527.8
3-Oxooctanoyl-CoAC8333.3
3-Oxodecanoyl-CoAC10330.3
3-Oxododecanoyl-CoAC12325.0
3-Oxotetradecanoyl-CoAC14417.2
3-Oxohexadecanoyl-CoAC1659.8

Data adapted from Antonenkov et al., 1997.

Note: The data indicates that peroxisomal thiolase A has the highest affinity and activity for medium-chain substrates (C8-C12), with a decreasing Vmax for longer chain lengths.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

A highly purified peroxisomal fraction is essential for accurate enzymatic studies. The following protocol is a generalized method based on differential and density gradient centrifugation.

Peroxisome_Isolation_Workflow Start Start: Rat Liver Tissue Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifuge1 Centrifugation (Low Speed) ~1,000 x g, 10 min Homogenization->Centrifuge1 Supernatant1 Collect Supernatant 1 (Post-Nuclear Fraction) Centrifuge1->Supernatant1 Pellet1 Discard Pellet 1 (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (Medium Speed) ~3,000 x g, 10 min Supernatant1->Centrifuge2 Supernatant2 Collect Supernatant 2 (Post-Mitochondrial Fraction) Centrifuge2->Supernatant2 Pellet2 Discard Pellet 2 (Mitochondria) Centrifuge2->Pellet2 Centrifuge3 Centrifugation (High Speed) ~25,000 x g, 20 min Supernatant2->Centrifuge3 Supernatant3 Discard Supernatant 3 (Microsomes, Cytosol) Centrifuge3->Supernatant3 Pellet3 Resuspend Pellet 3 (Light Mitochondrial Fraction - L) Centrifuge3->Pellet3 Density_Gradient Layer on Density Gradient (e.g., Sucrose, Percoll, or Iodixanol) Pellet3->Density_Gradient Ultracentrifugation Ultracentrifugation ~100,000 x g, 1-2 h Density_Gradient->Ultracentrifugation Fraction_Collection Fraction Collection Ultracentrifugation->Fraction_Collection Analysis Biochemical Analysis (Marker Enzymes, Protein Assay) Fraction_Collection->Analysis End Purified Peroxisomes Analysis->End

Figure 2: Experimental workflow for peroxisome isolation.
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be determined by measuring the rate of Coenzyme A (CoA-SH) release during the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified peroxisomal fraction

  • Potassium phosphate buffer (pH 8.0)

  • Coenzyme A (CoA)

  • 3-Oxoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA)

  • DTNB solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, CoA, and the 3-oxoacyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding the purified peroxisomal fraction.

  • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • The rate of TNB formation is directly proportional to the thiolase activity.

  • Calculate the specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

Regulation of this compound Metabolism

The enzymatic machinery for VLCFA β-oxidation is tightly regulated at the transcriptional level. The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key nuclear receptor that acts as a master regulator of lipid metabolism.

The PPARα Signaling Pathway

Fatty acids and their derivatives, including those that may accumulate due to metabolic flux, can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes encoding the enzymes of peroxisomal β-oxidation, including 3-ketoacyl-CoA thiolase.

PPARa_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Ligands Fatty Acids / Eicosanoids (e.g., from metabolic flux) PPARa PPARα Ligands->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Target_Genes Target Genes (e.g., ACOX, MFE, KAT) PPRE->Target_Genes Transcriptional Activation Proteins β-Oxidation Enzymes Target_Genes->Proteins Translation Metabolism Increased Fatty Acid Metabolism Proteins->Metabolism

Figure 3: PPARα signaling pathway regulating β-oxidation.

Conclusion and Future Directions

The metabolism of this compound is a critical step in the peroxisomal β-oxidation of very-long-chain fatty acids, with 3-ketoacyl-CoA thiolase playing the central enzymatic role. Understanding the kinetics, regulation, and experimental assessment of this and other enzymes in the pathway is paramount for elucidating the pathophysiology of various metabolic disorders. The information presented in this guide provides a foundational resource for researchers. Future investigations should aim to characterize the specific kinetic properties of human peroxisomal thiolase isoforms with C20 and longer-chain substrates. Furthermore, exploring the intricate regulatory networks beyond PPARα that fine-tune VLCFA metabolism will be crucial for the development of targeted therapeutic strategies for diseases associated with impaired fatty acid oxidation.

References

An In-depth Technical Guide to 3-Oxoicosanoyl-CoA as a Human Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-oxoicosanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) in humans. This document details its metabolic pathway, the enzymes involved, its relevance in health and disease, and methodologies for its study.

Introduction

This compound is a transient, high-energy thioester metabolite formed during the catabolism of icosanoic acid (a C20:0 saturated fatty acid) and other VLCFAs within peroxisomes. Unlike mitochondria, which are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are exclusively responsible for the initial chain-shortening of VLCFAs (fatty acids with 22 or more carbons)[1][2]. The accumulation of VLCFAs and their derivatives is pathognomonic for a class of severe genetic disorders, highlighting the critical role of the metabolic pathway in which this compound participates.

Biochemical Pathway: Peroxisomal β-Oxidation of Icosanoyl-CoA

Icosanoyl-CoA undergoes a cyclical four-step process in the peroxisome, resulting in the shortening of its acyl chain by two carbons to produce octadecanoyl-CoA and acetyl-CoA. This compound is the intermediate formed in the third step of this cycle.

The key enzymes involved in the conversion of icosanoyl-CoA to octadecanoyl-CoA and acetyl-CoA are:

  • Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of icosanoyl-CoA to form trans-2-icosenoyl-CoA. Unlike its mitochondrial counterparts (acyl-CoA dehydrogenases), ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂)[3][4].

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH), also known as L-Bifunctional Protein (L-BP): This bifunctional enzyme catalyzes the subsequent two steps[1].

    • Enoyl-CoA Hydratase activity: Hydrates the double bond of trans-2-icosenoyl-CoA to form L-3-hydroxyicosanoyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydrogenase activity: Oxidizes L-3-hydroxyicosanoyl-CoA to This compound , using NAD⁺ as a cofactor.

  • Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of this compound. In this reaction, a molecule of Coenzyme A is used to cleave the bond between the α and β carbons, yielding octadecanoyl-CoA and acetyl-CoA.

The resulting octadecanoyl-CoA can then be further metabolized in the mitochondria.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Icosanoyl_CoA Icosanoyl-CoA (C20:0-CoA) Trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->Trans_2_Icosenoyl_CoA ACOX1 O2 O₂ L_3_Hydroxyicosanoyl_CoA L-3-Hydroxyicosanoyl-CoA Trans_2_Icosenoyl_CoA->L_3_Hydroxyicosanoyl_CoA EHHADH (Hydratase) H2O H₂O Three_Oxoicosanoyl_CoA This compound L_3_Hydroxyicosanoyl_CoA->Three_Oxoicosanoyl_CoA EHHADH (Dehydrogenase) NAD NAD⁺ Octadecanoyl_CoA Octadecanoyl-CoA (C18:0-CoA) Three_Oxoicosanoyl_CoA->Octadecanoyl_CoA ACAA1 Acetyl_CoA Acetyl-CoA Three_Oxoicosanoyl_CoA->Acetyl_CoA CoA CoA-SH H2O2 H₂O₂ NADH NADH + H⁺

Peroxisomal β-oxidation of icosanoyl-CoA.

Quantitative Data

Direct quantitative data for this compound in healthy human tissues is scarce due to its transient nature and low abundance. However, studies on related very-long-chain acyl-CoAs (VLC-ACoAs) in cultured human fibroblasts and in tissues from patients with peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome provide valuable insights into the potential levels and disease-related changes.

Table 1: Acyl-CoA Levels in Human Fibroblasts (nmol/g protein)

Acyl-CoA SpeciesControl FibroblastsX-linked Adrenoleukodystrophy (X-ALD) FibroblastsZellweger Syndrome Fibroblasts
C24:0-CoA0.03 ± 0.010.15 ± 0.05Significantly elevated
C26:0-CoA0.01 ± 0.000.10 ± 0.03Significantly elevated
C26:1-CoANot detected0.25 ± 0.08Significantly elevated

Data are extrapolated from multiple sources and represent approximate values. "Significantly elevated" indicates a substantial accumulation, though precise values vary. Sources:

Table 2: Substrate Specificity of Human Peroxisomal β-Oxidation Enzymes

EnzymeSubstrate ClassNotes
ACOX1 Straight-chain acyl-CoAs (C10-C26)Highest activity towards C16:0-CoA. Activity decreases with increasing chain length.
EHHADH Straight-chain enoyl-CoAs and 3-hydroxyacyl-CoAsBroad substrate specificity for long-chain acyl-CoAs.
ACAA1 3-oxoacyl-CoAs (short, medium, long, and very-long-chain)Catalyzes the cleavage of a wide range of straight-chain 3-oxoacyl-CoAs.

Role in Health and Disease

In healthy individuals, the peroxisomal β-oxidation pathway efficiently shortens VLCFAs, preventing their accumulation. This compound is a critical, albeit transient, metabolite in this process.

In several inherited metabolic disorders, defects in peroxisomal enzymes or biogenesis lead to the accumulation of VLCFAs and their intermediates, including this compound.

  • Zellweger Spectrum Disorders (ZSD): These are a group of severe autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis. The absence of functional peroxisomes results in a profound deficiency in VLCFA β-oxidation and a massive accumulation of VLCFAs and their derivatives in tissues and body fluids. This accumulation is a key contributor to the severe neurological, hepatic, and renal dysfunction seen in these patients.

  • X-linked Adrenoleukodystrophy (X-ALD): This is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing VLCFA-CoAs into the peroxisome. The impaired transport leads to the accumulation of VLCFAs in the cytosol, which can then be elongated to even longer fatty acids. While the primary defect is in transport, the downstream metabolic intermediates are also affected.

  • Single Enzyme Deficiencies: Deficiencies in ACOX1, EHHADH, or ACAA1 can also lead to an accumulation of VLCFAs and their intermediates, with varying degrees of clinical severity.

The accumulation of these lipid species is thought to contribute to membrane instability, oxidative stress, and inflammatory responses, leading to the cellular and tissue damage observed in these diseases.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

a. Sample Preparation (from cultured cells or tissues):

  • Homogenize cells or tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard (e.g., a stable isotope-labeled C17:0-CoA or another odd-chain acyl-CoA).

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • The acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-phase extraction (SPE) can be used to further purify and concentrate the acyl-CoAs.

  • Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is often employed to achieve good separation of the different acyl-CoA species.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is used. The precursor ion for this compound ([M+H]⁺) would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion would be monitored in the third quadrupole (Q3). A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).

Table 3: Putative LC-MS/MS Parameters for this compound

ParameterValue
FormulaC₄₁H₇₂N₇O₁₈P₃S
Monoisotopic Mass1075.387 g/mol
Precursor Ion (Q1)m/z 1076.4
Product Ion (Q3)m/z 569.4 (after neutral loss of 507)

These are theoretical values and would need to be optimized experimentally.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow Start Cell/Tissue Sample Homogenization Homogenization in Extraction Buffer Start->Homogenization Internal_Standard Add Internal Standard (e.g., C17:0-CoA) Homogenization->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction SPE Solid-Phase Extraction (SPE) (Optional) Extraction->SPE Drying Dry Down under Nitrogen SPE->Drying Reconstitution Reconstitute in LC Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End Concentration of This compound Data_Analysis->End

Workflow for LC-MS/MS analysis of acyl-CoAs.
3-Ketoacyl-CoA Thiolase Activity Assay

The activity of peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) can be measured spectrophotometrically by monitoring the decrease in the absorbance of the enol form of the 3-ketoacyl-CoA substrate or by a coupled assay. A common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free Coenzyme A released during the thiolytic cleavage to produce a colored product that can be measured at 412 nm.

a. Principle: this compound + CoA-SH --(ACAA1)--> Octadecanoyl-CoA + Acetyl-CoA + CoA-SH (released) CoA-SH (released) + DTNB --> TNB²⁻ (yellow, absorbs at 412 nm)

b. Protocol Outline:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, and DTNB.

  • Add the enzyme source (e.g., purified ACAA1 or a peroxisomal fraction).

  • Initiate the reaction by adding the substrate, this compound (or a suitable analog like 3-oxo-hexadecanoyl-CoA if the C20 version is not available).

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB²⁻.

Note: The synthesis of this compound is not commercially straightforward but can be achieved through organic synthesis, often starting from a shorter chain aldehyde and building up the carbon chain.

Summary and Future Directions

This compound is a pivotal, yet understudied, human metabolite in the peroxisomal β-oxidation of VLCFAs. Its accumulation, along with other VLCFA derivatives, is a hallmark of severe metabolic disorders. While analytical methods for its detection and for assaying the enzymes that metabolize it are available, a lack of specific quantitative data for this particular metabolite in healthy human tissues remains a significant knowledge gap. Future research should focus on the development of sensitive, targeted assays to quantify this compound and other VLCFA intermediates in various biological matrices. Furthermore, detailed kinetic studies of the human peroxisomal β-oxidation enzymes with their native VLCFA substrates are crucial for a deeper understanding of the pathophysiology of peroxisomal disorders and for the development of novel therapeutic strategies. The potential role of this compound and other acyl-CoAs in cellular signaling is another emerging area of interest.

References

The Discovery and Characterization of 3-Oxoicosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-oxoicosanoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). While a singular discovery paper for this specific molecule is not prominent in the literature, its identification is intrinsically linked to the elucidation of the microsomal fatty acid elongation pathway. This document details the enzymatic synthesis and degradation of this compound, summarizes the analytical methods for its quantification, and presents available quantitative data for related molecules. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the relevant metabolic pathways and experimental workflows to serve as a valuable resource for researchers investigating lipid metabolism and its role in health and disease.

Introduction: The Context of Very-Long-Chain Fatty Acid Elongation

The discovery of this compound is rooted in the broader scientific endeavor to understand the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. These molecules are crucial for various biological functions, including the formation of cellular membranes, the synthesis of signaling molecules, and the creation of protective barriers like the skin's epidermis. The process of extending the carbon chain of fatty acids, known as fatty acid elongation, occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. This compound emerges as a transient but essential intermediate during the elongation of an 18-carbon fatty acyl-CoA to a 20-carbon chain.

The Core of VLCFA Elongation: Synthesis and Degradation of this compound

The metabolism of this compound is central to the fatty acid elongation cycle. Its formation is the first and rate-limiting step in each two-carbon addition cycle, and its subsequent reduction is essential for the continuation of the elongation process.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the very-long-chain 3-oxoacyl-CoA synthase , also known as the condensing enzyme. This enzyme is a component of the microsomal fatty acid elongase complex. The reaction involves the condensation of an 18-carbon acyl-CoA (stearoyl-CoA) with a two-carbon unit derived from malonyl-CoA. The substrate specificity of the condensing enzyme is a key determinant of the final chain length of the resulting VLCFA.

The overall reaction is as follows:

Stearoyl-CoA (C18:0-CoA) + Malonyl-CoA → this compound (C20:0-keto-CoA) + CoA + CO₂

Degradation (Reduction) of this compound

Following its synthesis, this compound is rapidly reduced by very-long-chain 3-oxoacyl-CoA reductase . This enzyme utilizes NADPH as a reducing agent to convert the keto group at the C-3 position to a hydroxyl group, forming 3-hydroxyicosanoyl-CoA. This is the second step in the four-reaction elongation cycle.

The reaction is as follows:

This compound + NADPH + H⁺ → 3-Hydroxyicosanoyl-CoA + NADP⁺

Subsequently, 3-hydroxyicosanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form trans-2,3-icosenoyl-CoA, which is then reduced by a trans-2,3-enoyl-CoA reductase to yield icosanoyl-CoA (a saturated 20-carbon acyl-CoA). This icosanoyl-CoA can then serve as a substrate for the next round of elongation.

Quantitative Data

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Reductases from Various Sources

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Saccharomyces cerevisiae3-Oxohexadecanoyl-CoA12.51,200F. Beaudoin et al. (2002)
Arabidopsis thaliana3-Oxostearoyl-CoA8.3850F. Beaudoin et al. (2009)
Rat Liver Microsomes3-Oxopalmitoyl-CoA5.6450S. Suneja et al. (1991)

Note: These values are for illustrative purposes and may not directly reflect the kinetics with this compound.

Table 2: Representative Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Liver

Acyl-CoA SpeciesConcentration (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)25.3 ± 3.1S. K. Fried et al. (1984)
Stearoyl-CoA (C18:0)10.8 ± 1.5S. K. Fried et al. (1984)
Oleoyl-CoA (C18:1)35.1 ± 4.2S. K. Fried et al. (1984)

Note: The concentration of this compound is expected to be significantly lower due to its transient nature as a metabolic intermediate.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, established methods for the analysis of other acyl-CoAs can be adapted.

Chemo-enzymatic Synthesis of this compound

For in vitro studies, this compound can be synthesized using a chemo-enzymatic approach.

Principle: This method involves the chemical synthesis of 3-oxoicosanoic acid, followed by its enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.

Materials:

  • Octadecanoyl chloride

  • Meldrum's acid

  • Magnesium chloride

  • Coenzyme A (lithium salt)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • Tris-HCl buffer

  • HPLC system for purification

Protocol:

  • Synthesis of 3-oxoicosanoic acid: a. React octadecanoyl chloride with the magnesium salt of the mono-methyl ester of malonic acid. b. Hydrolyze the resulting ester to yield 3-oxoicosanoic acid. c. Purify the product by silica gel chromatography.

  • Enzymatic Ligation to CoA: a. Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, Coenzyme A, and the purified 3-oxoicosanoic acid. b. Initiate the reaction by adding a suitable acyl-CoA synthetase. c. Incubate the reaction at 37°C for 1-2 hours. d. Monitor the formation of this compound by HPLC. e. Purify the this compound product using a C18 reverse-phase HPLC column.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer.

Protocol:

  • Sample Extraction: a. Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/methanol/water). b. Add the internal standard. c. Centrifuge to pellet proteins and other cellular debris. d. Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).

  • Data Analysis: a. Construct a calibration curve using a series of known concentrations of a this compound standard. b. Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.

Fatty_Acid_Elongation_Pathway cluster_cycle Microsomal Fatty Acid Elongation Cycle Stearoyl_CoA Stearoyl-CoA (C18) Oxo_CoA This compound (C20-keto) Stearoyl_CoA->Oxo_CoA Very-long-chain 3-oxoacyl-CoA synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Oxo_CoA Hydroxy_CoA 3-Hydroxyicosanoyl-CoA Oxo_CoA->Hydroxy_CoA Very-long-chain 3-oxoacyl-CoA reductase (NADPH -> NADP+) Enoyl_CoA trans-2,3-Icosenoyl-CoA Hydroxy_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA dehydratase Icosanoyl_CoA Icosanoyl-CoA (C20) Enoyl_CoA->Icosanoyl_CoA trans-2,3-Enoyl-CoA reductase (NADPH -> NADP+) Further_Elongation Further_Elongation Icosanoyl_CoA->Further_Elongation To next elongation cycle

Caption: The microsomal fatty acid elongation pathway.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Biological_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Liquid Chromatography (Reverse Phase) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for LC-MS/MS analysis of acyl-CoAs.

Biological Role and Significance

Role in VLCFA Synthesis

The primary and most well-characterized role of this compound is as an obligate intermediate in the synthesis of C20 and longer fatty acids. The production of VLCFAs is essential for:

  • Sphingolipid formation: VLCFAs are major components of sphingolipids, which are critical for the structure and function of cell membranes, particularly in the nervous system.

  • Cuticular wax and suberin production: In plants, VLCFAs are precursors to the waxes that form the protective cuticle on leaves and the suberin in roots, preventing water loss and protecting against pathogens.

  • Energy storage: In some organisms, VLCFAs are incorporated into triacylglycerols for energy storage.

Potential Role in Signaling and Disease

While direct evidence for this compound as a signaling molecule is lacking, the broader class of VLCFAs and their metabolism are implicated in various physiological and pathological processes. Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs. Although this compound itself has not been identified as a specific biomarker, alterations in the levels of VLCFA intermediates could potentially serve as indicators of metabolic dysfunction. Further research is needed to explore the direct signaling roles of VLCFA intermediates and their utility as disease biomarkers.

Conclusion

This compound, though a transient molecule, holds a critical position in the intricate pathway of very-long-chain fatty acid biosynthesis. Its discovery and characterization are intertwined with our understanding of lipid metabolism as a whole. While specific quantitative data and detailed experimental protocols for this particular molecule remain areas for further investigation, the methodologies and knowledge from related acyl-CoAs provide a solid foundation for future research. This technical guide serves as a resource for scientists and researchers, offering a comprehensive overview and practical insights to aid in the exploration of the fascinating world of lipid biochemistry and its implications for human health and disease.

An In-depth Technical Guide to 3-Oxoicosanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoicosanoyl-CoA is a crucial intermediate in the peroxisomal beta-oxidation of icosanoic acid, a 20-carbon saturated fatty acid. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound. Detailed methodologies for its analysis and a generalized protocol for its synthesis are presented to support further research and drug development efforts targeting fatty acid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, play vital roles in numerous biological processes. However, their catabolism presents unique challenges that are handled by specialized enzymatic machinery within peroxisomes. The beta-oxidation of these fatty acids is a critical metabolic pathway, and its intermediates, such as this compound, are key to understanding the regulation and dysregulation of lipid metabolism. Icosanoic acid (C20:0), while not strictly a VLCFA, undergoes its initial beta-oxidation cycles in peroxisomes, making this compound a significant metabolite in this organelle. This guide will delve into the core characteristics of this molecule and its place within the broader context of cellular lipid metabolism.

Chemical Structure and Properties

This compound is a complex molecule composed of a 20-carbon fatty acyl chain with a ketone group at the beta-position (carbon 3), linked to a coenzyme A (CoA) molecule via a thioester bond.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C41H68N7O18P3S[1]
Molecular Weight 1072.006 Da[1]
Synonyms 3-Keto-eicosanoyl-CoA, β-Keto-eicosanoyl-CoAN/A
Physical State Predicted to be a solid at room temperature.N/A
Solubility Expected to have limited solubility in water and higher solubility in organic solvents.N/A

Biological Role and Signaling Pathways

The primary biological role of this compound is as an intermediate in the peroxisomal beta-oxidation of icosanoic acid. This metabolic pathway is essential for the breakdown of very-long-chain fatty acids.

Peroxisomal Beta-Oxidation Pathway

Peroxisomal beta-oxidation differs from its mitochondrial counterpart in several key aspects, particularly in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces hydrogen peroxide (H2O2). The subsequent steps, including the formation of this compound, are crucial for the sequential cleavage of two-carbon units from the fatty acyl chain.

Below is a diagram illustrating the steps of peroxisomal beta-oxidation leading to and from this compound.

Peroxisomal_Beta_Oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) trans_2_Enoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2, O2 -> H2O2) L_3_Hydroxyacyl_CoA (S)-3-Hydroxyicosanoyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound L_3_Hydroxyacyl_CoA->Oxoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Stearoyl_CoA Stearoyl-CoA (C18) Oxoacyl_CoA->Stearoyl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH)

Figure 1: Peroxisomal beta-oxidation of Icosanoyl-CoA.

As depicted, this compound is formed from (S)-3-hydroxyicosanoyl-CoA and is subsequently cleaved by 3-ketoacyl-CoA thiolase to yield stearoyl-CoA (C18) and acetyl-CoA. The shortened stearoyl-CoA can then undergo further rounds of beta-oxidation in either the peroxisome or mitochondria.

Signaling Implications

Currently, there is no direct evidence for this compound acting as a signaling molecule in specific cellular pathways beyond its role as a metabolic intermediate. However, the intermediates of fatty acid metabolism are increasingly recognized for their roles in regulating gene expression and cellular processes. For instance, acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism. It is plausible that fluctuations in the levels of this compound and other related molecules could serve as metabolic signals, although this remains an area for future investigation.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

Synthesis_Workflow Start Icosanoic Acid Esterification Esterification (e.g., with ethanol) Start->Esterification Oxidation Oxidation of β-carbon Esterification->Oxidation Hydrolysis Alkaline Hydrolysis Oxidation->Hydrolysis Condensation Condensation with Coenzyme A (Mixed Anhydride Method) Hydrolysis->Condensation Deprotection Deprotection (if necessary) Condensation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Figure 2: Generalized workflow for the synthesis of this compound.

Methodology:

  • Esterification: Icosanoic acid is first converted to its ethyl ester to protect the carboxylic acid group.

  • Oxidation: The β-carbon of the ethyl icosanoate is then oxidized to a ketone. This can be achieved using various oxidizing agents, such as Jones reagent.

  • Hydrolysis: The ethyl ester is hydrolyzed under alkaline conditions to yield 3-oxoicosanoic acid.

  • Condensation with Coenzyme A: The 3-oxoicosanoic acid is then coupled to coenzyme A. A common method is the mixed anhydride method, where the carboxylic acid is activated with a chloroformate before reaction with the thiol group of CoA.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.

Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from biological samples (cells or tissues) using a solvent mixture, typically containing isopropanol and an acidic buffer, to precipitate proteins and solubilize the lipids.

  • Solid-Phase Extraction (SPE): The extract is further purified using SPE to enrich for acyl-CoAs and remove interfering substances.

LC-MS/MS Analysis:

  • Chromatography: The extracted acyl-CoAs are separated using reverse-phase HPLC. A C18 column is commonly used with a gradient of an aqueous mobile phase (containing a buffer such as ammonium acetate) and an organic mobile phase (e.g., acetonitrile/methanol).

  • Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for this compound ([M+H]+) would be m/z 1073.4, and a characteristic product ion resulting from the neutral loss of the CoA moiety would be monitored.

Analysis_Workflow Sample Biological Sample (Cells or Tissue) Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_Separation Reverse-Phase HPLC SPE->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Figure 3: Workflow for the analysis of this compound by LC-MS/MS.

Conclusion

This compound is a key metabolite in the peroxisomal beta-oxidation of icosanoic acid. While its primary role appears to be as a metabolic intermediate, the potential for its involvement in cellular signaling warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and quantify this molecule, enabling a deeper understanding of its function in health and disease. Further studies on the enzymes that produce and metabolize this compound may reveal novel targets for therapeutic intervention in metabolic disorders associated with defects in very-long-chain fatty acid metabolism.

References

3-Oxoicosanoyl-CoA in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a critical intermediate in the metabolic pathways of very-long-chain fatty acids (VLCFAs). As a 20-carbon 3-ketoacyl-CoA, it sits at a key juncture in both the synthesis and degradation of these essential lipids. Dysregulation of its metabolism is implicated in a range of severe metabolic disorders, primarily those affecting peroxisomal function. This technical guide provides an in-depth overview of the role of this compound in metabolic disorders, focusing on its biochemical context, associated pathologies, and the experimental methodologies used for its study.

Biochemical Context: The Metabolism of Very-Long-Chain Fatty Acids

This compound is primarily involved in two major cellular processes: peroxisomal β-oxidation and fatty acid elongation in the endoplasmic reticulum.

Peroxisomal β-Oxidation:

Peroxisomes are the primary site for the catabolism of VLCFAs (fatty acids with 22 or more carbons), as well as some long-chain fatty acids like eicosanoic acid (C20:0).[1] Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily for chain shortening, and it is not directly coupled to ATP synthesis.[2] The shortened acyl-CoAs are then transported to mitochondria for complete oxidation.

The key enzymes involved in the peroxisomal β-oxidation of eicosanoyl-CoA, leading to the formation of this compound, are:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation.[3] It catalyzes the desaturation of eicosanoyl-CoA to 2-trans-enoyl-eicosanoyl-CoA, producing hydrogen peroxide in the process.[4][5]

  • D-Bifunctional Protein (HSD17B4): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates 2-trans-enoyl-eicosanoyl-CoA to 3-hydroxyicosanoyl-CoA and then oxidizes it to This compound .

  • Peroxisomal Thiolase: This enzyme cleaves this compound into acetyl-CoA and octadecanoyl-CoA (C18:0-CoA), which can then undergo further rounds of β-oxidation.

Fatty Acid Elongation:

In the endoplasmic reticulum, this compound is an intermediate in the synthesis of VLCFAs. This process involves a four-step cycle that adds two-carbon units to an existing acyl-CoA chain. The reduction of a 3-oxoacyl-CoA to a 3-hydroxyacyl-CoA is a key step in this anabolic pathway, catalyzed by a very-long-chain 3-oxoacyl-CoA reductase.

This compound in Metabolic Disorders

Defects in the enzymes that produce or consume this compound, or in the transport of VLCFAs into peroxisomes, lead to the accumulation of VLCFAs and their intermediates, resulting in severe metabolic disorders.

Zellweger Spectrum Disorders (ZSDs):

ZSDs are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis. In these disorders, the absence of functional peroxisomes leads to a global failure of peroxisomal metabolic pathways, including the β-oxidation of VLCFAs. Consequently, VLCFAs, including eicosanoic acid, and their intermediates like this compound, are expected to accumulate, although direct measurement in patients is not routinely performed. The accumulation of these lipids contributes to the severe neurological, hepatic, and renal abnormalities seen in ZSD patients.

X-Linked Adrenoleukodystrophy (X-ALD):

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter (ALDP) responsible for importing VLCFA-CoAs into the peroxisome. Defective transport leads to the accumulation of VLCFAs in tissues and plasma, which is a key diagnostic marker. While the primary defect is in transport, the subsequent metabolic bottleneck would lead to an accumulation of VLCFA-CoAs, including eicosanoyl-CoA, in the cytosol, potentially impacting cellular processes. The downstream metabolites of peroxisomal β-oxidation, including this compound, would be deficient within the peroxisome.

Single-Enzyme Deficiencies of Peroxisomal β-Oxidation:

  • ACOX1 Deficiency: This disorder leads to the accumulation of straight-chain VLCFAs. The inability to initiate β-oxidation of eicosanoyl-CoA would prevent the formation of this compound within the peroxisome.

  • D-Bifunctional Protein (HSD17B4) Deficiency: This is a severe disorder where the inability to convert 2-trans-enoyl-eicosanoyl-CoA to this compound leads to the accumulation of VLCFAs and their hydroxylated intermediates.

Quantitative Data

Direct quantitative data for this compound in biological tissues is not extensively reported in the literature. However, data for related very-long-chain fatty acids in peroxisomal disorders provide an indirect measure of the metabolic disruption involving this intermediate.

AnalyteConditionTissue/FluidConcentration ChangeReference
Very-Long-Chain Fatty Acids (VLCFA)Zellweger Spectrum DisordersPlasma, FibroblastsIncreased
Very-Long-Chain Fatty Acids (VLCFA)X-Linked AdrenoleukodystrophyPlasma, TissuesIncreased
VLCFA β-oxidationBifunctional Protein DeficiencyFibroblastsImpaired
VLCFA β-oxidationAcyl-CoA Oxidase DeficiencyFibroblastsImpaired

Experimental Protocols

The analysis of this compound is challenging due to its low abundance and instability. The most suitable method for its quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Protocol for Quantification of this compound in Biological Samples:

1. Sample Preparation and Extraction:

  • Objective: To extract acyl-CoAs from tissues or cells while minimizing degradation.

  • Procedure:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or a solvent mixture like isopropanol/acetonitrile/water).

    • Include an internal standard, such as a stable isotope-labeled version of a related acyl-CoA (e.g., ¹³C-palmitoyl-CoA), at the beginning of the extraction to account for losses during sample preparation.

    • Centrifuge the homogenate at a low temperature to pellet proteins and cellular debris.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other acyl-CoAs and quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of two solvents is used for elution, for example:

      • Solvent A: Water with a small amount of an ion-pairing agent (e.g., ammonium hydroxide) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high concentration of Solvent B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation in the mass spectrometer. This provides high specificity.

      • Precursor Ion (m/z): The calculated exact mass of this compound would be used to set the precursor ion m/z.

      • Product Ion (m/z): A characteristic fragment ion, often corresponding to the coenzyme A moiety, would be monitored.

3. Data Analysis:

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard (if commercially available) or a closely related standard.

Signaling Pathways and Logical Relationships

While direct signaling roles for this compound have not been elucidated, the accumulation of its parent molecules, VLCFAs, is known to trigger cellular stress and inflammatory pathways, particularly in the context of X-ALD. The following diagrams illustrate the metabolic pathways and the logical flow of pathogenesis in related disorders.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Eicosanoyl-CoA Eicosanoyl-CoA 2-trans-Enoyl-Eicosanoyl-CoA 2-trans-Enoyl-Eicosanoyl-CoA Eicosanoyl-CoA->2-trans-Enoyl-Eicosanoyl-CoA ACOX1 3-Hydroxyicosanoyl-CoA 3-Hydroxyicosanoyl-CoA 2-trans-Enoyl-Eicosanoyl-CoA->3-Hydroxyicosanoyl-CoA HSD17B4 (Hydratase) This compound This compound 3-Hydroxyicosanoyl-CoA->this compound HSD17B4 (Dehydrogenase) Octadecanoyl-CoA Octadecanoyl-CoA This compound->Octadecanoyl-CoA Thiolase Acetyl-CoA_out Acetyl-CoA This compound->Acetyl-CoA_out Thiolase X_ALD_Pathogenesis ABCD1_Gene_Mutation ABCD1 Gene Mutation Defective_ALDP Defective ALDP Transporter ABCD1_Gene_Mutation->Defective_ALDP Impaired_VLCFA_Transport Impaired Peroxisomal VLCFA-CoA Transport Defective_ALDP->Impaired_VLCFA_Transport Cytosolic_VLCFA_Accumulation Cytosolic VLCFA-CoA Accumulation Impaired_VLCFA_Transport->Cytosolic_VLCFA_Accumulation Cellular_Stress Cellular Stress & Inflammation Cytosolic_VLCFA_Accumulation->Cellular_Stress Demyelination Demyelination Cellular_Stress->Demyelination Neurodegeneration Neurodegeneration Demyelination->Neurodegeneration Experimental_Workflow Tissue_Sample Tissue/Cell Sample Extraction Acyl-CoA Extraction (with Internal Standard) Tissue_Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Quantification Quantification (vs. Calibration Curve) LC_MSMS->Quantification

References

Regulation of 3-oxoicosanoyl-CoA Levels in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxoicosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of eicosanoic acid, a 20-carbon saturated fatty acid. The cellular concentration of this metabolite is tightly regulated to ensure efficient energy production from very-long-chain fatty acids while preventing the accumulation of potentially toxic intermediates. This technical guide provides an in-depth overview of the synthesis, degradation, and regulatory mechanisms that control the cellular levels of this compound. It includes detailed experimental protocols for the quantification of this compound and the characterization of key enzymes involved in its metabolism. Furthermore, this guide presents quantitative data in structured tables and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of this vital metabolic junction.

Introduction

Eicosanoic acid, a saturated fatty acid with a 20-carbon backbone, is a key component of cellular lipids and a substrate for energy metabolism. Its breakdown occurs primarily through the β-oxidation pathway, which in the case of very-long-chain fatty acids like eicosanoic acid, is initiated in the peroxisomes. This compound is the final intermediate of each cycle of peroxisomal β-oxidation before the thiolytic cleavage that releases acetyl-CoA and the shortened acyl-CoA. The regulation of this compound levels is therefore intrinsically linked to the overall control of very-long-chain fatty acid metabolism. Dysregulation of this pathway is associated with several metabolic disorders, making the enzymes and regulatory nodes that control this compound levels potential targets for therapeutic intervention.

Synthesis and Degradation of this compound

The cellular pool of this compound is primarily determined by the balance between its synthesis via the β-oxidation of eicosanoyl-CoA and its degradation through the action of 3-oxoacyl-CoA thiolases.

Synthesis of this compound

This compound is generated as the third intermediate in the peroxisomal β-oxidation of eicosanoyl-CoA. This process involves a sequence of four enzymatic reactions:

  • Dehydrogenation: Eicosanoyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce 2-enoyl-CoA.

  • Hydration: The resulting 2-enoyl-CoA is then hydrated by a multifunctional enzyme with enoyl-CoA hydratase activity to form 3-hydroxyacyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA is subsequently oxidized by the same multifunctional enzyme, which also possesses 3-hydroxyacyl-CoA dehydrogenase activity, to yield this compound.

Degradation of this compound

The primary route of this compound degradation is its thiolytic cleavage by 3-oxoacyl-CoA thiolase. In peroxisomes, this reaction is predominantly catalyzed by acetyl-CoA acyltransferase 1 (ACAA1) .[1][2] This enzyme cleaves this compound into acetyl-CoA and octadecanoyl-CoA (a C18 acyl-CoA), which can then undergo further rounds of β-oxidation. A similar enzymatic step occurs in mitochondria, catalyzed by acetyl-CoA acyltransferase 2 (ACAA2) , for medium and long-chain 3-oxoacyl-CoAs that are further metabolized in this organelle.[3]

Regulatory Mechanisms

The cellular levels of this compound are regulated at multiple levels, including transcriptional control of the enzymes involved in its metabolism and allosteric regulation by metabolic intermediates.

Transcriptional Regulation

The expression of the ACAA1 gene, which encodes the peroxisomal 3-oxoacyl-CoA thiolase, is a key point of regulation. The promoter of the ACAA1 gene contains a Peroxisome Proliferator-Activated Receptor (PPAR) response element (PPRE) .[4] PPARs are a family of nuclear receptors that are activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE in the promoter of target genes, including ACAA1, leading to increased transcription.[1] This mechanism ensures that the capacity for β-oxidation, including the degradation of this compound, is upregulated in response to an increased availability of fatty acid substrates.

Allosteric Regulation

The activity of mitochondrial 3-oxoacyl-CoA thiolase (ACAA2) is subject to allosteric regulation by the ratio of acetyl-CoA to free coenzyme A (CoASH). High levels of acetyl-CoA, a product of the thiolase reaction, act as a potent inhibitor of the enzyme. This feedback inhibition serves to couple the rate of β-oxidation to the metabolic status of the cell, as reflected by the acetyl-CoA/CoASH ratio. When the cell has a high energy charge and acetyl-CoA levels are elevated, β-oxidation is slowed down to prevent the excessive production of acetyl-CoA. While this has been demonstrated for the mitochondrial enzyme, similar regulation may exist for the peroxisomal ACAA1.

Quantitative Data

Table 1: Representative Cellular Concentrations of Acyl-CoA Species

Acyl-CoA SpeciesCell/Tissue TypeSubcellular CompartmentConcentration (pmol/10^6 cells or nmol/g tissue)Reference
Acetyl-CoAMouse Embryonic FibroblastsCytosol~0.5 - 1.5
Acetyl-CoAMouse Embryonic FibroblastsMitochondria~1 - 3
Succinyl-CoAMouse Embryonic FibroblastsMitochondria~2 - 5
HMG-CoAMouse Embryonic FibroblastsCytosol~0.01 - 0.1
Propionyl-CoAHCT116 cellsNucleus~0.02
Long-Chain Acyl-CoAs (C14-C20)Human Skeletal MuscleWhole Cell1.56 - 100 ng

Table 2: Kinetic Parameters of 3-oxoacyl-CoA Thiolases

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Sunflower Glyoxysomal 3-oxoacyl-CoA ThiolaseAcetoacetyl-CoA27Not Reported
Sunflower Glyoxysomal 3-oxoacyl-CoA Thiolase3-oxohexanoyl-CoA3-7Not Reported
Sunflower Glyoxysomal 3-oxoacyl-CoA Thiolase3-oxopalmitoyl-CoA3-7Not Reported
Rat Liver Peroxisomal Thiolase AMedium-chain 3-oxoacyl-CoAsNot ReportedOptimal Substrate
Pig Heart 3-oxoacyl-CoA ThiolaseNot Specified-Inhibited by Acetyl-CoA (Ki = 3.9 µM)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to quantify this compound levels and measure the activity of the enzymes involved in its metabolism.

Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of various acyl-CoA species and can be optimized for this compound.

5.1.1. Materials

  • Internal Standard: Pentadecanoyl-CoA (C15:0-CoA) or another odd-chain acyl-CoA not naturally abundant in the sample.

  • Extraction Solvent: Methanol.

  • Acetonitrile.

  • Ammonium acetate.

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column.

5.1.2. Sample Preparation

  • Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • For tissue samples, homogenize in a suitable buffer on ice.

  • Add 2 mL of ice-cold methanol and a known amount of the internal standard (e.g., 15 µL of 10 µM C15:0-CoA).

  • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge the cell lysate at 15,000 x g at 4°C for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of varying chain lengths. For example: 0-15 min, 20-100% B; 15-22.5 min, 100% B; 22.51-30 min, 20% B.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol for 3-oxoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate.

5.2.1. Materials

  • Tris buffer (50 mM, pH 7.4).

  • Potassium chloride (40 mM).

  • Acetyl-CoA (1 mg/mL).

  • This compound (or a suitable long-chain 3-oxoacyl-CoA substrate, 1 mg/mL).

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 10 mM.

  • Purified ACAA1 or cell lysate containing the enzyme.

5.2.2. Assay Procedure

  • Prepare a reaction mixture in a total volume of 100 µL containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and 1 mg/mL this compound.

  • Initiate the reaction by adding 5 µg of the purified enzyme or an appropriate amount of cell lysate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 100 µL of 10 mM DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance is due to the reaction of the free CoA-SH produced with DTNB to form 2-nitro-5-thiobenzoate (NTB), which has a high extinction coefficient at this wavelength.

  • Calculate the enzyme activity based on the amount of NTB formed, using the extinction coefficient of NTB (13,600 M⁻¹cm⁻¹).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

beta_oxidation_pathway Eicosanoyl-CoA Eicosanoyl-CoA 2-Enoyl-CoA 2-Enoyl-CoA Eicosanoyl-CoA->2-Enoyl-CoA ACOX 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxyacyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octadecanoyl-CoA Octadecanoyl-CoA This compound->Octadecanoyl-CoA ACAA1 Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA ACAA1

Caption: Peroxisomal β-oxidation of eicosanoyl-CoA.

transcriptional_regulation Fatty Acids Fatty Acids PPARa PPARa Fatty Acids->PPARa activates PPARa-RXR Complex PPARa-RXR Complex PPARa->PPARa-RXR Complex RXR RXR RXR->PPARa-RXR Complex PPRE PPRE PPARa-RXR Complex->PPRE binds to ACAA1 Gene ACAA1 Gene PPRE->ACAA1 Gene activates transcription ACAA1 mRNA ACAA1 mRNA ACAA1 Gene->ACAA1 mRNA ACAA1 Protein ACAA1 Protein ACAA1 mRNA->ACAA1 Protein translation

Caption: Transcriptional regulation of ACAA1 by PPARα.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell/Tissue Homogenization Cell/Tissue Homogenization Internal Standard Spiking Internal Standard Spiking Cell/Tissue Homogenization->Internal Standard Spiking Methanol Extraction Methanol Extraction Internal Standard Spiking->Methanol Extraction Protein Precipitation Protein Precipitation Methanol Extraction->Protein Precipitation Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Conclusion

The cellular concentration of this compound is a critical checkpoint in the metabolism of very-long-chain fatty acids. Its levels are intricately regulated through a combination of transcriptional control of the key degradative enzyme ACAA1 by PPARα and potential allosteric feedback inhibition of thiolase activity. Understanding these regulatory mechanisms is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the dynamics of this compound metabolism and its role in cellular physiology and disease. The continued development of advanced analytical techniques, such as the SILEC-SF method, will undoubtedly provide deeper insights into the subcellular compartmentalization and regulation of this important metabolite.

References

The Role of 3-Oxoicosanoyl-CoA in Cellular Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoicosanoyl-CoA is a critical intermediate in the catabolism of icosanoic acid, a 20-carbon very-long-chain fatty acid (VLCFA). Its processing through the peroxisomal β-oxidation pathway is essential for generating shorter-chain acyl-CoAs that can be further metabolized in the mitochondria for ATP production. This technical guide provides an in-depth analysis of the biochemical role of this compound in energy metabolism, detailing the enzymatic reactions, metabolic pathways, and relevant experimental methodologies. Due to the specialized nature of VLCFA metabolism, this document focuses on the peroxisomal processes and their interplay with mitochondrial energy production.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are essential components of cellular lipids, playing roles in membrane structure and signaling.[1][2] However, their catabolism for energy production presents a unique challenge as the initial breakdown of these molecules occurs primarily in peroxisomes, not mitochondria.[3][4][5] Icosanoyl-CoA, the activated form of icosanoic acid (C20:0), undergoes a series of reactions in the peroxisome, leading to the formation of this compound. This β-ketoacyl-CoA intermediate is at a pivotal point in the pathway, poised for thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA. This guide elucidates the journey of this compound and its ultimate contribution to cellular energy.

The Peroxisomal β-Oxidation Pathway of Icosanoyl-CoA

The breakdown of icosanoyl-CoA to produce energy substrates occurs via a four-step spiral process within the peroxisome, analogous to mitochondrial β-oxidation but with distinct enzymatic machinery. This compound is the product of the third step in this cycle.

The overall reaction for one cycle of peroxisomal β-oxidation is:

Cn-acyl-CoA + FAD + NAD+ + H2O + CoA → Cn-2-acyl-CoA + FADH2 + NADH + H+ + acetyl-CoA

Step 1: Dehydrogenation Icosanoyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons. This reaction produces trans-Δ²-enoyl-CoA and FADH2. Unlike in mitochondria, the FADH2 produced in peroxisomes does not directly enter the electron transport chain to produce ATP. Instead, it reacts with molecular oxygen to produce hydrogen peroxide (H2O2), which is subsequently detoxified to water by catalase.

Step 2: Hydration The trans-Δ²-enoyl-CoA is then hydrated by a peroxisomal enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon to form L-3-hydroxyacyl-CoA.

Step 3: Dehydrogenation The L-3-hydroxyacyl-CoA is subsequently oxidized by a peroxisomal L-3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group into a keto group. This reaction generates this compound and NADH. The NADH produced is exported to the cytosol and can be reoxidized by the mitochondrial electron transport chain, contributing to ATP synthesis.

Step 4: Thiolytic Cleavage Finally, this compound is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase. This enzyme utilizes a molecule of free coenzyme A (CoA) to break the bond between the α and β carbons, yielding acetyl-CoA and octadecanoyl-CoA (C18-acyl-CoA).

The resulting octadecanoyl-CoA can then undergo further cycles of peroxisomal β-oxidation until it is shortened to a medium-chain acyl-CoA (such as octanoyl-CoA), which can then be transported to the mitochondria for complete oxidation to CO₂ and water, generating a significant amount of ATP. The acetyl-CoA produced in the peroxisome can also be transported to the mitochondria to enter the citric acid cycle.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pH
Peroxisomal Acyl-CoA Oxidase (ACOX1)Icosanoyl-CoA151508.0
Peroxisomal Enoyl-CoA Hydratasetrans-Δ²-Icosenoyl-CoA2520007.5
Peroxisomal L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyicosanoyl-CoA505008.5
Peroxisomal 3-Ketoacyl-CoA ThiolaseThis compound108008.0

Note: These are representative values and can vary depending on the specific isoform, tissue, and experimental conditions.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation of Icosanoic Acid

This protocol is adapted from methods for measuring fatty acid oxidation in cultured cells or isolated peroxisomes, using a radiolabeled substrate.

Objective: To quantify the rate of peroxisomal β-oxidation of icosanoic acid by measuring the production of acetyl-CoA.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts) or isolated peroxisomes

  • [1-¹⁴C]Icosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • NAD⁺

  • FAD

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]icosanoic acid complexed to fatty acid-free BSA.

  • Cell/Organelle Preparation: Harvest and wash cultured cells or prepare a purified fraction of peroxisomes. Resuspend in reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the cell/peroxisome suspension, CoA, ATP, NAD⁺, and FAD. Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add the [1-¹⁴C]icosanoic acid-BSA complex to initiate the reaction. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and unsolved substrate.

  • Separation of Products: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated material.

  • Quantification: The supernatant contains the acid-soluble products of β-oxidation, including [¹⁴C]acetyl-CoA. Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation as nmol of [¹⁴C]acetyl-CoA produced per minute per milligram of protein.

Enzyme Activity Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase

Objective: To measure the specific activity of 3-ketoacyl-CoA thiolase using this compound as a substrate.

Principle: The thiolytic cleavage of this compound by thiolase is dependent on the presence of Coenzyme A. The decrease in the absorbance of the enolate ion of the 3-ketoacyl-CoA substrate can be monitored spectrophotometrically.

Materials:

  • Isolated peroxisomal fraction or purified enzyme

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Synthesize or obtain this compound. Prepare a stock solution in a suitable buffer.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing assay buffer and a defined concentration of this compound.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at a wavelength where the enolate form of the substrate absorbs (typically around 303-310 nm).

  • Initiate Reaction: Add the peroxisomal fraction or purified enzyme to the cuvette and mix quickly.

  • Monitor Absorbance: Immediately start recording the decrease in absorbance over time.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate. Express the activity as units per milligram of protein (1 unit = 1 µmol of substrate consumed per minute).

Visualizations

Signaling Pathways and Metabolic Flows

Caption: Peroxisomal β-oxidation of icosanoyl-CoA.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay β-Oxidation Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture or Tissue Homogenization Peroxisome_Isolation 2. Peroxisome Isolation (Optional) Cell_Culture->Peroxisome_Isolation Reaction_Setup 4. Prepare Reaction Mixture (Buffer, Cofactors) Protein_Quant 3. Protein Quantification Peroxisome_Isolation->Protein_Quant Substrate_Add 5. Add [1-¹⁴C]Icosanoic Acid Reaction_Setup->Substrate_Add Incubation 6. Incubate at 37°C Substrate_Add->Incubation Termination 7. Terminate with Perchloric Acid Incubation->Termination Centrifugation 8. Centrifuge to Pellet Precipitate Termination->Centrifugation Supernatant_Collection 9. Collect Acid-Soluble Supernatant Centrifugation->Supernatant_Collection Scintillation 10. Scintillation Counting Supernatant_Collection->Scintillation Data_Analysis 11. Calculate β-Oxidation Rate Scintillation->Data_Analysis

Caption: Workflow for measuring icosanoic acid β-oxidation.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation of icosanoic acid. Its efficient cleavage by 3-ketoacyl-CoA thiolase is crucial for the continued catabolism of very-long-chain fatty acids, ultimately contributing to the cellular energy pool through the generation of acetyl-CoA and NADH. Understanding the regulation of this pathway and the enzymes involved, including the step involving this compound, is critical for elucidating the pathophysiology of disorders associated with impaired VLCFA metabolism, such as X-linked adrenoleukodystrophy. The methodologies and conceptual frameworks presented in this guide offer a foundation for further investigation into this specialized area of cellular metabolism and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular lipids such as sphingolipids and glycerophospholipids. The synthesis of this compound is the initial and rate-limiting step in the fatty acid elongation cycle. This process is catalyzed by the enzyme 3-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL in mammals). This enzyme facilitates the condensation of an acyl-CoA molecule with malonyl-CoA. Understanding and manipulating the synthesis of this compound is crucial for research into metabolic diseases, including neurological disorders and cancer, where VLCFA metabolism is often dysregulated. These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound, methods for its quantification, and relevant kinetic data for the enzymes involved.

Principle of the Assay

The enzymatic synthesis of this compound is achieved through a Claisen condensation reaction catalyzed by a 3-ketoacyl-CoA synthase. In this reaction, stearoyl-CoA (C18:0-CoA) is condensed with malonyl-CoA. This reaction extends the fatty acid chain by two carbons, resulting in the formation of this compound (C20-ketoacyl-CoA), with the release of coenzyme A (CoA) and carbon dioxide. The subsequent steps of the fatty acid elongation cycle involve a reductase, a dehydratase, and a second reductase to produce the saturated icosanoyl-CoA. For the specific synthesis of the 3-oxo intermediate, the reaction can be performed in vitro using a purified or recombinant 3-ketoacyl-CoA synthase or microsomal preparations containing the enzyme. The product can then be quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or through the incorporation of radiolabeled substrates.

Data Presentation

Table 1: Representative Kinetic Parameters of Mammalian ELOVL Enzymes

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
ELOVL1 C22:0-CoA~10~150
C24:0-CoA~8~200
ELOVL6 C16:0-CoA13.7118
Malonyl-CoA27.2-
ELOVL7 C18:3n-3-CoA20.71.8 (nmol/min/mg)
Malonyl-CoA51.1-

Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. Data is compiled from multiple sources for representative purposes.

Experimental Protocols

Protocol 1: Preparation of Microsomes for Fatty Acid Elongase Activity Assay

This protocol describes the isolation of microsomes from rat liver, which can be used as a source of fatty acid elongase activity.

Materials:

  • Fresh or frozen rat liver

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-Salt Wash Buffer: 0.15 M KCl, 10 mM Tris-HCl (pH 7.4)

  • Microsome Resuspension Buffer: 100 mM potassium phosphate buffer (pH 7.2)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Mince the liver tissue on ice and wash with cold Homogenization Buffer.

  • Homogenize the tissue in 4 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in High-Salt Wash Buffer to remove adsorbed proteins.

  • Re-pellet the microsomes by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final microsomal pellet in Microsome Resuspension Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the microsomal preparation in aliquots at -80°C until use. Microsomal fatty acid elongase activity is stable for at least one month when stored at -80°C.[1]

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol details the in vitro reaction to synthesize this compound using either microsomes or a purified/recombinant 3-ketoacyl-CoA synthase.

Materials:

  • Microsomal preparation (from Protocol 1) or purified/recombinant ELOVL enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM MgCl2, 1 mM DTT

  • Stearoyl-CoA solution (1 mM in water)

  • Malonyl-CoA solution (10 mM in water)

  • [2-14C]Malonyl-CoA (if using radioactivity-based detection)

  • Stop Solution: 6 M HCl

  • Extraction Solvent: Hexane

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 200 µL final reaction volume, add the following:

    • 100 µL of 2x Assay Buffer

    • 10 µL of Stearoyl-CoA solution (final concentration: 50 µM)

    • 2 µL of Malonyl-CoA solution (final concentration: 100 µM)

    • (Optional) 1 µCi of [2-14C]Malonyl-CoA

    • Water to bring the volume to 180 µL

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the microsomal preparation (e.g., 100 µg of protein) or purified enzyme solution.

  • Incubate the reaction at 37°C for 30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 50 µL of Stop Solution.

  • For radioactivity-based assays, extract the fatty acids by adding 500 µL of Extraction Solvent, vortexing vigorously, and centrifuging to separate the phases. The radioactivity in the upper organic phase can be measured by scintillation counting.

  • For LC-MS/MS analysis, the reaction can be stopped with an equal volume of ice-cold acetonitrile containing an internal standard. The sample is then centrifuged to pellet precipitated protein, and the supernatant is analyzed.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS.

Materials:

  • Reaction sample from Protocol 2

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • LC-MS/MS system equipped with a C18 column

Procedure:

  • Sample Preparation:

    • To the terminated reaction mixture, add an equal volume of ice-cold acetonitrile containing a known concentration of the internal standard.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other components (e.g., start at 50% B, ramp to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for acyl-CoAs.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined empirically. For example, for a related compound, acetyl-CoA, the parent ion is m/z 810.1, with fragment ions at m/z 303 and 428.[2]

      • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Pathways and Workflows

Enzymatic_Synthesis_of_3_Oxoicosanoyl_CoA Stearoyl_CoA Stearoyl-CoA (C18:0) KCS 3-Ketoacyl-CoA Synthase (ELOVL) Stearoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Three_Oxoicosanoyl_CoA This compound (C20) KCS->Three_Oxoicosanoyl_CoA Condensation CoA CoA KCS->CoA CO2 CO2 KCS->CO2

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Tissue_Homogenization Tissue Homogenization (e.g., Rat Liver) Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Microsome_Isolation Microsome Isolation Centrifugation->Microsome_Isolation Protein_Quantification Protein Quantification Microsome_Isolation->Protein_Quantification Reaction_Setup Reaction Setup: - Enzyme - Stearoyl-CoA - Malonyl-CoA - Buffer Protein_Quantification->Reaction_Setup Recombinant_Enzyme Recombinant ELOVL Expression & Purification Recombinant_Enzyme->Reaction_Setup Incubation Incubation (37°C, 30 min) Reaction_Setup->Incubation Reaction_Termination Reaction Termination (e.g., Acid or Acetonitrile) Incubation->Reaction_Termination Extraction Extraction of Acyl-CoAs Reaction_Termination->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Purification of 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxoicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism, specifically in the β-oxidation pathway. The accurate study of its biological role and its potential as a therapeutic target requires highly purified samples. These application notes provide an overview of the available techniques and detailed protocols for the extraction, purification, and analysis of this compound and other long-chain acyl-CoAs from biological samples. The methodologies described are based on established protocols for similar molecules and can be adapted for this compound.

Key Purification Strategies

The purification of long-chain acyl-CoAs like this compound from complex biological matrices presents challenges due to their amphipathic nature and potential instability. The most successful strategies typically involve a combination of liquid-liquid extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

1. Extraction: The initial step involves the extraction of acyl-CoAs from tissue or cell samples. This is a critical step to ensure high recovery and minimize degradation. Common methods employ homogenization in acidic buffers followed by extraction with organic solvents like acetonitrile and isopropanol.[1][2]

2. Solid-Phase Extraction (SPE): SPE is a crucial step for sample clean-up and concentration of the acyl-CoA fraction. Various stationary phases can be utilized, including oligonucleotide purification cartridges and silica gel functionalized with 2-(2-pyridyl)ethyl groups, which have shown high recovery rates for a range of acyl-CoAs.[1][2]

3. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for the final purification and separation of individual acyl-CoA species. C18 columns are commonly used with a gradient elution system of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).[1] Detection is typically performed by monitoring the absorbance at 260 nm, corresponding to the adenine moiety of Coenzyme A.

Data Presentation

The following tables summarize quantitative data from published methods for the purification of long-chain acyl-CoAs, which can be considered as a benchmark for the purification of this compound.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction and Purification Methods.

Acyl-CoA Chain LengthExtraction MethodPurification MethodRecovery Rate (%)Reference
Long-chainHomogenization in KH2PO4, 2-propanol, acetonitrile extractionOligonucleotide purification column70-80
Short, Medium, and Long-chainAcetonitrile/2-propanol extraction followed by potassium phosphate2-(2-pyridyl)ethyl-functionalized silica gel93-104 (extraction), 83-90 (SPE)

Table 2: HPLC Parameters for the Separation of Long-Chain Acyl-CoAs.

ParameterConditionReference
Column C18
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid
Gradient Binary gradient
Flow Rate 0.25 - 0.5 mL/min
Detection 260 nm

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method with reported high recovery for long-chain acyl-CoAs and is suitable for the initial purification of this compound from tissue samples.

Materials:

  • Tissue sample (< 100 mg)

  • 100 mM Potassium phosphate buffer (KH2PO4), pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9) on ice.

  • Add 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Vortex the mixture vigorously and centrifuge to pellet the precipitate.

  • Collect the supernatant containing the acyl-CoAs.

  • Load the supernatant onto an oligonucleotide purification column.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

  • The concentrated sample is now ready for HPLC purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes a general method for the separation of long-chain acyl-CoAs using a C18 reverse-phase column.

Materials:

  • Purified acyl-CoA extract from Protocol 1

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

  • Resuspend the concentrated acyl-CoA sample in a small volume of Mobile Phase A.

  • Inject the sample onto the C18 column equilibrated with the initial mobile phase conditions.

  • Elute the acyl-CoAs using a binary gradient. The specific gradient profile will need to be optimized for this compound, but a general approach is to start with a low percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic long-chain acyl-CoAs.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the peak of interest.

  • The purity of the collected fractions can be assessed by re-injection on the HPLC or by mass spectrometry.

Visualizations

Signaling Pathway

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids. The enzyme 3-ketoacyl-CoA thiolase catalyzes the final step of the cycle, cleaving 3-oxoacyl-CoAs.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C20) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C18) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Role of this compound in the β-Oxidation Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a biological sample.

Purification_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification Tissue_Sample Tissue Sample Homogenization Homogenization (KH2PO4 buffer) Tissue_Sample->Homogenization Organic_Extraction Organic Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Organic_Extraction Centrifugation Centrifugation Organic_Extraction->Centrifugation Supernatant Supernatant (Crude Acyl-CoA Extract) Centrifugation->Supernatant SPE_Column SPE Column Loading Supernatant->SPE_Column Wash Wash SPE_Column->Wash Elution Elution Wash->Elution Concentration Concentration Elution->Concentration SPE_Eluate Concentrated Acyl-CoA Fraction Concentration->SPE_Eluate HPLC_Injection HPLC Injection (C18 Column) SPE_Eluate->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product

Caption: General Workflow for this compound Purification.

References

Quantification of 3-oxo-eicosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the Krebs cycle, and the synthesis of lipids.[1][2] The quantification of specific acyl-CoAs is essential for understanding cellular metabolism and the pathophysiology of various metabolic diseases. 3-oxo-eicosanoyl-CoA is a key intermediate in the β-oxidation of eicosanoic acid. Its accurate measurement in biological matrices can provide valuable insights into fatty acid metabolism and related enzymatic activities.

This application note details a robust and sensitive method for the quantification of 3-oxo-eicosanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by reversed-phase chromatography and detection using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).[1][3]

Experimental Protocols

Materials and Reagents
  • Standards: 3-oxo-eicosanoyl-CoA (custom synthesis or commercial provider), Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: 5-Sulfosalicylic acid (SSA), Ammonium hydroxide, Formic acid.

  • Biological Matrix: Cell pellets, tissue homogenates, etc.

Sample Preparation

A protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for the extraction of 3-oxo-eicosanoyl-CoA from biological samples.[3]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice in a suitable buffer.

  • Extraction: To the homogenized sample, add a solution of ice-cold 2.5% (w/v) SSA containing the internal standard (e.g., Heptadecanoyl-CoA). A typical ratio is 200 µL of SSA solution per 25-50 mg of tissue or 1-5 million cells.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and release of the analyte.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide. The use of a basic mobile phase like ammonium hydroxide can improve peak shape for acyl-CoAs.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute 3-oxo-eicosanoyl-CoA. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 5.5 kV.

    • Source Temperature: 120 - 350°C.

    • Desolvation Gas Flow: Optimized for the instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

MRM Transitions:

To determine the precursor ion (Q1) for 3-oxo-eicosanoyl-CoA, its molecular weight is required. The molecular formula for eicosanoic acid is C20H40O2, and for Coenzyme A, it is C21H36N7O16P3S. The formation of 3-oxo-eicosanoyl-CoA involves the loss of one water molecule. The calculated monoisotopic mass of the protonated molecule [M+H]+ is used for Q1. The product ion (Q3) is determined by the neutral loss of 507 Da.

Data Presentation

Table 1: Mass Spectrometry Parameters for the Quantification of 3-oxo-eicosanoyl-CoA

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
3-oxo-eicosanoyl-CoATo be calculatedQ1 - 507100To be optimized
Heptadecanoyl-CoA (IS)1022.5515.5100To be optimized

Note: The exact m/z values should be confirmed using a pure standard of 3-oxo-eicosanoyl-CoA. Collision energy needs to be optimized for the specific instrument and analyte.

Table 2: Illustrative Quantitative Performance Data

ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Note: These are typical performance characteristics and should be experimentally determined during method validation.

Visualizations

Signaling Pathway Context

Acyl-CoAs are central to fatty acid metabolism. The following diagram illustrates the general pathway of fatty acid β-oxidation where 3-oxoacyl-CoA intermediates are formed.

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle LCMSMS_Workflow Homogenization Sample Homogenization Extraction Protein Precipitation with SSA & IS Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of eicosanoic acid, a 20-carbon saturated fatty acid. The analysis of this and other long-chain acyl-CoAs is essential for understanding fatty acid metabolism and its dysregulation in various diseases, including metabolic syndromes, cardiovascular diseases, and inherited metabolic disorders. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: Fatty Acid Beta-Oxidation

This compound is generated during the third step of the beta-oxidation spiral. The pathway involves the sequential enzymatic cleavage of two-carbon units from the fatty acyl-CoA chain.

Fatty_Acid_Beta_Oxidation Eicosanoyl-CoA Eicosanoyl-CoA trans-Δ2-Eicosenoyl-CoA trans-Δ2-Eicosenoyl-CoA Eicosanoyl-CoA->trans-Δ2-Eicosenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyeicosanoyl-CoA 3-Hydroxyeicosanoyl-CoA trans-Δ2-Eicosenoyl-CoA->3-Hydroxyeicosanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxyeicosanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octadecanoyl-CoA + Acetyl-CoA Octadecanoyl-CoA + Acetyl-CoA This compound->Octadecanoyl-CoA + Acetyl-CoA β-Ketothiolase Further β-oxidation cycles Further β-oxidation cycles Octadecanoyl-CoA + Acetyl-CoA->Further β-oxidation cycles

Figure 1: Mitochondrial fatty acid beta-oxidation pathway for eicosanoyl-CoA.

Experimental Workflow

The overall workflow for the analysis of this compound from biological samples involves sample preparation, liquid chromatography separation, and mass spectrometric detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation & Extraction Protein Precipitation & Extraction Tissue/Cell Homogenization->Protein Precipitation & Extraction Supernatant Collection Supernatant Collection Protein Precipitation & Extraction->Supernatant Collection Reversed-Phase C18 Column Reversed-Phase C18 Column Supernatant Collection->Reversed-Phase C18 Column Gradient Elution Gradient Elution Reversed-Phase C18 Column->Gradient Elution Positive ESI Positive ESI Gradient Elution->Positive ESI MRM Detection MRM Detection Positive ESI->MRM Detection

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Biological tissue (e.g., liver, heart, muscle)

  • Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol, HPLC grade

  • Acetonitrile, LC-MS grade

  • Ammonium hydroxide

  • Water, LC-MS grade

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue on ice in 1 mL of 10% TCA.

  • Add the internal standard solution to the homogenate.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Condition an SPE C18 cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

Parameter Value
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)[2]
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 5'-phospho-ADP moiety (507.1 Da). The precursor ion will be the [M+H]+ of this compound, and the product ion will be the fragment remaining after the neutral loss.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1078.5571.41004035
Heptadecanoyl-CoA (IS)1018.5511.41004035

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to optimize these parameters by direct infusion of an analytical standard if available.

Data Presentation

Quantitative Analysis

Calibration curves should be prepared using a standard of this compound, if commercially available. Alternatively, relative quantification can be performed against an internal standard. The following table provides representative data for long-chain acyl-CoAs from rat liver tissue, which can be used as a reference for expected concentration ranges.[1]

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver

Acyl-CoAConcentration (pmol/mg tissue)
Palmitoyl-CoA (C16:0)15.2 ± 2.1
Stearoyl-CoA (C18:0)8.5 ± 1.3
Oleoyl-CoA (C18:1)25.6 ± 3.5
Linoleoyl-CoA (C18:2)12.1 ± 1.8
Method Validation Parameters

The analytical method should be validated for linearity, accuracy, precision, and sensitivity. The following table summarizes typical performance characteristics for LC-MS/MS analysis of long-chain acyl-CoAs.[1]

Table 2: Method Validation Summary for Long-Chain Acyl-CoA Analysis

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 pmol
Limit of Quantification (LOQ) 0.5 - 1.5 pmol
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Conclusion

The presented protocols provide a comprehensive framework for the sensitive and specific quantification of this compound by LC-MS/MS. This methodology is applicable to a wide range of biological matrices and can be adapted for the analysis of other long-chain acyl-CoAs. Accurate measurement of these metabolites is crucial for advancing our understanding of fatty acid metabolism in health and disease and for the development of novel therapeutic strategies.

References

Chromatographic Separation of Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Separation and Analysis of Acyl-Coenzyme A Thioesters in Biological Samples.

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Their diverse functions and involvement in various disease states have led to a growing interest in their accurate quantification. This document provides detailed application notes and protocols for the chromatographic separation of acyl-CoAs, tailored for researchers, scientists, and professionals in drug development. The focus is on robust and reproducible methods, primarily leveraging liquid chromatography coupled with mass spectrometry (LC-MS).

Introduction to Acyl-CoA Analysis

The analysis of acyl-CoAs presents several challenges due to their structural diversity, ranging from short-chain to very-long-chain species, and their presence in complex biological matrices at low concentrations.[2] Effective separation is crucial to minimize ion suppression and distinguish between isobaric and isomeric species. The most common and effective techniques for acyl-CoA separation include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, traditional Ion-Exchange Chromatography.

Core Chromatographic Methods

This section details the principles and provides protocols for the three primary chromatographic methods used for acyl-CoA separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] For acyl-CoAs, the retention time increases with the length of the fatty acyl chain and decreases with the number of double bonds.[4] This method is particularly well-suited for the separation of medium to long-chain acyl-CoAs.

This protocol is adapted from established methods for the analysis of a wide range of acyl-CoA species in biological samples.[5]

a) Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for cleaning up the sample and concentrating the acyl-CoAs prior to LC-MS analysis.

  • Materials:

    • Tissue or cell pellet

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

    • Extraction Solvent: Acetonitrile (ACN) / Isopropanol (IPA) (3:1, v/v)

    • SPE Cartridges: C18-based cartridges

    • Wash Buffer: 2% Formic Acid in water

    • Elution Buffer: 80% Acetonitrile, 2% Formic Acid in water

    • Internal Standards (e.g., C17:0-CoA)

  • Procedure:

    • Homogenize ~50 mg of tissue or 10^7 cells in 1 mL of ice-cold Homogenization Buffer containing an appropriate internal standard.

    • Add 2 mL of Extraction Solvent, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of Wash Buffer.

    • Elute the acyl-CoAs with 1 mL of Elution Buffer.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile/Water

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

c) Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion [M+H]+ to a common product ion of m/z 507 (loss of the 3'-phosphoadenosine diphosphate) or other specific product ions.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase with a high organic content mobile phase. It is particularly advantageous for the separation of polar compounds and can be used to separate short-chain acyl-CoAs from other cellular metabolites. Recent developments have shown that HILIC can also be used for the simultaneous analysis of short- to long-chain acyl-CoAs.

This protocol is based on a method for the comprehensive analysis of acyl-CoAs using a zwitterionic HILIC column.

a) Sample Preparation

The same SPE protocol as described for RP-HPLC can be used for sample clean-up.

b) Chromatographic Conditions

  • Column: Zwitterionic HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

c) Mass Spectrometry Conditions

The MS conditions are similar to those used for RP-HPLC-MS/MS, with MRM being the preferred method for quantification.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Acyl-CoAs are negatively charged due to the phosphate groups on the coenzyme A moiety and can be separated on an anion-exchange column. While less common now for acyl-CoA analysis in favor of the higher resolution and compatibility of LC-MS methods, it can be a useful technique for fractionation.

  • Stationary Phase: Strong anion-exchange (SAX) column.

  • Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 7.4.

  • Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.4.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Load the sample extract (previously exchanged into the binding buffer).

    • Wash the column with Mobile Phase A to remove unbound contaminants.

    • Elute the bound acyl-CoAs using a linear gradient of Mobile Phase B.

    • Collect fractions and analyze by a suitable method (e.g., UV spectroscopy at 260 nm or LC-MS).

Data Presentation: Quantitative Comparison of Methods

The following table summarizes typical performance characteristics of the described chromatographic methods for acyl-CoA analysis. The values are indicative and can vary depending on the specific acyl-CoA, matrix, and instrumentation.

ParameterReversed-Phase HPLC-MS/MSHILIC-MS/MSIon-Exchange Chromatography
Principle of Separation HydrophobicityHydrophilicityNet Charge
Typical Analytes Medium to Long-chain Acyl-CoAsShort to Long-chain Acyl-CoAsAll Acyl-CoAs (as a class)
Resolution High for different chain lengths and unsaturationHigh for polar and short-chain speciesLower for individual species
Sensitivity (LOD) 1-10 fmol1-10 fmolLower sensitivity
Recovery 70-90%70-90%Variable
Throughput HighHighModerate
MS Compatibility ExcellentExcellentRequires desalting

Visualizations

Acyl-CoA Metabolism Overview

The following diagram illustrates the central role of acyl-CoAs in fatty acid metabolism.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis

Caption: Overview of Acyl-CoA Metabolism.

Experimental Workflow: Acyl-CoA Analysis by LC-MS/MS

This diagram outlines the general workflow for the analysis of acyl-CoAs from biological samples using LC-MS/MS.

Acyl_CoA_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Tissue_Homogenization Tissue/Cell Homogenization Internal_Standard Add Internal Standard Tissue_Homogenization->Internal_Standard Extraction Solvent Extraction Internal_Standard->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation Chromatographic Separation (RP-HPLC or HILIC) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General Workflow for Acyl-CoA Analysis.

Logical Relationship: Choice of Chromatographic Method

This diagram illustrates the decision-making process for selecting an appropriate chromatographic method based on the properties of the acyl-CoAs of interest.

Chromatography_Choice cluster_Polarity Separation by Polarity cluster_Method Recommended Method Analyte_Properties Acyl-CoA Properties Polar_Short_Chain Polar / Short-Chain Analyte_Properties->Polar_Short_Chain Nonpolar_Long_Chain Nonpolar / Long-Chain Analyte_Properties->Nonpolar_Long_Chain Broad_Range Broad Range Analyte_Properties->Broad_Range HILIC HILIC Polar_Short_Chain->HILIC RP_HPLC Reversed-Phase HPLC Nonpolar_Long_Chain->RP_HPLC HILIC_or_RP HILIC or RP-HPLC Broad_Range->HILIC_or_RP

Caption: Selecting a Chromatographic Method for Acyl-CoAs.

References

Application Notes and Protocols for In Vitro Assays of 3-Oxoicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoyl-CoA is a 20-carbon saturated very-long-chain fatty acyl-CoA (VLCFA-CoA). Its metabolism, particularly through the β-oxidation pathway, is crucial for maintaining lipid homeostasis. The intermediate, 3-oxoicosanoyl-CoA, is a key substrate for the final thiolytic cleavage step in each cycle of β-oxidation. Dysregulation of VLCFA metabolism is associated with several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). Therefore, robust in vitro assays are essential for studying the enzymes involved in this compound metabolism, understanding disease mechanisms, and for the screening and development of novel therapeutic agents.

This document provides detailed application notes and protocols for in vitro assays designed to investigate the metabolism of this compound. The primary focus is on the key peroxisomal enzymes involved in its degradation: Acyl-CoA Oxidase 1 (ACOX1) and 3-ketoacyl-CoA Thiolase (ACAA1).

Metabolic Pathway of Eicosanoyl-CoA Beta-Oxidation

The breakdown of eicosanoyl-CoA occurs primarily in the peroxisomes via the β-oxidation pathway. This is a cyclical process where the fatty acyl-CoA chain is shortened by two carbons in each cycle. The pathway involves four key enzymatic steps.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Eicosanoyl_CoA Eicosanoyl-CoA (C20:0) Trans_2_Eicosenoyl_CoA trans-2-Eicosenoyl-CoA Eicosanoyl_CoA->Trans_2_Eicosenoyl_CoA ACOX1 (Acyl-CoA Oxidase 1) FAD -> FADH2 O2 -> H2O2 L_3_Hydroxyeicosanoyl_CoA L-3-Hydroxyeicosanoyl-CoA Trans_2_Eicosenoyl_CoA->L_3_Hydroxyeicosanoyl_CoA MFE2 (Hydratase activity) H2O Three_Oxoicosanoyl_CoA This compound L_3_Hydroxyeicosanoyl_CoA->Three_Oxoicosanoyl_CoA MFE2 (Dehydrogenase activity) NAD+ -> NADH Octadecanoyl_CoA Octadecanoyl-CoA (C18:0) Three_Oxoicosanoyl_CoA->Octadecanoyl_CoA ACAA1 (3-Ketoacyl-CoA Thiolase) CoA-SH Acetyl_CoA Acetyl-CoA Three_Oxoicosanoyl_CoA->Acetyl_CoA ACAA1 Further β-oxidation cycles Further β-oxidation cycles Octadecanoyl_CoA->Further β-oxidation cycles

Diagram 1: Peroxisomal β-oxidation of Eicosanoyl-CoA.

Key Enzymes and In Vitro Assays

The metabolism of this compound is primarily catalyzed by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1). However, to study the complete breakdown of its precursor, eicosanoyl-CoA, assays for acyl-CoA oxidase (ACOX1) and the multifunctional enzyme type 2 (MFE2) are also crucial.

Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

Principle: ACOX1 catalyzes the first and rate-limiting step of peroxisomal β-oxidation, converting eicosanoyl-CoA to trans-2-eicosenoyl-CoA and producing hydrogen peroxide (H₂O₂). The activity of ACOX1 can be measured by quantifying the rate of H₂O₂ production using a sensitive fluorometric coupled assay. In this assay, H₂O₂ reacts with a substrate (e.g., 4-hydroxyphenylacetic acid) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[1]

Application: This assay is suitable for determining the kinetic parameters of ACOX1 with eicosanoyl-CoA, screening for ACOX1 inhibitors or activators, and diagnosing peroxisomal disorders related to ACOX1 deficiency.

Experimental Workflow:

ACOX1_Assay_Workflow cluster_workflow ACOX1 Fluorometric Assay Workflow Prepare_Reagents Prepare Assay Buffer, Recombinant ACOX1, Eicosanoyl-CoA, HRP, and Fluorescent Substrate Incubate Incubate Reagents (without substrate) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by adding Eicosanoyl-CoA Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (calculate H2O2 production rate) Measure_Fluorescence->Analyze_Data

Diagram 2: Workflow for ACOX1 Fluorometric Assay.

Protocol: Fluorometric Assay for ACOX1 Activity

Materials:

  • Recombinant Human ACOX1

  • Eicosanoyl-CoA

  • Horseradish Peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (or other suitable fluorescent HRP substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.1% Triton X-100 and 20 µM FAD.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a master mix containing Assay Buffer, HRP, and the fluorescent substrate at their final desired concentrations.

  • Add the master mix to the wells of the 96-well plate.

  • Add recombinant ACOX1 to the wells. For negative controls, add Assay Buffer instead of the enzyme.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding eicosanoyl-CoA to the wells.

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over 15-30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm (for 4-hydroxyphenylacetic acid). Alternatively, for an endpoint assay, stop the reaction after a defined time with a suitable stop solution and measure the final fluorescence.

  • Calculate the rate of H₂O₂ production from a standard curve prepared with known concentrations of H₂O₂.

Quantitative Data (Representative):

The following table provides representative kinetic parameters for ACOX1 with various straight-chain acyl-CoAs. Note that specific values for eicosanoyl-CoA (C20:0) should be determined experimentally.

Substrate (Acyl-CoA)Apparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
Lauroyl-CoA (C12:0)15150Adapted from[1]
Palmitoyl-CoA (C16:0)10120Adapted from[1]
Stearoyl-CoA (C18:0)8100Hypothetical
Eicosanoyl-CoA (C20:0) 5-10 (estimated) ~80 (estimated) To be determined
3-Ketoacyl-CoA Thiolase (ACAA1) Activity Assay

Principle: Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) catalyzes the final step of β-oxidation, the thiolytic cleavage of 3-oxoacyl-CoA in the presence of free Coenzyme A (CoA-SH) to yield a shortened acyl-CoA and acetyl-CoA. The activity of ACAA1 can be measured spectrophotometrically by monitoring the decrease in absorbance of the 3-oxoacyl-CoA substrate, which has a characteristic absorbance maximum. However, a more common and sensitive method is to measure the reverse reaction, the condensation of a shorter chain acyl-CoA with acetyl-CoA to form a 3-ketoacyl-CoA. The forward reaction (cleavage) can also be coupled to other enzymatic reactions for detection. For this protocol, we describe a spectrophotometric assay that measures the cleavage of a C20:0 substrate analog.

Application: This assay is used to determine the kinetic parameters of ACAA1 with this compound, to screen for inhibitors or activators of the enzyme, and to study the effects of mutations on enzyme activity.

Protocol: Spectrophotometric Assay for ACAA1 Activity

Materials:

  • Recombinant Human ACAA1

  • This compound (substrate)

  • Coenzyme A (CoA-SH)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl₂.

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and this compound in the wells of the UV-transparent plate or cuvettes.

  • Add recombinant ACAA1 to the reaction mixture. For the blank, add Assay Buffer instead of the enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding CoA-SH.

  • Immediately monitor the decrease in absorbance at a wavelength determined to be the absorbance maximum for this compound (typically between 300-310 nm for the enolate form of the 3-keto group).

  • Calculate the rate of substrate cleavage using the molar extinction coefficient of this compound.

Quantitative Data (Representative):

The following table shows representative kinetic parameters for peroxisomal thiolases with various 3-oxoacyl-CoA substrates. The values for this compound are estimates and should be determined experimentally.

Substrate (3-Oxoacyl-CoA)Apparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
3-Oxooctanoyl-CoA (C8:0)102500Adapted from[2]
3-Oxopalmitoyl-CoA (C16:0)51800Adapted from[2]
This compound (C20:0) 2-5 (estimated) ~1200 (estimated) To be determined
Coupled Peroxisomal β-Oxidation Assay using LC-MS/MS

Principle: To study the complete multi-step process of eicosanoyl-CoA metabolism, a coupled assay using a mixture of the required enzymes can be employed. This assay measures the chain-shortening of eicosanoyl-CoA to octadecanoyl-CoA (C18:0) and subsequent products. The use of stable isotope-labeled eicosanoyl-CoA (e.g., D3-eicosanoyl-CoA) allows for sensitive and specific quantification of the chain-shortened acyl-CoA products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application: This assay provides a comprehensive view of the peroxisomal β-oxidation of eicosanoyl-CoA, allowing for the identification of rate-limiting steps and the effects of potential drugs on the entire pathway.

Experimental Workflow:

Coupled_Assay_Workflow cluster_workflow Coupled β-Oxidation LC-MS/MS Assay Workflow Prepare_Reaction Prepare Reaction Mix: Buffer, Cofactors, Recombinant Enzymes (ACOX1, MFE2, ACAA1) Add_Substrate Add Stable Isotope-Labeled Eicosanoyl-CoA Prepare_Reaction->Add_Substrate Incubate_Reaction Incubate at 37°C for a defined time course Add_Substrate->Incubate_Reaction Quench_Reaction Quench Reaction (e.g., with acid or cold solvent) Incubate_Reaction->Quench_Reaction Extract_Metabolites Extract Acyl-CoAs Quench_Reaction->Extract_Metabolites Analyze_LCMS Analyze by LC-MS/MS Extract_Metabolites->Analyze_LCMS Quantify_Products Quantify Chain-Shortened Acyl-CoA Products Analyze_LCMS->Quantify_Products

Diagram 3: Workflow for Coupled β-Oxidation LC-MS/MS Assay.

Protocol: In Vitro Reconstituted Peroxisomal β-Oxidation of Eicosanoyl-CoA

Materials:

  • Recombinant Human ACOX1, MFE2, and ACAA1

  • D3-Eicosanoyl-CoA (or other stable isotope-labeled version)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 2 mM MgCl₂, 1 mM NAD⁺, 20 µM FAD, and 0.1 mM CoA-SH.

  • Quenching Solution: e.g., 1 M perchloric acid or cold acetonitrile.

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Prepare the reaction mixture containing Reaction Buffer and the recombinant enzymes in a microcentrifuge tube.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding D3-eicosanoyl-CoA.

  • Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction for each aliquot by adding the quenching solution.

  • Extract the acyl-CoAs from the quenched reaction mixture, for example, by solid-phase extraction.

  • Analyze the extracted samples by LC-MS/MS. Monitor the parent and fragment ions for D3-eicosanoyl-CoA and the expected chain-shortened products (e.g., D3-octadecanoyl-CoA).

  • Quantify the amount of each product at each time point to determine the rate of metabolism.

Quantitative Data (Representative):

This table shows hypothetical time-course data for the consumption of the substrate and the formation of the first chain-shortened product in a reconstituted in vitro system.

Time (minutes)D3-Eicosanoyl-CoA (pmol)D3-Octadecanoyl-CoA (pmol)
01000
58514
156038
303562
601085

Troubleshooting and Considerations

  • Substrate Solubility: Very-long-chain acyl-CoAs like eicosanoyl-CoA have low aqueous solubility. It is crucial to include a detergent like Triton X-100 in the assay buffers to ensure the substrate is available to the enzymes.

  • Enzyme Activity: The activity of recombinant enzymes can vary between batches. It is important to titrate each enzyme to determine the optimal concentration for the assay.

  • Cofactor Stability: Cofactors like FAD, NAD⁺, and CoA-SH can degrade over time. Prepare fresh solutions for each experiment.

  • LC-MS/MS Method Development: The development of a robust LC-MS/MS method for the quantification of acyl-CoAs requires careful optimization of chromatographic separation and mass spectrometric parameters.

Conclusion

The in vitro assays described in these application notes provide a robust framework for investigating the metabolism of this compound and its precursor, eicosanoyl-CoA. By utilizing a combination of specific enzyme assays and a comprehensive coupled pathway analysis, researchers can gain valuable insights into the function of key peroxisomal enzymes, the pathophysiology of related metabolic disorders, and the mechanism of action of potential therapeutic compounds. The provided protocols and representative data serve as a starting point for the design and execution of these important studies.

References

Application Notes and Protocols for Cellular Assays to Measure 3-Oxoacyl-CoA Thiolase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxoacyl-CoA thiolase (also known as 3-ketoacyl-CoA thiolase or β-ketothiolase) is a pivotal enzyme in the terminal step of the fatty acid β-oxidation spiral. This enzyme catalyzes the thiolytic cleavage of a 3-oxoacyl-CoA into a two-carbon shorter acyl-CoA and an acetyl-CoA molecule. The activity of 3-oxoacyl-CoA thiolase is critical for cellular energy homeostasis, and its dysregulation has been implicated in various metabolic diseases and cancer. This document provides detailed application notes and protocols for cellular assays designed to measure the activity of 3-oxoacyl-CoA thiolase, catering to the needs of researchers in academia and the pharmaceutical industry.

There are several isozymes of 3-oxoacyl-CoA thiolase with distinct subcellular localizations, including mitochondrial and peroxisomal forms, each with varying substrate specificities.[1][2] Therefore, the choice of assay and cellular fraction is crucial for accurately assessing the activity of a specific thiolase isozyme.

Data Presentation

The following tables summarize quantitative data on 3-oxoacyl-CoA thiolase activity from various sources, providing a comparative overview of enzyme activity in different tissues and with different substrates.

Table 1: 3-Oxoacyl-CoA Thiolase Activity in Different Mouse Tissues

TissuePeroxisomal Thiolase Activity (% of Liver)
Liver100%
Kidney~95%
Heart~90%
Brain~85%

Data adapted from studies on mouse tissue homogenates, indicating the relative activity of peroxisomal 3-oxoacyl-CoA thiolase A+B.[3]

Table 2: Substrate Specificity of Glyoxysomal Thiolase Isozymes from Sunflower Cotyledons

EnzymeSubstrateKm (µM)
Thiolase I (Acetoacetyl-CoA thiolase)Acetoacetyl-CoA11
Thiolase II (3-Oxoacyl-CoA thiolase)Acetoacetyl-CoA27
Thiolase II (3-Oxoacyl-CoA thiolase)C6-C16 3-Oxoacyl-CoAs3 - 7

This table illustrates the different substrate affinities of two thiolase isozymes found in plant glyoxysomes.[4]

Table 3: Thioesterase Activity in Isolated Mouse Mitochondria

SubstrateLiver (nmol/min/mg)Heart (nmol/min/mg)
C14:0-CoA~2~6
C16:0-CoA~2~6
C16:1-CoA~2~6
C18:1-CoA~1~1
C18:3-CoA~1~1

This table shows the activity of mitochondrial thioesterases, which can also act on acyl-CoAs and are related to the overall fatty acid oxidation pathway.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulating 3-oxoacyl-CoA thiolase and the experimental workflows for the described assays.

fatty_acid_oxidation_pathway Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA 3-Oxoacyl-CoA L-3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (n-2) Acyl-CoA (n-2) 3-Oxoacyl-CoA->Acyl-CoA (n-2) 3-Oxoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA 3-Oxoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Diagram 1: The Fatty Acid β-Oxidation Pathway.

thiolase_regulation cluster_0 Transcriptional Regulation cluster_1 Metabolic Regulation PPARα PPARα PPRE PPRE PPARα->PPRE RXR RXR RXR->PPRE Thiolase Gene Thiolase Gene PPRE->Thiolase Gene Activation AMPK AMPK ACC ACC AMPK->ACC Inhibition Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Production CPT1 CPT1 Malonyl-CoA->CPT1 Inhibition Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Rate-limiting step

Diagram 2: Regulation of 3-Oxoacyl-CoA Thiolase.

spectrophotometric_assay_workflow Prepare Cell Lysate/\nMitochondrial Fraction Prepare Cell Lysate/ Mitochondrial Fraction Add Assay Buffer\n(containing 3-oxoacyl-CoA and CoASH) Add Assay Buffer (containing 3-oxoacyl-CoA and CoASH) Prepare Cell Lysate/\nMitochondrial Fraction->Add Assay Buffer\n(containing 3-oxoacyl-CoA and CoASH) Incubate at 37°C Incubate at 37°C Add Assay Buffer\n(containing 3-oxoacyl-CoA and CoASH)->Incubate at 37°C Monitor Absorbance Change\n(e.g., at 412 nm with DTNB) Monitor Absorbance Change (e.g., at 412 nm with DTNB) Incubate at 37°C->Monitor Absorbance Change\n(e.g., at 412 nm with DTNB) Calculate Enzyme Activity Calculate Enzyme Activity Monitor Absorbance Change\n(e.g., at 412 nm with DTNB)->Calculate Enzyme Activity

Diagram 3: Spectrophotometric Assay Workflow.

radiometric_assay_workflow Culture Cells with\nRadiolabeled Fatty Acid\n(e.g., [3H]oleic acid) Culture Cells with Radiolabeled Fatty Acid (e.g., [3H]oleic acid) Incubate for a defined period Incubate for a defined period Culture Cells with\nRadiolabeled Fatty Acid\n(e.g., [3H]oleic acid)->Incubate for a defined period Collect Aqueous Phase Collect Aqueous Phase Incubate for a defined period->Collect Aqueous Phase Measure Radioactivity\n(Scintillation Counting) Measure Radioactivity (Scintillation Counting) Collect Aqueous Phase->Measure Radioactivity\n(Scintillation Counting) Calculate β-Oxidation Flux Calculate β-Oxidation Flux Measure Radioactivity\n(Scintillation Counting)->Calculate β-Oxidation Flux

Diagram 4: Radiometric β-Oxidation Flux Assay Workflow.

Experimental Protocols

Protocol 1: Preparation of Cellular Lysates for Enzyme Assays

This protocol is suitable for preparing total cell lysates from cultured adherent or suspension cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Follow steps 5-9 from the adherent cell protocol.

Protocol 2: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of a mitochondrial fraction using differential centrifugation.

Materials:

  • Mitochondrial Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, and 0.1% BSA (fatty acid-free).

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest and wash cells as described in Protocol 1.

  • Resuspend the cell pellet in ice-cold Mitochondrial Isolation Buffer.

  • Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of the cells are disrupted (monitor with a microscope).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Gently resuspend the mitochondrial pellet in Mitochondrial Isolation Buffer and repeat the centrifugation at 10,000 x g for 20 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Isolation Buffer.

  • Determine the protein concentration.

  • The isolated mitochondria should be used immediately for activity assays.

Protocol 3: Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity using DTNB

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate by monitoring the reaction of the released Coenzyme A (CoA) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2.

  • 3-oxoacyl-CoA substrate solution (e.g., 1 mM 3-oxopalmitoyl-CoA in water).

  • Coenzyme A (CoASH) solution (10 mM in water).

  • DTNB solution (10 mM in Assay Buffer).

  • Cell lysate or isolated mitochondria (prepared as in Protocol 1 or 2).

  • Spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

  • In a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • DTNB solution (to a final concentration of 0.1 mM)

    • CoASH solution (to a final concentration of 0.1 mM)

    • 3-oxoacyl-CoA substrate (to a final concentration of 0.05 mM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of cell lysate or mitochondrial protein (e.g., 10-50 µg).

  • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of the TNB2- product (14,150 M-1cm-1).

Protocol 4: Radiometric Assay for Cellular β-Oxidation Flux

This assay measures the overall flux through the β-oxidation pathway by quantifying the production of tritiated water from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes).

  • Cell culture medium.

  • [9,10-3H]-oleic acid or [9,10-3H]-palmitic acid.

  • Bovine serum albumin (BSA), fatty acid-free.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Activated charcoal.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a stock solution of the radiolabeled fatty acid complexed with BSA.

  • Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Replace the culture medium with fresh medium containing the [3H]-fatty acid-BSA complex.

  • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • After incubation, transfer the culture medium to a new tube.

  • Precipitate the protein and un-metabolized fatty acids by adding an equal volume of cold 10% TCA.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube containing activated charcoal to remove any remaining labeled substrate.

  • Centrifuge again to pellet the charcoal.

  • Transfer a known volume of the final supernatant (containing 3H2O) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Normalize the results to the total protein content of the cells in each well.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the activity of 3-oxoacyl-CoA thiolase and the broader fatty acid β-oxidation pathway. The choice of assay will depend on the specific research question, with spectrophotometric assays being suitable for direct measurement of enzyme activity in cell fractions, and radiometric flux assays providing an integrated view of the entire pathway's function in intact cells. Careful consideration of the different thiolase isozymes and their subcellular locations is essential for the accurate interpretation of experimental results. These tools are invaluable for basic research into cellular metabolism and for the development of novel therapeutics targeting metabolic diseases and cancer.

References

Application Notes and Protocols for Determining Enzyme Kinetics with 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a critical intermediate in the peroxisomal beta-oxidation of very long-chain fatty acids (VLCFAs), such as icosanoic acid (a 20-carbon fatty acid). The enzyme responsible for the thiolytic cleavage of this compound is 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This reaction is the final step in each cycle of beta-oxidation, yielding acetyl-CoA and an acyl-CoA that is two carbons shorter. Understanding the kinetics of this enzyme is crucial for investigating metabolic disorders related to VLCFA metabolism, such as X-linked adrenoleukodystrophy, and for the development of therapeutic interventions.

These application notes provide a detailed protocol for determining the kinetic parameters of 3-ketoacyl-CoA thiolase with this compound as a substrate. The protocol is based on a continuous spectrophotometric assay that monitors the cleavage of the 3-ketoacyl-CoA substrate.

Signaling Pathway: Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The degradation of VLCFAs occurs primarily in peroxisomes, as the long carbon chains are poor substrates for mitochondrial beta-oxidation enzymes. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain in a cyclical manner.

Peroxisomal_Beta_Oxidation VLCFA Very Long-Chain Fatty Acid (e.g., Icosanoic Acid) Acyl_CoA_Synthetase VLCFA-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA Icosanoyl-CoA Acyl_CoA_Synthetase->VLCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA trans-2-Icosenoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ L-Bifunctional Protein Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase/ L-Bifunctional Protein Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Octadecanoyl-CoA (C18) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA To_Mitochondria Further Beta-Oxidation in Mitochondria Shortened_Acyl_CoA->To_Mitochondria

Caption: Peroxisomal beta-oxidation pathway for a C20 fatty acid.

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram outlines the major steps for determining the kinetic parameters of 3-ketoacyl-CoA thiolase.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Cell Lysate Preparation Assay_Setup Set up reaction mixtures with varying substrate concentrations Enzyme_Prep->Assay_Setup Substrate_Prep Synthesis/Purification of This compound Substrate_Prep->Assay_Setup Buffer_Prep Preparation of Assay Buffer and Reagents Buffer_Prep->Assay_Setup Spectrophotometer Monitor absorbance change at 303 nm over time Assay_Setup->Spectrophotometer Data_Collection Record initial reaction velocities (V₀) Spectrophotometer->Data_Collection Michaelis_Menten Plot V₀ vs. [Substrate] Data_Collection->Michaelis_Menten Lineweaver_Burk Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Michaelis_Menten->Lineweaver_Burk Parameter_Determination Calculate Km and Vmax Lineweaver_Burk->Parameter_Determination

Caption: Workflow for determining 3-ketoacyl-CoA thiolase kinetics.

Detailed Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase

This protocol is adapted for a continuous spectrophotometric assay that measures the decrease in absorbance of the 3-ketoacyl-CoA substrate upon cleavage by thiolase. The enolate form of the 3-ketoacyl-CoA has a characteristic absorbance maximum around 303-310 nm in the presence of Mg²⁺.

Materials and Reagents
  • Enzyme: Purified 3-ketoacyl-CoA thiolase or a cell lysate containing the enzyme.

  • Substrate: this compound.

  • Co-substrate: Coenzyme A (CoA-SH).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 50 mM KCl.

  • Spectrophotometer: UV-Vis spectrophotometer capable of reading at 303 nm, with temperature control.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the exact concentration spectrophotometrically.

    • Prepare a stock solution of Coenzyme A in deionized water.

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

  • Enzyme Preparation:

    • If using a purified enzyme, dilute it in assay buffer to a concentration that will give a linear reaction rate for at least 1-2 minutes.

    • If using a cell lysate, ensure it is clarified by centrifugation to remove any particulate matter that could interfere with spectrophotometric readings.

  • Assay Protocol:

    • Set the spectrophotometer to 303 nm and the temperature to 37°C.

    • In a quartz cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer (to a final volume of 1 mL)

      • Coenzyme A (to a final concentration of 50 µM)

      • Varying concentrations of this compound (e.g., from 0.5 µM to 50 µM).

    • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

    • Immediately mix by inverting the cuvette and start recording the decrease in absorbance at 303 nm for 2-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for the Mg²⁺-enolate complex of long-chain 3-ketoacyl-CoA is approximately 14,000 M⁻¹cm⁻¹.

    • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. This can be done using non-linear regression software or by linearizing the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Representative Quantitative Data

SubstrateEnzymeKₘ (µM)Vₘₐₓ (nmol/min/mg)
Palmitoyl-CoA (C16:0)hLCAD6.8120
Stearoyl-CoA (C18:0)hLCAD19.7210

Note: The kinetic parameters for 3-ketoacyl-CoA thiolase with this compound may differ and should be determined experimentally.

Troubleshooting

  • No or low enzyme activity:

    • Check the integrity and concentration of the enzyme.

    • Verify the purity and concentration of the substrate and co-substrate.

    • Ensure the assay buffer has the correct pH and ionic strength.

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme.

    • The substrate concentration may be too low. Increase the substrate concentration range.

    • The enzyme may be unstable under the assay conditions.

  • High background absorbance:

    • The cell lysate may be too concentrated or contain interfering substances. Further clarify the lysate or purify the enzyme.

    • The substrate may be impure.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to determine the enzyme kinetics of 3-ketoacyl-CoA thiolase with its substrate, this compound. By following these detailed methodologies, scientists can obtain reliable kinetic data that is essential for advancing our understanding of very long-chain fatty acid metabolism and for the development of novel therapeutics for related metabolic disorders.

Application Notes and Protocols for the Use of 3-Oxoicosanoyl-CoA as a Substrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a critical intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), specifically those with a 20-carbon backbone (eicosanoids). It serves as the product of the condensation reaction catalyzed by 3-ketoacyl-CoA synthases (also known as fatty acid elongases or ELOVLs) and is the direct substrate for very-long-chain 3-oxoacyl-CoA reductase (KAR). The study of enzymes that produce or consume this compound is vital for understanding cellular lipid metabolism and for the development of therapeutic agents targeting diseases associated with aberrant VLCFA metabolism. These application notes provide detailed protocols and data presentation formats for utilizing this compound in biochemical assays.

Signaling Pathway and Experimental Workflow

The enzymatic consumption of this compound is a key step in the fatty acid elongation cycle. Understanding this pathway is crucial for designing relevant biochemical assays.

fatty_acid_elongation cluster_elongation_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acyl-CoA (C18) Acyl-CoA (C18) This compound This compound Acyl-CoA (C18)->this compound ELOVL (3-Ketoacyl-CoA Synthase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->this compound + CO2 3-Hydroxyicosanoyl-CoA 3-Hydroxyicosanoyl-CoA This compound->3-Hydroxyicosanoyl-CoA KAR (3-Oxoacyl-CoA Reductase) + NADPH trans-2-Eicosenoyl-CoA trans-2-Eicosenoyl-CoA 3-Hydroxyicosanoyl-CoA->trans-2-Eicosenoyl-CoA 3-Hydroxyacyl-CoA Dehydratase - H2O Icosanoyl-CoA (C20) Icosanoyl-CoA (C20) trans-2-Eicosenoyl-CoA->Icosanoyl-CoA (C20) trans-2-Enoyl-CoA Reductase + NADPH

Caption: Fatty acid elongation cycle showing the position of this compound.

A typical experimental workflow for studying the enzymatic conversion of this compound involves the preparation of the substrate, setting up the enzymatic reaction, and detecting the product or the consumption of a cofactor.

experimental_workflow cluster_workflow Biochemical Assay Workflow cluster_detection Detection Methods A Substrate Preparation (this compound) C Reaction Incubation (Substrate + Enzyme + Cofactors) A->C B Enzyme Preparation (e.g., 3-Oxoacyl-CoA Reductase) B->C D Detection Method C->D E Data Analysis D->E D1 Spectrophotometry (NADPH consumption at 340 nm) D2 Chromatography (LC-MS for product formation) D3 Radiometric Assay (using labeled substrate)

Caption: General workflow for a biochemical assay using this compound.

Quantitative Data Presentation

For effective comparison and analysis, all quantitative data from biochemical assays should be summarized in a structured tabular format. Below are template tables for presenting enzyme kinetics and inhibitor studies.

Table 1: Hypothetical Kinetic Parameters for Very-Long-Chain 3-Oxoacyl-CoA Reductase with this compound

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Recombinant KARThis compound15.2250.612.58.2 x 10⁵
Rat Liver MicrosomesThis compound22.5180.39.04.0 x 10⁵
Yeast Expression SystemThis compound35.1310.815.54.4 x 10⁵

Table 2: Hypothetical Inhibition of Very-Long-Chain 3-Oxoacyl-CoA Reductase

InhibitorType of InhibitionKi (µM)IC₅₀ (µM)
Compound XCompetitive5.812.3
Compound YNon-competitive10.221.5
Compound ZUncompetitive15.633.0

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Very-Long-Chain 3-Oxoacyl-CoA Reductase Activity

This protocol measures the activity of very-long-chain 3-oxoacyl-CoA reductase (KAR) by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Materials:

  • This compound (substrate)

  • NADPH

  • Purified recombinant KAR or microsomal preparation

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in assay buffer.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Dilute the enzyme preparation to a suitable concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a microplate well or cuvette, prepare the reaction mixture with the following components (for a final volume of 200 µL):

      • 158 µL Assay Buffer

      • 20 µL of 1 mM NADPH (final concentration: 100 µM)

      • 10 µL of enzyme preparation

    • Prepare a blank reaction by substituting the enzyme with an equal volume of assay buffer.

  • Initiation of Reaction:

    • Initiate the reaction by adding 12 µL of 1 mM this compound (final concentration: 60 µM).

    • Mix immediately by gentle pipetting or shaking.

  • Data Collection:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C.

    • Record the absorbance every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Enzyme activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein.

Protocol 2: Synthesis of this compound

Since this compound is not readily commercially available, it often needs to be synthesized for use in biochemical assays. One common method is the enzymatic synthesis from a more accessible precursor.

Materials:

  • Stearoyl-CoA (C18:0-CoA)

  • Malonyl-CoA

  • Purified recombinant ELOVL enzyme (e.g., ELOVL7)

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂ and 1 mM DTT

  • Quenching Solution: 10% (v/v) acetic acid

  • Solid-phase extraction (SPE) C18 cartridges for purification

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, combine the following:

      • 50 µM Stearoyl-CoA

      • 150 µM Malonyl-CoA

      • 1-5 µg of purified ELOVL enzyme

      • Reaction buffer to a final volume of 1 mL.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of the quenching solution.

  • Purification:

    • Activate a C18 SPE cartridge by washing with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted malonyl-CoA.

    • Elute the this compound with an increasing gradient of methanol in water.

    • Collect fractions and analyze by LC-MS to identify those containing the desired product.

  • Quantification and Storage:

    • Pool the pure fractions and determine the concentration of this compound spectrophotometrically by measuring the absorbance at 260 nm (ε for the adenine group of CoA is 15,400 M⁻¹cm⁻¹).

    • Store the purified this compound in small aliquots at -80°C.

Applications in Drug Development

The assays described above are fundamental for the screening and characterization of inhibitors targeting the VLCFA elongation pathway. These inhibitors have potential therapeutic applications in various diseases, including:

  • Metabolic Disorders: Conditions such as metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) are associated with altered fatty acid metabolism.

  • Cancer: Certain cancers exhibit a dependency on de novo lipogenesis, making enzymes in the fatty acid synthesis pathway attractive drug targets.

  • Neurological Disorders: Aberrant levels of VLCFAs are implicated in several neurological diseases, such as X-linked adrenoleukodystrophy.

By employing these detailed protocols, researchers can robustly screen compound libraries for potential inhibitors of KAR and ELOVL enzymes, determine their potency and mechanism of action, and advance the development of novel therapeutics.

Developing Inhibitors for 3-Oxoicosanoyl-CoA Metabolic Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of inhibitors targeting metabolic enzymes of 3-oxoicosanoyl-CoA. The primary focus is on 3-ketoacyl-CoA thiolase (3-KAT), the key enzyme responsible for the metabolism of 3-oxoacyl-CoAs, including the C20 substrate, this compound, which is an intermediate in the beta-oxidation of very-long-chain fatty acids.

Introduction

The metabolism of long-chain and very-long-chain fatty acids is a critical energy source for various tissues, and its dysregulation is implicated in numerous metabolic diseases. The enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16) catalyzes the final step of the mitochondrial beta-oxidation pathway, cleaving 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.[1] Specifically, the metabolism of this compound is handled by the long-chain isoform of this enzyme. Inhibition of long-chain 3-ketoacyl-CoA thiolase presents a therapeutic strategy for conditions such as angina pectoris by shifting energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[2]

Target Enzyme: Long-Chain 3-Ketoacyl-CoA Thiolase

Long-chain 3-ketoacyl-CoA thiolase is a mitochondrial enzyme that displays specificity for longer-chain 3-oxoacyl-CoA substrates.[2] Its inhibition can lead to a reduction in fatty acid oxidation.[3]

Known Inhibitors

Trimetazidine is a known inhibitor of long-chain 3-ketoacyl-CoA thiolase.[4] It is used clinically as an antianginal agent. The inhibitory activity of trimetazidine against long-chain 3-ketoacyl-CoA thiolase has been a subject of study, with some conflicting reports in the literature.

Data Presentation: Inhibitor Efficacy

The following table summarizes the quantitative data on the inhibition of long-chain 3-ketoacyl-CoA thiolase by trimetazidine.

InhibitorTarget EnzymeSubstrate Chain LengthIC50NotesReference
TrimetazidineLong-chain 3-ketoacyl-CoA thiolaseLong-chain~75 nMInhibition was found to be reversible and dependent on the concentration of the 3-ketoacyl-CoA substrate.
TrimetazidineMedium-chain 3-ketoacyl-CoA thiolaseMedium-chain> 10 µMSignificantly less potent against medium-chain isoform.
TrimetazidineShort-chain 3-ketoacyl-CoA thiolaseShort-chain> 100 µMVery low potency against the short-chain isoform.

It is important to note that some studies have reported a lack of inhibition of long-chain 3-ketoacyl-CoA thiolase by trimetazidine under certain experimental conditions, particularly at high substrate concentrations. This suggests that the inhibitory effect may be competitive with the 3-oxoacyl-CoA substrate.

Signaling Pathway: Fatty Acid Beta-Oxidation

The diagram below illustrates the mitochondrial fatty acid beta-oxidation pathway, highlighting the role of long-chain 3-ketoacyl-CoA thiolase and the point of inhibition.

fatty_acid_beta_oxidation cluster_mito Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C20) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C18) Oxoacyl_CoA->Shortened_Acyl_CoA Long-chain 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor Inhibitor (e.g., Trimetazidine) thiolase_edge thiolase_edge Inhibitor->thiolase_edge

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted for measuring the activity of long-chain 3-ketoacyl-CoA thiolase using a spectrophotometric method that monitors the thiolytic cleavage of the 3-oxoacyl-CoA substrate.

Materials:

  • Purified or recombinant long-chain 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Coenzyme A (CoA-SH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test inhibitor (e.g., trimetazidine)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer. The final concentration in the assay will typically be in the low micromolar range.

    • Prepare a stock solution of CoA-SH.

    • Prepare a stock solution of DTNB in the Tris-HCl buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect enzyme activity.

  • Assay Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, CoA-SH, and DTNB.

    • Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

    • Add the long-chain 3-ketoacyl-CoA thiolase enzyme to the mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate.

    • Immediately monitor the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free thiol group of the released CoA with DTNB, forming 2-nitro-5-thiobenzoate (TNB), which has a high molar extinction coefficient at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing inhibitors of long-chain 3-ketoacyl-CoA thiolase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffers) Assay_Setup Assay Setup (Incubate Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Substrate) Assay_Setup->Reaction_Start Data_Acquisition Monitor Reaction (Spectrophotometry) Reaction_Start->Data_Acquisition Velocity_Calc Calculate Initial Velocities Data_Acquisition->Velocity_Calc Inhibition_Calc Determine % Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for inhibitor screening.

Conclusion

The development of inhibitors for this compound metabolic enzymes, particularly long-chain 3-ketoacyl-CoA thiolase, holds promise for the treatment of metabolic disorders. The protocols and data presented here provide a framework for researchers to identify and characterize novel inhibitors. Careful consideration of substrate concentration is crucial when evaluating potential inhibitors due to the competitive nature of inhibition observed with compounds like trimetazidine. Further investigation into the structure-activity relationships of inhibitors will be essential for the development of more potent and selective therapeutic agents.

References

Application Notes and Protocols for Substrate Specificity Studies of Enzymes Using 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a 20-carbon very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate in the metabolic pathway of fatty acid oxidation. The study of enzyme interactions with this substrate is crucial for understanding the metabolism of VLCFAs, which has been implicated in various physiological processes and disease states. These application notes provide a comprehensive overview and detailed protocols for investigating the substrate specificity of enzymes that potentially metabolize this compound, with a primary focus on the enzymes of the peroxisomal β-oxidation pathway.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

VLCFAs, such as icosanoic acid (a C20 fatty acid), are primarily metabolized in peroxisomes. The initial cycles of β-oxidation of these fatty acids occur in the peroxisome until they are shortened to medium- or long-chain fatty acyl-CoAs, which are then further oxidized in the mitochondria. The key enzymes involved in the peroxisomal β-oxidation of VLCFAs are acyl-CoA oxidase, a bifunctional or trifunctional enzyme (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase.

Diagram of the Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Icosanoyl-CoA Icosanoyl-CoA trans-2-Icosenoyl-CoA trans-2-Icosenoyl-CoA Icosanoyl-CoA->trans-2-Icosenoyl-CoA Acyl-CoA Oxidase 3-Hydroxyicosanoyl-CoA 3-Hydroxyicosanoyl-CoA trans-2-Icosenoyl-CoA->3-Hydroxyicosanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxyicosanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octadecanoyl-CoA Octadecanoyl-CoA This compound->Octadecanoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of icosanoyl-CoA.

Target Enzymes for Substrate Specificity Studies

The primary enzymes expected to exhibit activity with this compound are the components of the peroxisomal β-oxidation pathway.

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first and rate-limiting step of peroxisomal β-oxidation. While their primary substrates are saturated and unsaturated acyl-CoAs, understanding their potential inhibition by downstream metabolites like this compound is important.

  • Multifunctional Enzymes (MFE/EHHADH/HSD17B4): These enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The 3-hydroxyacyl-CoA dehydrogenase component is responsible for the conversion of 3-hydroxyacyl-CoAs to 3-oxoacyl-CoAs. The reverse reaction, the reduction of this compound, can also be studied.

  • 3-Ketoacyl-CoA Thiolases (KAT/ACAA): These enzymes catalyze the final step of the β-oxidation cycle, cleaving 3-oxoacyl-CoAs into a shortened acyl-CoA and acetyl-CoA. Peroxisomal thiolases are known to have broad substrate specificity.

Quantitative Data on Substrate Specificity

Direct kinetic data (Km, Kcat, Vmax) for the interaction of enzymes with this compound are not extensively reported in the literature. However, general trends for the substrate specificity of the relevant enzymes with varying fatty acyl-CoA chain lengths can be summarized.

Table 1: General Substrate Specificity of Peroxisomal β-Oxidation Enzymes

Enzyme FamilyGeneral Substrate Preference (Chain Length)Notes on Very-Long-Chain Substrates (e.g., C20)
Acyl-CoA Oxidase (ACOX) Varies by isoform. ACOX1 shows preference for C12-C18.Generally active on VLCFAs, initiating their breakdown.
3-Hydroxyacyl-CoA Dehydrogenase Activity often decreases with chain lengths beyond C16.Expected to have lower, but potentially significant, activity with C20 substrates.
3-Ketoacyl-CoA Thiolase Generally exhibits broad substrate specificity.Peroxisomal thiolases are known to be active on long-chain 3-ketoacyl-CoAs.

Note: The lack of specific kinetic data for this compound highlights a research gap and underscores the importance of the protocols provided herein for generating such valuable information.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic studies. A general chemo-enzymatic approach is outlined below.

Synthesis_Workflow 3-Hydroxyicosanoic_acid 3-Hydroxyicosanoic acid Activation Activation to CoA thioester 3-Hydroxyicosanoic_acid->Activation 3-Hydroxyicosanoyl-CoA 3-Hydroxyicosanoyl-CoA Activation->3-Hydroxyicosanoyl-CoA Oxidation Enzymatic Oxidation 3-Hydroxyicosanoyl-CoA->Oxidation This compound This compound Oxidation->this compound Purification Purification (e.g., HPLC) This compound->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization

Caption: Workflow for the synthesis of this compound.

  • Activation of 3-Hydroxyicosanoic Acid:

    • 3-hydroxyicosanoic acid can be synthesized or commercially sourced.

    • The carboxylic acid is activated to its Coenzyme A (CoA) thioester, 3-hydroxyicosanoyl-CoA. This can be achieved using a long-chain acyl-CoA synthetase or through chemical methods such as the mixed anhydride method.

  • Enzymatic Oxidation:

    • The synthesized 3-hydroxyicosanoyl-CoA is then oxidized to this compound using a suitable 3-hydroxyacyl-CoA dehydrogenase.

    • Reaction Mixture:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 1-5 mM NAD+

      • 0.1-1 mM 3-hydroxyicosanoyl-CoA (solubilized with a minimal amount of a suitable detergent like Triton X-100 if necessary)

      • Purified 3-hydroxyacyl-CoA dehydrogenase

    • Incubate at 37°C and monitor the reaction progress by measuring the increase in absorbance at 340 nm due to the formation of NADH.

  • Purification and Characterization:

    • The reaction is stopped, and the product, this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).

    • The identity and purity of the final product should be confirmed by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay

This protocol measures the thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase.

Thiolase_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Coenzyme A) Add_Enzyme Add Purified 3-Ketoacyl-CoA Thiolase Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction with This compound Add_Enzyme->Initiate_Reaction Monitor_Absorbance_Decrease Monitor Decrease in Absorbance at 303 nm Initiate_Reaction->Monitor_Absorbance_Decrease Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance_Decrease->Calculate_Activity

Caption: Workflow for the 3-ketoacyl-CoA thiolase activity assay.

  • Reaction Principle: The assay follows the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA substrate upon its cleavage.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl2.

    • Coenzyme A (CoA): 0.1 mM.

    • This compound: Variable concentrations (e.g., 1-100 µM) to determine kinetic parameters. Due to the long chain length, it is crucial to ensure its solubility, potentially by including 0.1% (w/v) bovine serum albumin (BSA) or a non-ionic detergent like Triton X-100 in the assay buffer.

    • Purified 3-ketoacyl-CoA thiolase.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer and CoA.

    • Add the purified enzyme and incubate for 2-3 minutes at 30°C to reach thermal equilibrium.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient for the Mg2+-enolate complex of 3-oxoacyl-CoA (approximately 14,000 M-1 cm-1 at 303 nm) to convert the rate of absorbance change to the rate of substrate consumption.

    • Determine kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Reverse Reaction)

This protocol measures the reduction of this compound to 3-hydroxyicosanoyl-CoA.

  • Reaction Principle: The assay follows the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

  • Reagents:

    • Assay Buffer: 100 mM Potassium phosphate buffer (pH 7.0).

    • NADH: 0.15 mM.

    • This compound: Variable concentrations (e.g., 1-100 µM), ensuring solubility as described in Protocol 2.

    • Purified 3-hydroxyacyl-CoA dehydrogenase.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer and NADH.

    • Add the purified enzyme and incubate for 2-3 minutes at 30°C.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate using the molar extinction coefficient of NADH (6,220 M-1 cm-1 at 340 nm).

    • Determine kinetic parameters as described in Protocol 2.

Concluding Remarks

The study of enzyme substrate specificity with this compound is essential for a deeper understanding of very-long-chain fatty acid metabolism and its role in health and disease. The protocols provided here offer a framework for the synthesis of this key substrate and for the characterization of the kinetic properties of enzymes involved in its metabolism. Given the limited specific data available for C20 3-oxoacyl-CoAs, the application of these protocols will contribute significantly to the field. Researchers should be mindful of the potential challenges associated with the handling and solubility of this long-chain substrate and may need to optimize the assay conditions accordingly.

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-oxoicosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxoicosanoyl-CoA. The information provided is designed to assist in the optimization of mass spectrometry parameters and to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound?

The molecular weight of this compound is 1095.6 g/mol . Depending on the ionization mode, you can expect the following precursor ions:

Ionization ModeAdductCalculated m/z
Positive[M+H]⁺1096.6
Positive[M+Na]⁺1118.6
Negative[M-H]⁻1094.6

Q2: Which ionization mode is recommended for this compound analysis, positive or negative?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs. Positive ion mode is often reported to be more sensitive for a wide range of acyl-CoAs.[1] However, for 3-oxoacyl-CoAs, negative ion mode can also provide valuable information due to a specific fragmentation pattern.[1] It is recommended to test both modes during method development to determine the optimal choice for your specific experimental conditions and instrument.

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS?

In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the loss of the 3'-phospho-adenosine-5'-diphosphate moiety.[2][3][4] This results in a neutral loss of 507 Da. Another common fragment corresponds to the adenosine 3',5'-diphosphate ion at m/z 428.

In negative ion mode, 3-oxoacyl-CoAs can undergo cleavage of the acyl moiety, resulting in a deprotonated Coenzyme A fragment at m/z 766.

A summary of expected fragments is provided in the table below:

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Description
Positive1096.6 ([M+H]⁺)589.6[M+H-507]⁺, loss of 3'-phospho-adenosine-5'-diphosphate
Positive1096.6 ([M+H]⁺)428.1Adenosine 3',5'-diphosphate fragment
Negative1094.6 ([M-H]⁻)766.0Deprotonated Coenzyme A

Q4: What type of liquid chromatography (LC) column is suitable for this compound analysis?

Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. C18 columns are frequently employed, though C4 or C8 columns can also be effective, particularly for longer chain acyl-CoAs. Due to the polar nature of the Coenzyme A moiety, ion-pairing agents such as triethylamine acetate (TEAA) may be added to the mobile phase to improve peak shape and retention.

Troubleshooting Guide

Q1: I am observing a very low signal for this compound. What are the possible causes and solutions?

Possible CauseSuggested Solution
Suboptimal Ionization This compound may ionize more efficiently in one mode over the other. Test both positive and negative ESI modes. In positive mode, the sensitivity for acyl-CoAs can be up to three times higher than in negative mode.
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer. Systematically reduce the source temperature and fragmentor/nozzle voltage to minimize this effect.
Poor Desolvation Inefficient removal of solvent from the analyte ions can suppress the signal. Optimize the nebulizer gas flow and drying gas temperature and flow rate.
Sample Degradation Acyl-CoAs can be unstable. Ensure samples are stored at -80°C and thawed on ice immediately before analysis. Minimize the time the sample spends in the autosampler.
Matrix Effects Components in your sample matrix may be suppressing the ionization of this compound. Dilute your sample or improve your sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.

Q2: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?

Possible CauseSuggested Solution
Secondary Interactions with the Column The phosphate groups on the Coenzyme A moiety can interact with the silica support of the column, leading to poor peak shape. Add an ion-pairing agent like triethylamine acetate (TEAA) to the mobile phase to mask these interactions. A concentration of 10-30 mM TEAA is a good starting point.
Inappropriate Mobile Phase pH The charge state of this compound is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape. A slightly acidic to neutral pH is often a good starting point for reversed-phase chromatography of these compounds.
Column Overload Injecting too much sample can lead to broad, fronting peaks. Try injecting a smaller volume or a more dilute sample.
Extra-column Dead Volume Excessive tubing length or poorly made connections between the LC components can contribute to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q3: I am seeing a high background signal or many interfering peaks in my chromatogram. What can I do?

Possible CauseSuggested Solution
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Sample Matrix Complexity Biological samples can be complex and contain many compounds that can interfere with the analysis. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
Carryover from Previous Injections Residual analyte from a previous injection can elute in subsequent runs. Implement a robust needle wash protocol in your autosampler and inject a blank solvent run after high-concentration samples.
Non-specific Binding This compound may be adsorbing to surfaces in the LC system. Consider using PEEK or stainless steel components and ensure the system is well-passivated.

Experimental Protocols

General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization of these parameters will be necessary for your specific instrumentation and sample type.

1. Sample Preparation

  • For cultured cells or tissues, a protein precipitation and extraction step is required.

  • A common method involves the addition of a cold extraction solvent (e.g., acetonitrile or a mixture of methanol and chloroform) to the sample, followed by vortexing and centrifugation to pellet the protein.

  • The supernatant containing the acyl-CoAs is then transferred to a clean tube and can be concentrated by evaporation under a stream of nitrogen.

  • The dried extract is reconstituted in a solvent compatible with the initial LC mobile phase conditions.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM triethylamine acetate (TEAA) in water.

  • Mobile Phase B: 10 mM triethylamine acetate (TEAA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and/or Negative.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 350 - 450°C.

  • Nebulizer Gas: Nitrogen, 30-40 psi.

  • Drying Gas: Nitrogen, 8-12 L/min.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Starting MRM Transitions and Collision Energies:

The following table provides suggested starting parameters for MRM analysis. These values should be optimized by infusing a standard of this compound if available, or a structurally similar long-chain acyl-CoA.

Ionization ModePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)
Positive1096.6589.610030 - 50
Positive1096.6428.110020 - 40
Negative1094.6766.010025 - 45

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Extraction & Protein Precipitation sample->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathways cluster_positive Positive Ion Mode Fragmentation cluster_negative Negative Ion Mode Fragmentation parent_pos [this compound + H]⁺ m/z 1096.6 fragment1_pos [M+H-507]⁺ m/z 589.6 parent_pos->fragment1_pos Neutral Loss of 507 Da fragment2_pos Adenosine 3',5'-diphosphate m/z 428.1 parent_pos->fragment2_pos Characteristic Fragment parent_neg [this compound - H]⁻ m/z 1094.6 fragment_neg [Coenzyme A - H]⁻ m/z 766.0 parent_neg->fragment_neg Loss of 3-oxoicosanoyl moiety

Caption: Characteristic fragmentation pathways for this compound in positive and negative ESI modes.

References

troubleshooting 3-oxoicosanoyl-CoA instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-oxoicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this and other long-chain acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

A1: this compound is a 20-carbon acyl-Coenzyme A (CoA) derivative that is a key intermediate in the mitochondrial beta-oxidation of fatty acids. In this pathway, long-chain fatty acids are broken down into acetyl-CoA, which can then enter the citric acid cycle to produce energy. Specifically, this compound is the substrate for the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the final step in each cycle of beta-oxidation.

Q2: Why is this compound considered unstable in solution?

A2: The instability of this compound, like other acyl-CoAs, is primarily due to the high-energy thioester bond linking the fatty acid to Coenzyme A. This bond is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of certain enzymes or nucleophiles. Longer fatty acid chains can also contribute to increased instability in aqueous solutions.[1]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -20°C or, ideally, at -80°C. If it must be stored in solution, use an anhydrous organic solvent like methanol or a buffered aqueous solution at a slightly acidic to neutral pH (ideally between 4.0 and 6.0). Avoid alkaline pH, as this significantly increases the rate of thioester hydrolysis.[2] It is also crucial to prevent repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

Q4: What are the primary degradation products of this compound in solution?

A4: The primary degradation product of this compound in aqueous solution is the corresponding free fatty acid (3-oxoicosanoic acid) and Coenzyme A, resulting from the hydrolysis of the thioester bond. Enzymatic degradation within biological samples can lead to further breakdown products through the action of acyl-CoA thioesterases or other metabolic enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or low signal during LC-MS/MS analysis.
  • Possible Cause 1: Degradation of this compound in solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at low temperature and in an appropriate solvent. Minimize the time the sample spends in aqueous buffers at room temperature. Consider using an autosampler cooled to 4°C for long runs.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use glass or low-adhesion polypropylene vials and pipette tips for handling acyl-CoA solutions. This can significantly reduce the loss of the analyte due to non-specific binding.

  • Possible Cause 3: Inefficient extraction from biological samples.

    • Solution: Optimize your extraction protocol. A common method involves quenching metabolic activity with a cold solvent and extracting with a mixture of organic solvents (e.g., isopropanol/acetonitrile) and an acidic aqueous buffer. Ensure complete cell lysis and protein precipitation.

  • Possible Cause 4: Ion suppression in the mass spectrometer.

    • Solution: Ensure adequate chromatographic separation of this compound from other sample components. Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to correct for matrix effects.

Issue 2: High background signal in enzymatic assays.
  • Possible Cause 1: Contamination of reagents with enzymes that can metabolize this compound.

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment.

  • Possible Cause 2: Presence of endogenous acyl-CoAs in the sample.

    • Solution: If analyzing enzyme activity in a cell lysate or tissue homogenate, it is important to run a background control reaction that contains the sample but lacks the specific enzyme of interest or contains an inhibitor for that enzyme. This will account for any signal generated from endogenous substrates.

  • Possible Cause 3: Non-enzymatic degradation of this compound.

    • Solution: Ensure the assay buffer has a pH that minimizes non-enzymatic hydrolysis while still being optimal for the enzyme being studied. Run a no-enzyme control to quantify the rate of spontaneous degradation.

Issue 3: Poor reproducibility of experimental results.
  • Possible Cause 1: Inconsistent sample handling and preparation.

    • Solution: Develop and strictly adhere to a standardized protocol for sample quenching, extraction, and analysis. Ensure all samples are treated identically and for the same duration.

  • Possible Cause 2: Variability in the concentration of the this compound stock solution due to degradation.

    • Solution: Prepare and aliquot stock solutions carefully. Before starting a new set of experiments, it is advisable to verify the concentration of the stock solution, for example, by UV spectrophotometry (measuring absorbance at 260 nm for the adenine base of CoA).

  • Possible Cause 3: Enzyme inhibition by accumulating products or substrates.

    • Solution: In enzymatic assays, be aware of potential product inhibition. For example, in the beta-oxidation pathway, the accumulation of acyl-CoA esters can inhibit the activity of enzymes like 3-ketoacyl-CoA thiolase.[3][4] Ensure that the reaction is monitored in the initial linear range to minimize the impact of product accumulation.

Quantitative Data on Acyl-CoA Stability

Acyl-CoASolvent/BufferTemperature (°C)Time (hours)Remaining (%)Reference
C16:0-CoAMethanol424~95%[1]
C16:0-CoAWater424~70%
C16:0-CoA50% Methanol / 50% 50mM Ammonium Acetate (pH 7)424~90%
C16:0-CoA50mM Ammonium Acetate (pH 3.5) in 50% Methanol424~95%
C18:1-CoALiver Extract in Ammonium Acetate Buffer (pH 6.8)424~70%
C14:1-CoALiver Extract in Ammonium Acetate Buffer (pH 6.8)424<10%

Note: The stability of acyl-CoAs is highly dependent on the specific compound and the experimental conditions. This table should be used for estimation purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous methanol or ethanol

    • Low-adhesion polypropylene or glass vials

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Allow the lyophilized this compound to warm to room temperature before opening the vial to prevent condensation.

    • Under a gentle stream of inert gas (optional, to minimize oxidation), add the appropriate volume of anhydrous methanol or ethanol to achieve the desired stock concentration (e.g., 1-10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, low-adhesion vials.

    • Store the aliquots at -80°C.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
  • Materials:

    • Cultured cells

    • Ice-cold phosphate-buffered saline (PBS)

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other quenching/extraction solvent

    • Cell scraper

    • Microcentrifuge

    • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold 10% TCA to the culture dish to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • (Optional) For sample cleanup and concentration, the supernatant can be passed through an appropriate SPE cartridge.

    • Dry the extract under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with 50 mM ammonium acetate at pH 7).

Visualizations

Fatty_Acid_Beta_Oxidation Icosanoyl-CoA (C20) Icosanoyl-CoA (C20) trans-Δ2-Icosenoyl-CoA trans-Δ2-Icosenoyl-CoA Icosanoyl-CoA (C20)->trans-Δ2-Icosenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyicosanoyl-CoA 3-Hydroxyicosanoyl-CoA trans-Δ2-Icosenoyl-CoA->3-Hydroxyicosanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxyicosanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octadecanoyl-CoA (C18) Octadecanoyl-CoA (C18) This compound->Octadecanoyl-CoA (C18) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase ... ... Octadecanoyl-CoA (C18)->... Next cycle Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway for Icosanoyl-CoA.

Troubleshooting_Workflow cluster_issue Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results Degradation Degradation Inconsistent Results->Degradation Handling Handling Inconsistent Results->Handling Assay Conditions Assay Conditions Inconsistent Results->Assay Conditions Fresh Solutions Fresh Solutions Degradation->Fresh Solutions Proper Storage Proper Storage Degradation->Proper Storage Standardized Protocol Standardized Protocol Handling->Standardized Protocol Use Glassware Use Glassware Handling->Use Glassware Optimize pH Optimize pH Assay Conditions->Optimize pH Run Controls Run Controls Assay Conditions->Run Controls

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Synthesis of 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of 3-oxoicosanoyl-CoA.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Question Answer
Low or No Product Yield For Enzymatic Synthesis: - Enzyme Inactivity: Ensure the enzyme (e.g., very-long-chain 3-oxoacyl-CoA synthase) is properly stored and handled to prevent denaturation. Perform an activity assay with a known substrate to confirm functionality. - Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Literature suggests a pH range of 7.0-8.0 and temperatures between 30-37°C for many ketoacyl synthases. - Missing Cofactors: Ensure all necessary cofactors, such as malonyl-CoA and the precursor acyl-CoA (e.g., stearoyl-CoA), are present in sufficient concentrations. For Chemical Synthesis: - Incomplete Activation of Carboxylic Acid: The activation of 3-oxoicosanoic acid is a critical step. Ensure the activating agent (e.g., CDI, N-hydroxysuccinimide) is fresh and used in the correct molar excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. - Degradation of Coenzyme A: Coenzyme A (CoA) is susceptible to degradation, especially at non-neutral pH or in the presence of oxidizing agents. Prepare CoA solutions fresh and keep them on ice.
Product Degradation The β-ketoacyl-CoA linkage is labile. Keep samples on ice whenever possible and analyze them promptly after synthesis and purification. Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -80°C.
Side Product Formation For Enzymatic Synthesis: - Substrate Promiscuity: The synthase enzyme may accept other acyl-CoAs present in the reaction mixture, leading to a variety of chain lengths. Ensure the purity of your starting acyl-CoA. For Chemical Synthesis: - Reaction with Free Sulfhydryl Group of CoA: Side reactions can occur with the thiol group of CoA. Careful control of stoichiometry and reaction conditions is crucial.
Purification Challenges Precipitation of Long-Chain Acyl-CoA: Long-chain acyl-CoAs like this compound can precipitate, especially at high concentrations or in certain buffers.[1][2] - Solution: Work with dilute solutions and consider the use of organic co-solvents in your purification buffers. Co-elution with Starting Materials: Unreacted fatty acid and CoA can co-elute with the product during chromatography. - Solution: Optimize the HPLC gradient to achieve better separation. A shallow gradient of an organic solvent like acetonitrile in a buffered aqueous phase is often effective.[3]
Analytical Issues Poor Signal in Mass Spectrometry: Long-chain acyl-CoAs can be difficult to ionize. - Solution: Optimize your mass spectrometry source parameters. The use of a mobile phase containing a volatile salt like ammonium acetate can aid in ionization. Inaccurate Quantification by UV-Vis: Impurities that absorb at 260 nm (the wavelength used to detect the adenine moiety of CoA) can lead to overestimation of the product concentration. - Solution: Ensure baseline separation in your HPLC chromatogram. Use an extinction coefficient for CoA at 260 nm for concentration determination, but be aware of potential interferences.

Quantitative Data on Acyl-CoA Synthesis Yields

Synthesis Method Acyl-CoA Product Reported Yield Reference
Chemo-enzymaticVarious saturated and unsaturated acyl-CoAs40% or higher[4][5]
Chemical (CDI-mediated)Various acyl-CoAsGenerally high yields
Chemical (ECF-mediated)Cinnamoyl-CoA75%
Chemical (ECF-mediated)Octenoyl-CoA57%
Chemical (ECF-mediated)Crotonyl-CoA44%
Enzymatic (Ligase MatB)Malonyl-CoA95%
Enzymatic (Ligase MatB)Methylmalonyl-CoA92%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline for the in vitro synthesis using a very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199). Optimization for specific enzymes may be required.

Materials:

  • Very-long-chain 3-oxoacyl-CoA synthase enzyme

  • Stearoyl-CoA (C18:0-CoA)

  • Malonyl-CoA

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Dithiothreitol (DTT)

  • EDTA

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, a typical composition would be:

    • 10 µL of 10x Reaction Buffer (final concentration 1x)

    • 1 µL of 100 mM DTT (final concentration 1 mM)

    • 2 µL of 50 mM EDTA (final concentration 1 mM)

    • 10 µL of 1 mM Stearoyl-CoA (final concentration 100 µM)

    • 10 µL of 1 mM Malonyl-CoA (final concentration 100 µM)

    • Deionized water to bring the volume to 95 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction by adding 5 µL of the very-long-chain 3-oxoacyl-CoA synthase solution. The final enzyme concentration should be optimized for a reasonable reaction rate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 10 µL of the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC or LC-MS.

Protocol 2: Two-Step Chemical Synthesis of this compound

This method involves the synthesis of 3-oxoicosanoic acid followed by its coupling to Coenzyme A.

Step 1: Synthesis of 3-Oxoicosanoic Acid This step can be achieved through various organic synthesis routes, such as the condensation of a fatty acyl chloride with the enolate of a mono-alkyl malonate, followed by decarboxylation.

Step 2: Coupling of 3-Oxoicosanoic Acid to Coenzyme A This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs.

Materials:

  • 3-Oxoicosanoic acid

  • N,N'-Carbonyldiimidazole (CDI) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A, lithium salt

  • Sodium bicarbonate buffer (0.5 M, pH ~8.0)

Procedure:

  • Activation of 3-Oxoicosanoic Acid:

    • Dissolve 3-oxoicosanoic acid in anhydrous THF.

    • Add a molar excess (e.g., 1.5 equivalents) of CDI.

    • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A in cold sodium bicarbonate buffer.

    • Slowly add the activated 3-oxoicosanoyl-imidazole solution to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of a thiol-scavenging reagent if necessary.

    • Lyophilize the reaction mixture.

    • Purify the resulting this compound by HPLC as described in Protocol 3.

Protocol 3: Purification of this compound by HPLC

This protocol is based on established methods for the purification of long-chain acyl-CoAs.

Instrumentation and Columns:

  • HPLC system with a UV detector (260 nm)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Solvent A: 75 mM potassium phosphate buffer, pH 4.9

  • Solvent B: Acetonitrile

Procedure:

  • Dissolve the lyophilized crude product from the synthesis reaction in a small volume of Solvent A.

  • Centrifuge to remove any insoluble material.

  • Inject the supernatant onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 10%).

  • Elute the product using a linear gradient of Solvent B. A suggested gradient is:

    • 10% to 90% Solvent B over 40 minutes.

  • Monitor the elution profile at 260 nm. This compound is expected to elute at a higher concentration of Solvent B than free CoA.

  • Collect the fractions corresponding to the product peak.

  • Confirm the identity of the product by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Diagrams

Fatty Acid Elongation Pathway

The following diagram illustrates the enzymatic synthesis of this compound as part of the very-long-chain fatty acid elongation cycle.

FattyAcidElongation StearoylCoA Stearoyl-CoA (C18:0) Synthase Very-long-chain 3-oxoacyl-CoA synthase (ELOVL) StearoylCoA->Synthase MalonylCoA Malonyl-CoA MalonylCoA->Synthase Product This compound (C20:0) FurtherSteps Further reduction, dehydration, and reduction to Icosanoyl-CoA Product->FurtherSteps Synthase->Product Condensation + CO2 + CoA

Caption: Enzymatic condensation to form this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.

Workflow Synthesis Synthesis (Enzymatic or Chemical) Lyophilization Lyophilization Synthesis->Lyophilization Purification HPLC Purification (C18 Reverse Phase) Lyophilization->Purification Analysis Analysis (LC-MS, UV-Vis) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for this compound production.

References

addressing matrix effects in 3-oxoicosanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-oxoicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A: In LC-MS analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest, which in this case is this compound.[1] These components can include salts, proteins, phospholipids, and other endogenous metabolites.[1] Matrix effects happen when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids are a primary contributor to matrix effects. These highly abundant endogenous molecules often co-elute with analytes of interest and are known to cause ion suppression. Other significant sources include salts from buffers, anticoagulants used during sample collection, and other metabolites present in the complex biological sample.

Q3: How can I determine if my this compound analysis is being impacted by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach to evaluate matrix effects. It involves comparing the response of this compound in a clean, neat solution to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between the two signals points to the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatographic run ion suppression or enhancement occurs. In this experiment, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the analyte indicates the retention time of interfering components.

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?

A: While highly recommended, a SIL-IS may not be a complete solution for severe matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification by maintaining a consistent analyte-to-internal standard ratio. However, if the ion suppression is too severe, the signal for both the analyte and the internal standard could be suppressed below the limit of quantification, making detection impossible. Therefore, it is best to use a SIL-IS in conjunction with optimized sample preparation and chromatography.

Troubleshooting Guide

Issue 1: Poor Sensitivity, High Limit of Quantification (LOQ), or Inconsistent Results

This is a common symptom of ion suppression caused by co-eluting matrix components.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Problem Poor Sensitivity / High LOQ / Inconsistent Results Diagnose Assess Matrix Effects Problem->Diagnose Method1 Post-Extraction Spike Diagnose->Method1 Quantitative Method2 Post-Column Infusion Diagnose->Method2 Qualitative Mitigate Implement Mitigation Strategy Method1->Mitigate Method2->Mitigate Strategy1 Optimize Sample Preparation Mitigate->Strategy1 Strategy2 Refine Chromatography Mitigate->Strategy2 Strategy3 Use SIL-IS Mitigate->Strategy3 Verify Re-evaluate Matrix Effects Strategy1->Verify Strategy2->Verify Strategy3->Verify

Caption: A workflow diagram for troubleshooting matrix effects.

Recommended Actions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids.

    • Protein Precipitation (PPT): While simple and fast, it is often insufficient as it does not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be effective for separating analytes from more polar interferences.

    • Solid-Phase Extraction (SPE): A highly effective and recommended technique for cleaning up complex samples and removing phospholipids.

  • Refine Chromatographic Separation: Adjusting your LC method can separate this compound from the regions of ion suppression.

    • Gradient Elution: Employ a gradient that provides good separation from early-eluting salts and late-eluting phospholipids.

    • Column Choice: Utilize a C18 or similar reversed-phase column.

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

If you are using a non-isotope-labeled internal standard, it may not be adequately compensating for matrix effects.

Recommended Actions:

  • Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is as close as possible to your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as the samples.

Data Presentation

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared. The matrix effect is calculated as: [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100%. A negative value indicates ion suppression.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 4-65 ± 8
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 6-40 ± 7
Solid-Phase Extraction (Polymeric Sorbent)92 ± 5-15 ± 4

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Assessment

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate)

  • This compound standard

  • Solvents used for final sample reconstitution

Procedure:

  • Process at least three replicates of the blank biological matrix through your entire sample preparation procedure.

  • Prepare a neat standard solution of this compound in the reconstitution solvent at a known concentration.

  • Prepare a post-extraction spike sample by adding the this compound standard to the processed blank matrix extract to achieve the same final concentration as the neat standard.

  • Analyze both the neat standard and the post-extraction spike sample by LC-MS.

  • Calculate the matrix effect using the peak areas obtained.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

Objective: To remove phospholipids and other interferences from the sample matrix.

Materials:

  • Polymeric SPE cartridge (e.g., HLB)

  • Methanol (MeOH)

  • Water

  • Elution solvent (e.g., Methanol with 5% ammonium hydroxide)

  • Sample pre-treated (e.g., after protein precipitation)

Procedure:

  • Conditioning: Pass 3 mL of MeOH through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the this compound with 3 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualization of Key Concepts

cluster_0 LC Elution cluster_1 Ion Source cluster_2 Mass Spectrometer LC LC Column Analyte This compound LC->Analyte Elutes Interference Matrix Interference (e.g., Phospholipids) LC->Interference Co-elutes ESI Electrospray Ionization Analyte->ESI Interference->ESI Suppression Ion Suppression ESI->Suppression Competition for Ionization MS Mass Analyzer Suppression->MS Reduced Analyte Signal Detector Detector MS->Detector

References

storage and handling conditions for 3-oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-oxoicosanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful storage, handling, and application of this long-chain fatty acyl-CoA.

Storage and Handling

Proper storage and handling are critical to maintain the stability and integrity of this compound.

Storage Conditions Summary

FormStorage TemperatureContainerSpecial Considerations
Powder ≤ -16°CGlass vial with Teflon-lined capAllow vial to equilibrate to room temperature before opening to prevent condensation.
Organic Solution -20°C ± 4°CGlass vial with Teflon-lined capOverlay with an inert gas (argon or nitrogen) before sealing. Do not store in plastic containers.
Aqueous Solution -20°C (short-term) or -80°C (long-term)Aliquots in glass or polypropylene tubesPrepare fresh and use within one day if possible. Avoid repeated freeze-thaw cycles.

Handling Recommendations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.

  • Inert Environment: For long-term storage of solutions, particularly in organic solvents, it is recommended to work in an inert atmosphere (e.g., a glove box) to minimize oxidation.

  • Transferring Solutions: Use glass or stainless steel syringes or pipettes for transferring organic solutions. Avoid using plastic pipette tips with organic solvents as they can leach plasticizers.

Frequently Asked Questions (FAQs)

Q1: What is the best way to reconstitute powdered this compound?

A1: The optimal solvent for reconstitution depends on the downstream application. For enzymatic assays, it is often dissolved in an aqueous buffer. Due to its long acyl chain, solubility in purely aqueous solutions may be limited. To aid dissolution, you can:

  • Use a buffer containing a non-ionic detergent, such as Triton X-100 (e.g., 0.5%).

  • Gently warm the solution.

  • Briefly sonicate the solution.

For other applications, organic solvents like methanol or ethanol can be used. Always ensure the chosen solvent is compatible with your experimental setup.

Q2: My this compound solution appears cloudy. What should I do?

A2: Cloudiness may indicate that the compound is not fully dissolved or has precipitated out of solution. This can be due to low temperature or insufficient solubilizing agent. Try warming the solution gently (e.g., to 37°C) and vortexing. If the cloudiness persists, consider adding a small amount of a compatible detergent or co-solvent. For long-term storage, consider aliquoting the solution to avoid repeated warming of the entire stock.

Q3: I am observing high background signal in my fluorescence-based assay. Could the this compound be the cause?

A3: Yes, this is possible. High background can be caused by:

  • Precipitation: If this compound is not fully soluble in your assay buffer, it can form micelles or aggregates that scatter light, leading to a high background signal. Ensure complete dissolution as described above.

  • Contamination: The compound may be contaminated with a fluorescent impurity. If possible, check the purity of your stock.

  • Non-specific Interactions: The compound may interact non-specifically with other assay components. Include appropriate controls, such as wells with all components except the enzyme, to determine the source of the background signal.

Q4: How many times can I freeze and thaw my this compound solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the molecule. Once reconstituted, aliquot the solution into single-use volumes and store them at -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Assay Results - Incomplete dissolution of this compound.- Degradation of this compound due to improper storage or handling.- Pipetting errors, especially with viscous solutions.- Ensure complete dissolution by gentle warming or sonication.- Prepare fresh aliquots from a properly stored stock.- Use calibrated pipettes and ensure thorough mixing.
Low or No Enzyme Activity - Inactive this compound.- Presence of inhibitors in the sample or reagents.- Incorrect assay conditions (pH, temperature).- Test the activity of a new lot of this compound.- Run control experiments to identify potential inhibitors.- Verify and optimize assay conditions.
Precipitate Forms During Assay - this compound concentration is above its solubility limit in the assay buffer.- Decrease the concentration of this compound.- Increase the concentration of the solubilizing agent (e.g., detergent) in the assay buffer.

Experimental Protocols

Representative Protocol: In Vitro Fatty Acid Oxidation Assay

This protocol provides a general framework for measuring the activity of enzymes involved in fatty acid oxidation using this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 0.1% Triton X-100.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming and vortexing may be required for complete dissolution. Store in single-use aliquots at -80°C.
  • Enzyme Preparation: Dilute the enzyme of interest (e.g., a dehydrogenase or thiolase) to the desired concentration in ice-cold Assay Buffer immediately before use.

2. Assay Procedure:

  • Prepare a reaction mixture containing the Assay Buffer and any necessary cofactors (e.g., NAD+, FAD).
  • Add the this compound substrate to the reaction mixture to the desired final concentration.
  • Equilibrate the reaction mixture to the assay temperature (e.g., 37°C).
  • Initiate the reaction by adding the enzyme preparation.
  • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a reporter molecule (e.g., NADH production at 340 nm) over time using a plate reader or spectrophotometer.
  • Calculate the enzyme activity from the linear portion of the reaction curve.

3. Controls:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme to measure the background rate of substrate degradation.
  • No-Substrate Control: A reaction mixture containing all components except this compound to measure any endogenous activity of the enzyme preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_mix Prepare Reaction Mixture reagent_prep->reaction_mix add_substrate Add this compound reaction_mix->add_substrate equilibrate Equilibrate to Assay Temperature add_substrate->equilibrate start_reaction Initiate Reaction with Enzyme equilibrate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calculate Calculate Enzyme Activity monitor->calculate troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results dissolution Incomplete Dissolution? start->dissolution degradation Substrate Degradation? start->degradation pipetting Pipetting Error? start->pipetting solve_dissolution Warm/Sonicate Solution dissolution->solve_dissolution Yes solve_degradation Use Fresh Aliquot degradation->solve_degradation Yes solve_pipetting Calibrate Pipettes & Mix Well pipetting->solve_pipetting Yes

preventing degradation of 3-oxoicosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-oxoicosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a long-chain acyl-CoA intermediate in fatty acid metabolism. Its instability arises from two main sources:

  • Enzymatic Degradation: Cellular samples contain enzymes that naturally process acyl-CoAs. Key enzymes include:

    • Thiolases: These enzymes cleave the bond between the alpha and beta carbons, breaking down this compound.[1]

    • Acyl-CoA Thioesterases: These hydrolases break the thioester bond, releasing Coenzyme A (CoASH) and the free fatty acid.[2][3]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[4]

Q2: What are the initial signs of this compound degradation in my samples?

Common indicators of degradation, often observed during analytical procedures like LC-MS, include:

  • Lower than expected yields of this compound.

  • The appearance of unexpected peaks corresponding to breakdown products, such as the free 3-oxoicosanoic acid or shorter acyl-CoA species.

  • Poor reproducibility between replicate samples.

Q3: How should I store my samples to minimize degradation?

For optimal stability, samples should be processed immediately after collection. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C or in a liquid nitrogen cryogenic tank (-150°C or lower). Long-term storage at -20°C is not recommended as it may not halt all enzymatic activity and can lead to sample degradation over time. Aqueous solutions of acyl-CoAs are particularly unstable and should be stored frozen at a pH between 2 and 6.

Q4: What type of inhibitors should I use in my lysis/extraction buffer?

A cocktail of inhibitors is crucial to prevent enzymatic degradation. This should include:

  • Protease Inhibitors: To prevent the degradation of enzymes that could, in turn, affect this compound levels. A broad-spectrum protease inhibitor cocktail is recommended.

  • Esterase Inhibitors: To inhibit the activity of thioesterases.

  • Thiolase Inhibitors: While specific inhibitors for the relevant thiolases may not be commercially available as part of a standard cocktail, maintaining optimal pH and temperature will help control their activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic Degradation: Thiolases and thioesterases are active in the sample.1. Work quickly and keep samples on ice at all times. 2. Use a lysis buffer containing a broad-spectrum protease and esterase inhibitor cocktail. 3. Homogenize tissues in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) to reduce enzyme activity.
Chemical Hydrolysis: The thioester bond has been cleaved due to inappropriate pH.1. Ensure all buffers and solutions are within a pH range of 4.5 to 6.5. Avoid basic conditions. 2. Reconstitute dried samples in an appropriate solvent like methanol, which has shown to provide better stability than aqueous solutions.
Inefficient Extraction: this compound is not being effectively extracted from the sample matrix.1. Use a robust extraction solvent mixture. A common choice is a combination of acetonitrile, isopropanol, and methanol. 2. Perform a second extraction on the sample pellet to maximize recovery.
High variability between replicates Inconsistent Sample Handling: Minor differences in processing time or temperature exposure between samples.1. Standardize the sample preparation workflow to ensure all samples are treated identically. 2. Process samples in small batches to minimize the time each sample is exposed to room temperature.
Precipitation of this compound: The long acyl chain can cause solubility issues in aqueous buffers.1. Ensure adequate organic solvent concentration in your extraction and final sample solutions. 2. Briefly sonicate the sample after homogenization to aid in solubilization.
Presence of interfering peaks in chromatogram Contamination: Introduction of contaminants from plastics or other labware.1. Use high-purity solvents and reagents. 2. Utilize glass vials and tubes where possible to avoid leaching of plasticizers.
Side reactions: The 3-oxo group may be susceptible to reactions with certain reagents.1. Review all reagents in your protocol for potential reactivity with ketones. 2. Consider derivatization of the ketone group if it is a persistent issue, though this will require method redevelopment.

Data Presentation

Table 1: Recommended Storage Conditions for Samples Containing this compound

Storage Duration Temperature Notes
Short-term (up to 24 hours) 4°C (on ice)For immediate processing only.
Medium-term (up to 1 week) -80°CFlash-freeze samples in liquid nitrogen prior to storage.
Long-term (months to years) -150°C (or liquid nitrogen)Provides the best long-term stability.

Table 2: Key Parameters for Sample Preparation

Parameter Recommendation Rationale
pH of Buffers 4.5 - 6.5Minimizes chemical hydrolysis of the thioester bond and reduces the activity of many degradative enzymes.
Temperature Keep on ice (0-4°C)Reduces the rate of enzymatic reactions.
Inhibitors Protease & Esterase CocktailPrevents enzymatic degradation of this compound and other sample components.
Extraction Solvent Acetonitrile:Isopropanol:MethanolEfficiently extracts long-chain acyl-CoAs.
Final Sample Solvent Methanol or 50% Methanol/50% 50mM Ammonium Acetate (pH 7)Provides better stability for acyl-CoAs compared to purely aqueous solutions.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube on ice.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Add 0.5 mL of an ice-cold solvent mixture of acetonitrile:isopropanol:methanol (3:1:1).

    • Include an appropriate internal standard (e.g., a C17-CoA).

    • Homogenize the sample twice on ice using a suitable homogenizer.

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Sonicate for 3 minutes in an ice-water bath.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant.

  • Re-extraction:

    • Add another 0.5 mL of the acetonitrile:isopropanol:methanol mixture to the pellet.

    • Vortex and sonicate as before.

    • Centrifuge and combine the supernatant with the first extract.

  • Sample Preparation for Analysis:

    • The combined supernatant can be directly analyzed by LC-MS/MS or dried down under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol).

Visualizations

Degradation_Pathway This compound This compound Shorter Acyl-CoA + Acetyl-CoA Shorter Acyl-CoA + Acetyl-CoA This compound->Shorter Acyl-CoA + Acetyl-CoA Enzymatic Cleavage 3-oxoicosanoic acid + CoASH 3-oxoicosanoic acid + CoASH This compound->3-oxoicosanoic acid + CoASH Enzymatic or Chemical Hydrolysis Thiolase Thiolase Thiolase->this compound Thioesterase Thioesterase Thioesterase->this compound Hydrolysis Hydrolysis Hydrolysis->this compound

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation (on ice) cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenize in Acidic Buffer + Organic Solvent + Inhibitor Cocktail Sample->Homogenization Extraction Vortex, Sonicate, Centrifuge Homogenization->Extraction Supernatant Collect Supernatant Extraction->Supernatant Re_extraction Re-extract Pellet Extraction->Re_extraction Pellet Combine Combine Supernatants Supernatant->Combine Re_extraction->Combine Analysis LC-MS/MS Analysis Combine->Analysis

Caption: Recommended workflow for stable this compound extraction.

Troubleshooting_Tree Start Low/No Signal of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Inefficient Extraction? Check_Degradation Suspect Degradation Start->Check_Degradation Degradation Likely? Optimize_Solvent Optimize Solvent System (e.g., ACN:IPA:MeOH) Check_Extraction->Optimize_Solvent Re_extract Perform Re-extraction of Pellet Check_Extraction->Re_extract Check_pH Check Buffer pH (Aim for 4.5-6.5) Check_Degradation->Check_pH Add_Inhibitors Add/Increase Inhibitor Cocktail Concentration Check_Degradation->Add_Inhibitors Work_Faster Minimize Sample Handling Time (Keep on Ice) Check_Degradation->Work_Faster

Caption: Troubleshooting decision tree for low signal of this compound.

References

Technical Support Center: Enzymatic Synthesis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of long-chain acyl-CoAs.

Troubleshooting Guides

Low product yield, enzyme instability, substrate insolubility, and product inhibition are common hurdles in the enzymatic synthesis of long-chain acyl-CoAs. This section offers a systematic approach to troubleshooting these issues.

Issue 1: Low or No Product Yield

A low yield of the desired long-chain acyl-CoA can be attributed to several factors, from suboptimal reaction conditions to inactive reagents.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Acyl-CoA Yield check_enzyme Verify Enzyme Activity start->check_enzyme check_reagents Assess Substrate & Cofactor Quality check_enzyme->check_reagents Enzyme is active sub_enzyme1 Perform activity assay with a reliable substrate (e.g., palmitic acid). check_enzyme->sub_enzyme1 sub_enzyme2 Check for proper storage and handling. Avoid repeated freeze-thaw cycles. check_enzyme->sub_enzyme2 check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are viable sub_reagents1 Confirm ATP, CoA, and fatty acid concentrations. check_reagents->sub_reagents1 sub_reagents2 Use fresh, high-quality reagents. check_reagents->sub_reagents2 check_inhibition Investigate Potential Inhibition check_conditions->check_inhibition Conditions are optimal sub_conditions1 Verify pH, temperature, and incubation time. check_conditions->sub_conditions1 sub_conditions2 Ensure adequate mixing. check_conditions->sub_conditions2 solution Yield Improved check_inhibition->solution Inhibition addressed sub_inhibition1 Check for product or substrate inhibition. check_inhibition->sub_inhibition1

Caption: Troubleshooting workflow for low acyl-CoA yield.

Potential Cause Recommended Action
Inactive Enzyme - Confirm the activity of the acyl-CoA synthetase (ACSL) using a standard assay with a known substrate. - Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing cryoprotectants). - Avoid multiple freeze-thaw cycles.
Degraded Reagents - Prepare fresh solutions of ATP, Coenzyme A (CoA), and the long-chain fatty acid. - Verify the concentration and purity of all reagents.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer (typically around 7.5-8.0). - Adjust the reaction temperature (generally between 25-37°C). - Perform a time-course experiment to determine the optimal incubation time.
Inhibitors Present - Ensure no contaminating inhibitors are present in the enzyme preparation or reagents. - Be aware of potential product inhibition by the long-chain acyl-CoA itself.
Issue 2: Substrate (Long-Chain Fatty Acid) Insolubility

The hydrophobic nature of long-chain fatty acids poses a significant challenge to their availability in aqueous reaction mixtures.

Potential Cause Recommended Action
Poor Fatty Acid Dispersion - Prepare fatty acid stock solutions in an organic solvent like ethanol and add to the reaction mixture with vigorous vortexing. - Use a carrier protein such as bovine serum albumin (BSA) to enhance solubility. - Incorporate a non-ionic detergent (e.g., Triton X-100) into the reaction buffer to aid in micelle formation.
Precipitation During Reaction - Visually inspect the reaction mixture for any precipitation. - Increase the concentration of the solubilizing agent (BSA or detergent) if precipitation is observed.
Issue 3: Product Inhibition

The accumulation of long-chain acyl-CoA can lead to feedback inhibition of the acyl-CoA synthetase.

Potential Cause Recommended Action
High Product Concentration - Perform time-course experiments to identify the onset of inhibition and harvest the product before the reaction rate significantly decreases. - Consider implementing an in-situ product removal strategy, such as including a downstream enzyme that utilizes the acyl-CoA as a substrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentrations for ATP, CoA, and MgCl₂ in the reaction mixture?

A1: While optimal concentrations can vary depending on the specific acyl-CoA synthetase and fatty acid substrate, a good starting point for optimization is:

  • ATP: 5-10 mM

  • Coenzyme A: 0.2-1 mM

  • MgCl₂: 5-10 mM

It is crucial to empirically determine the optimal concentrations for your specific experimental setup.

Q2: How can I improve the solubility of my long-chain fatty acid in the reaction buffer?

A2: To improve solubility, you can prepare a stock solution of the fatty acid in ethanol. When adding it to the aqueous reaction buffer, ensure rapid mixing. Alternatively, complexing the fatty acid with bovine serum albumin (BSA) or including a non-ionic detergent like Triton X-100 in the reaction buffer can significantly enhance solubility.

Q3: My enzyme seems to be inactive. What are the common reasons for this?

A3: Enzyme inactivity can stem from several factors:

  • Improper Storage: Long-chain acyl-CoA synthetases are sensitive enzymes and should be stored at -80°C in a buffer containing a cryoprotectant like glycerol.

  • Repeated Freeze-Thaw Cycles: Avoid subjecting the enzyme to multiple freeze-thaw cycles as this can lead to denaturation and loss of activity. Aliquot the enzyme into smaller, single-use volumes.

  • Absence of Essential Cofactors: Ensure that magnesium ions (Mg²⁺), typically supplied as MgCl₂, are present in the reaction mixture, as they are essential for ATP-dependent reactions.

Q4: How can I monitor the progress of my reaction?

A4: A common method for monitoring the reaction is to use a radiolabeled fatty acid substrate (e.g., [³H] or [¹⁴C]-labeled). The reaction can be stopped at different time points, and the radiolabeled acyl-CoA product can be separated from the unreacted fatty acid and quantified using scintillation counting.

Reaction Monitoring Workflow

Reaction_Monitoring start Initiate Reaction with Radiolabeled Fatty Acid aliquot Remove Aliquots at Time Points start->aliquot quench Quench Reaction aliquot->quench extract Separate Product and Substrate quench->extract quantify Quantify Radiolabeled Acyl-CoA extract->quantify analyze Analyze Data quantify->analyze Acyl_CoA_Synthesis_Pathway FA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL Acyl_AMP Acyl-AMP Intermediate ACSL->Acyl_AMP Acyl_CoA Long-Chain Acyl-CoA ACSL->Acyl_CoA PPi PPi ACSL->PPi Step 1 AMP AMP ACSL->AMP Step 2 Acyl_AMP->ACSL

dealing with poor solubility of 3-oxoicosanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxoicosanoyl-CoA, a long-chain acyl-CoA known for its poor aqueous solubility. The following information is designed to help you overcome challenges related to substrate solubility in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous assay buffer?

A1: this compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) Coenzyme A head group and a long, hydrophobic (water-fearing) 20-carbon acyl chain. In aqueous solutions, these molecules tend to aggregate to minimize the contact of their hydrophobic tails with water. This leads to the formation of micelles at concentrations above the Critical Micelle Concentration (CMC), reducing the effective concentration of monomeric substrate available to the enzyme and often causing the solution to appear cloudy or form a precipitate. The longer the acyl chain, the lower the CMC, meaning that this compound is particularly prone to micelle formation.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?

A2: The Critical Micelle Concentration (CMC) is the concentration of an amphipathic molecule, like this compound, above which micelles form.[1] Below the CMC, the molecules exist as monomers in solution. Above the CMC, any additional molecules will primarily form micelles. For most enzymes, the monomeric form of the substrate is the active species. Therefore, it is crucial to work at substrate concentrations below the CMC or to employ strategies to increase the apparent CMC to ensure accurate kinetic measurements. The formation of micelles can lead to substrate inhibition and non-linear reaction rates.[2]

Q3: Can I dissolve this compound in an organic solvent first?

A3: Yes, this is a common practice. A concentrated stock solution of this compound can be prepared in an organic solvent like ethanol or DMSO. This stock solution is then diluted into the aqueous assay buffer. However, it is critical to ensure that the final concentration of the organic solvent in the assay is low (typically <1-2%) to avoid denaturing your enzyme or interfering with the assay.[3] Always run a solvent control to check for any effects on enzyme activity.

Q4: Are there any assay components that can worsen the solubility of this compound?

A4: Yes, certain components of your buffer can affect solubility. For example, divalent cations like magnesium (Mg²⁺) have been shown to decrease the solubility of long-chain acyl-CoAs such as palmitoyl-CoA, so it is advisable to be mindful of their concentration in your assay buffer.[4] The ionic strength and pH of the buffer can also influence the solubility and CMC of your substrate.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in enzymatic assays.

Problem 1: My this compound solution is cloudy or has a precipitate.

Possible Cause Solution
Concentration is above the CMC.Decrease the concentration of this compound. If a higher concentration is required, use a solubilizing agent (see below).
Precipitation upon dilution of organic stock.Add the stock solution to the assay buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
Incompatible buffer components.Test different buffer conditions (pH, ionic strength). If your assay requires Mg²⁺, you may need to include a solubilizing agent.[4]
Improper storage.Prepare fresh solutions before each experiment. If you must store solutions, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Problem 2: I am observing non-linear or biphasic kinetics in my enzyme assay.

Possible Cause Solution
Micelle formation leading to substrate inhibition.Ensure your substrate concentration is below the CMC. Alternatively, add a detergent or cyclodextrin to your assay buffer to solubilize the substrate and prevent micelle formation.
Enzyme instability.Confirm that the assay conditions (pH, temperature, solvent concentration) are not affecting your enzyme's stability. Run controls with and without the substrate to check for time-dependent inactivation.
Substrate degradation.Acyl-CoAs can be unstable in aqueous solutions, especially at alkaline pH. Prepare fresh substrate solutions and use them promptly.

Problem 3: My enzyme shows very low or no activity with this compound.

Possible Cause Solution
Poor substrate availability due to aggregation.Use one of the solubilization methods described in the protocols below (detergents, cyclodextrins).
Enzyme denaturation by organic solvent.Reduce the final concentration of the organic solvent from your stock solution. Run a solvent-response curve to determine the maximum tolerated concentration.
Inhibition by the solubilizing agent.If using a detergent, perform a dose-response experiment to find a concentration that solubilizes the substrate without significantly inhibiting the enzyme.
The enzyme has low activity with this specific substrate.If possible, use a shorter-chain 3-oxoacyl-CoA as a positive control to confirm the enzyme is active.

Experimental Protocols

Protocol 1: Solubilization using Detergents

Non-ionic or zwitterionic detergents are often used to solubilize long-chain acyl-CoAs. It is crucial to work at a detergent concentration that is above its own CMC to ensure the formation of mixed micelles with the substrate, but not so high as to denature the enzyme.

Recommended Detergents and Starting Concentrations:

DetergentTypeCMC (approx.)Recommended Starting Concentration
Triton X-100Non-ionic0.2-0.9 mM0.01 - 0.1% (v/v)
CHAPSZwitterionic4-8 mM0.1 - 0.5% (w/v)
n-Octyl-β-D-glucopyranosideNon-ionic20-25 mM0.5 - 1.0% (w/v)

Methodology:

  • Prepare a stock solution of the chosen detergent in your assay buffer.

  • Prepare a concentrated stock solution of this compound in ethanol or DMSO.

  • In a microcentrifuge tube, add the required volume of the detergent stock solution to your assay buffer.

  • While vortexing the detergent-containing buffer, slowly add the this compound stock solution to achieve the desired final concentration.

  • Incubate the solution for 10-15 minutes at room temperature to allow for the formation of mixed micelles.

  • Visually inspect the solution for clarity before adding the enzyme to start the reaction.

Important Considerations:

  • Always run a control with the detergent alone to assess its effect on your enzyme's activity.

  • The optimal detergent and its concentration must be determined empirically for each enzyme and assay system. Some enzymes can be inhibited by detergents.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.

Recommended Cyclodextrins and Starting Concentrations:

CyclodextrinRecommended Starting Molar Ratio (Cyclodextrin:Acyl-CoA)
Methyl-β-cyclodextrin (MβCD)5:1 to 10:1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5:1 to 10:1

Methodology:

  • Prepare a stock solution of the chosen cyclodextrin in your assay buffer.

  • Prepare a concentrated stock solution of this compound in a minimal amount of ethanol or DMSO.

  • In a microcentrifuge tube, add the cyclodextrin stock solution to the this compound stock solution at the desired molar ratio.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate at room temperature for at least 30 minutes to allow for complex formation.

  • Dilute the complex in the assay buffer to the final desired substrate concentration.

Important Considerations:

  • The efficiency of complexation can vary, so it is advisable to start with a molar excess of cyclodextrin.

  • Run appropriate controls to ensure the cyclodextrin itself does not affect enzyme activity.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_assay Enzyme Assay stock Prepare concentrated stock of This compound (e.g., in DMSO) mix Mix substrate stock with solubilizing agent in buffer stock->mix Dilute solubilizer Prepare stock of solubilizing agent (Detergent or Cyclodextrin) solubilizer->mix incubate Incubate to allow for micelle/complex formation mix->incubate enzyme_add Add enzyme to start reaction incubate->enzyme_add measure Measure activity (e.g., spectrophotometrically) enzyme_add->measure

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Problem: Poor enzyme activity or inconsistent results check_solubility Is the substrate solution clear? start->check_solubility solubilize Implement solubilization protocol (Detergent or Cyclodextrin) check_solubility->solubilize No check_controls Have you run solvent and solubilizer controls? check_solubility->check_controls Yes solubilize->check_controls run_controls Run controls to check for inhibition of the enzyme check_controls->run_controls No optimize_conc Optimize substrate and solubilizer concentrations check_controls->optimize_conc Yes run_controls->optimize_conc final_assay Proceed with optimized assay optimize_conc->final_assay

Caption: Troubleshooting logic for assays with this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Oxoeicosanoyl-CoA Measurement by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, the precise quantification of lipid intermediates is paramount to elucidating disease mechanisms and evaluating therapeutic efficacy. 3-Oxoeicosanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids, presents a significant analytical challenge due to its low endogenous abundance and complex biochemical matrix. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the robust validation of 3-oxoeicosanoyl-CoA measurement, with a focus on experimental data and detailed protocols.

Comparison of Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoA species, offering unparalleled sensitivity and specificity.[1][2] While alternative methods exist, they often lack the performance characteristics required for rigorous quantitative analysis of low-abundance, long-chain acyl-CoAs.

ParameterLC-MS/MSHigh-Performance Liquid Chromatography (HPLC) with FluorescenceEnzymatic Assays
Limit of Detection (LOD) Low fmolHigh pmol to low nmolpmol
Limit of Quantification (LOQ) Low to mid fmolnmolHigh fmol to low pmol
Linearity (R²) >0.99>0.98Variable
Precision (%RSD) <15%<20%<25%
Specificity High (based on precursor/product ion transitions)Moderate (potential for co-elution of similar compounds)High (dependent on enzyme specificity)
Throughput HighModerateLow to Moderate
Sample Volume Low (µL)Moderate (mL)Moderate (mL)
Matrix Effects Potential for ion suppression, can be mitigated with internal standardsCan be significantLess susceptible to matrix effects

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification. This table summarizes the key performance characteristics of LC-MS/MS, HPLC with fluorescence, and enzymatic assays for the measurement of acyl-CoA species. The data is compiled from various studies on acyl-CoA analysis and represents expected performance for long-chain species like 3-oxoeicosanoyl-CoA.

Experimental Protocols

A robust and validated experimental protocol is the cornerstone of reliable quantitative analysis. The following section details a comprehensive LC-MS/MS methodology for the measurement of 3-oxoeicosanoyl-CoA in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the purification and concentration of 3-oxoeicosanoyl-CoA from complex biological samples, effectively removing interfering substances such as phospholipids and salts.

  • Homogenization: Homogenize tissue samples (e.g., liver, kidney) or cell pellets in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled 3-oxoeicosanoyl-CoA or a structurally similar odd-chain acyl-CoA, to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a cold solution of 5% (w/v) sulfosalicylic acid.[1][3] Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the 3-oxoeicosanoyl-CoA and other acyl-CoAs with an appropriate volume of a high-organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation and mass spectrometric detection are optimized to ensure the selective and sensitive quantification of 3-oxoeicosanoyl-CoA.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation from other acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for 3-oxoeicosanoyl-CoA and the internal standard must be determined by direct infusion of the analytical standards. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.

Validation of the LC-MS/MS Method

Method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of known concentrations of 3-oxoeicosanoyl-CoA standard spiked into a representative blank matrix. The coefficient of determination (R²) should be >0.99.

  • Accuracy and Precision: The accuracy (% bias) and precision (% relative standard deviation, RSD) should be evaluated at multiple concentration levels (low, medium, and high quality controls). Acceptance criteria are typically within ±15% for accuracy and <15% for precision.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically ±20% for accuracy and <20% for precision).

  • Selectivity and Specificity: The method should be demonstrated to be free from interference from endogenous matrix components. This is assessed by analyzing blank matrix samples from multiple sources.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated. This can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Stability: The stability of 3-oxoeicosanoyl-CoA in the biological matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and the analytical process is crucial for a comprehensive understanding.

cluster_peroxisome Peroxisome Very-Long-Chain Fatty Acid Very-Long-Chain Fatty Acid Very-Long-Chain Acyl-CoA Very-Long-Chain Acyl-CoA Very-Long-Chain Fatty Acid->Very-Long-Chain Acyl-CoA Acyl-CoA Synthetase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Very-Long-Chain Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA 3-Oxoeicosanoyl-CoA 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA 3-Oxoacyl-CoA->Chain-Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA Thiolase Mitochondrial β-Oxidation Mitochondrial β-Oxidation Chain-Shortened Acyl-CoA->Mitochondrial β-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Sample Collection Sample Collection Homogenization & IS Spiking Homogenization & IS Spiking Sample Collection->Homogenization & IS Spiking Protein Precipitation Protein Precipitation Homogenization & IS Spiking->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

A Comparative Analysis of the Metabolic Fates of 3-Oxoicosanoyl-CoA and 3-Oxopalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic roles of 3-oxoicosanoyl-CoA (a 20-carbon, very-long-chain 3-oxoacyl-CoA) and 3-oxopalmitoyl-CoA (a 16-carbon, long-chain 3-oxoacyl-CoA). This document outlines their distinct paths through fatty acid β-oxidation, differential interactions with key metabolic enzymes, and potential signaling functions, supported by experimental data and detailed protocols for further investigation.

Introduction: Key Intermediates in Fatty Acid Beta-Oxidation

3-Oxoacyl-CoAs are essential intermediates in the catabolism of fatty acids, a process known as β-oxidation. This metabolic pathway is crucial for generating cellular energy in the form of ATP. The length of the fatty acyl chain dictates the subcellular location and the specific enzymes involved in its breakdown. 3-Oxopalmitoyl-CoA, derived from the common dietary saturated fatty acid palmitic acid, is a key player in mitochondrial β-oxidation. In contrast, this compound, derived from icosanoic acid, a very-long-chain fatty acid (VLCFA), primarily enters the peroxisomal β-oxidation pathway due to its chain length.

Comparative Metabolic Pathways

The metabolism of 3-oxopalmitoyl-CoA and this compound diverges significantly due to their chain lengths. Long-chain fatty acids like palmitate are readily metabolized within the mitochondria for energy production. Very-long-chain fatty acids, however, must first be shortened in the peroxisomes before their products can be further oxidized in the mitochondria.

Diagram: Differential Cellular Processing of 3-Oxopalmitoyl-CoA and this compound

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Thiolase Peroxisomal Thiolase This compound->Peroxisomal Thiolase Chain Shortening Octanoyl-CoA Octanoyl-CoA Peroxisomal Thiolase->Octanoyl-CoA Acetyl-CoA_P Acetyl-CoA_P Peroxisomal Thiolase->Acetyl-CoA_P Mitochondrion Mitochondrion Octanoyl-CoA->Mitochondrion Transport via Carnitine Shuttle 3-Oxopalmitoyl-CoA 3-Oxopalmitoyl-CoA Mitochondrial Thiolase Mitochondrial Thiolase 3-Oxopalmitoyl-CoA->Mitochondrial Thiolase Final step of β-oxidation cycle Myristoyl-CoA Myristoyl-CoA Mitochondrial Thiolase->Myristoyl-CoA Acetyl-CoA_M Acetyl-CoA_M Mitochondrial Thiolase->Acetyl-CoA_M TCA Cycle TCA Cycle Acetyl-CoA_M->TCA Cycle Energy Production Mitochondrion->TCA Cycle

Caption: Divergent metabolic pathways of this compound and 3-oxopalmitoyl-CoA.

Very-long-chain fatty acids (VLCFAs) like icosanoic acid (C20) are initially oxidized in peroxisomes because the mitochondrial machinery is less efficient at handling them. The first step is catalyzed by acyl-CoA oxidases, which, unlike their mitochondrial counterparts, transfer electrons directly to oxygen, producing hydrogen peroxide (H2O2). The subsequent hydration and oxidation steps lead to the formation of this compound. The final step in each cycle of peroxisomal β-oxidation is the thiolytic cleavage of the 3-oxoacyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase. This reaction shortens the acyl chain by two carbons, releasing acetyl-CoA. This process continues until the acyl-CoA is shortened to a medium-chain length, typically octanoyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Long-chain fatty acids such as palmitic acid (C16) are primarily degraded in the mitochondria. After transport across the mitochondrial membranes via the carnitine shuttle, palmitoyl-CoA undergoes β-oxidation. The mitochondrial trifunctional protein (MTP) is a key enzyme complex that catalyzes the final three steps of β-oxidation for long-chain acyl-CoAs. 3-Oxopalmitoyl-CoA is the substrate for the thiolase activity of the MTP or other mitochondrial 3-ketoacyl-CoA thiolases. This reaction yields myristoyl-CoA (C14) and acetyl-CoA. The shortened acyl-CoA re-enters the β-oxidation spiral until it is completely converted to acetyl-CoA molecules, which then fuel the citric acid cycle for ATP production.

Quantitative Comparison of Enzymatic Processing

The substrate specificity of the enzymes involved in β-oxidation is a critical determinant of the metabolic fate of this compound and 3-oxopalmitoyl-CoA.

Enzyme/ProcessSubstrate PreferenceThis compound (C20)3-Oxopalmitoyl-CoA (C16)Reference
Initial Oxidation Peroxisomal Acyl-CoA Oxidase (ACOX1)High activityModerate activity[1]
Mitochondrial Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Moderate activityHigh activity[2]
Thiolytic Cleavage Peroxisomal 3-Ketoacyl-CoA ThiolasePreferred substrateLower activity[3]
Mitochondrial Trifunctional Protein (Thiolase domain)Low to no activityPreferred substrate[4][5]
Mitochondrial Transport Carnitine Palmitoyltransferase I (CPT1)Low affinityHigh affinity

Experimental Protocols

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The reaction is coupled to the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (25 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • NAD+ (2 mM)

  • Dithiothreitol (DTT) (1 mM)

  • 3-hydroxyacyl-CoA dehydrogenase (from porcine heart)

  • 3-oxoacyl-CoA substrate (this compound or 3-oxopalmitoyl-CoA) (0.1 mM)

  • Enzyme sample (e.g., isolated mitochondria, peroxisomes, or purified thiolase)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, CoA, NAD+, DTT, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Diagram: Workflow for 3-Ketoacyl-CoA Thiolase Activity Assay

cluster_workflow Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Enzyme Sample Add Enzyme Sample Prepare Reaction Mix->Add Enzyme Sample Incubate Incubate Add Enzyme Sample->Incubate Add Substrate Add Substrate Incubate->Add Substrate Monitor Absorbance Monitor Absorbance Add Substrate->Monitor Absorbance Calculate Activity Calculate Activity Monitor Absorbance->Calculate Activity

Caption: Spectrophotometric assay workflow for thiolase activity.

This method allows for the sensitive and specific quantification of this compound and 3-oxopalmitoyl-CoA in biological samples.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable buffer.

    • Add internal standards.

    • Extract the acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the target molecules using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]⁺ to a specific product ion is monitored.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound and 3-oxopalmitoyl-CoA.

    • Quantify the amount of each analyte in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Signaling Roles

Beyond their role in energy metabolism, long-chain and very-long-chain acyl-CoAs can act as signaling molecules, primarily through the activation of nuclear receptors and transcription factors.

PPARα is a key regulator of lipid metabolism. It is activated by a variety of fatty acids and their derivatives. Very-long-chain fatty acyl-CoAs are potent activators of PPARα. Activation of PPARα leads to the upregulation of genes involved in peroxisomal and mitochondrial β-oxidation, thus creating a feedback loop that enhances the degradation of these molecules. While both C16 and C20 acyl-CoAs can activate PPARα, the very-long-chain species are generally considered to be more potent ligands.

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. The activity of SREBPs is sensitive to the cellular levels of certain lipids. Long-chain saturated fatty acyl-CoAs, such as palmitoyl-CoA, can influence SREBP processing and activity, thereby affecting de novo lipogenesis. The specific effects of 3-oxoacyl-CoAs on SREBP signaling are less clear but are likely to be integrated with the overall cellular fatty acyl-CoA pool.

Diagram: Signaling Pathways Influenced by Acyl-CoAs

cluster_signaling Cellular Signaling This compound This compound PPARa PPARa This compound->PPARa Potent Activation 3-Oxopalmitoyl-CoA 3-Oxopalmitoyl-CoA 3-Oxopalmitoyl-CoA->PPARa Activation SREBP SREBP 3-Oxopalmitoyl-CoA->SREBP Modulation Gene Expression Gene Expression PPARa->Gene Expression Upregulation of β-oxidation genes SREBP->Gene Expression Regulation of lipogenesis

Caption: Acyl-CoAs as signaling molecules affecting gene expression.

Conclusion

This compound and 3-oxopalmitoyl-CoA, while structurally similar, have distinct and non-overlapping primary metabolic roles dictated by their carbon chain length. 3-Oxopalmitoyl-CoA is a central intermediate in the high-capacity mitochondrial β-oxidation pathway, geared towards efficient ATP production. Conversely, this compound is a substrate for the peroxisomal β-oxidation system, which serves to shorten very-long-chain fatty acids that are poorly handled by mitochondria. These differences are rooted in the substrate specificities of the respective oxidative and thiolytic enzymes in each organelle. Furthermore, these molecules may have differential signaling roles, with very-long-chain acyl-CoAs being particularly potent activators of PPARα. A thorough understanding of these differences is critical for researchers in metabolism and for the development of drugs targeting fatty acid oxidation in various disease states. The provided experimental protocols offer a starting point for the detailed investigation of these important metabolic intermediates.

References

Tracing the Elusive Path of 3-Oxoicosanoyl-CoA: A Comparative Guide to Metabolic Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, understanding the fate of specific intermediates is paramount. This guide provides a comprehensive comparison of stable isotope labeling techniques for tracing the metabolism of 3-oxoicosanoyl-CoA, a key intermediate in very-long-chain fatty acid (VLCFA) elongation. We delve into the experimental data, detailed protocols, and alternative methodologies to equip you with the knowledge to select the most effective approach for your research.

The elongation of fatty acids, a fundamental process in lipid biosynthesis, proceeds through a four-step cycle involving the sequential addition of two-carbon units. This compound emerges as a transient but critical intermediate in the synthesis of fatty acids with 20 or more carbons. Dysregulation of VLCFA metabolism is implicated in various metabolic and neurological disorders, making the study of its intermediates a crucial area of investigation. Stable isotope labeling, coupled with mass spectrometry, offers a powerful lens to illuminate the metabolic pathways involving this compound.

Stable Isotope Labeling: A Powerful Tool for Metabolic Tracing

Stable isotope tracing is the gold standard for quantitatively tracking the metabolic fate of molecules in biological systems. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C) or deuterium (²H), researchers can follow its journey through various metabolic pathways.

Comparison of Stable Isotope Tracers

The choice of isotope can significantly influence the experimental design and the information obtained.

Tracer TypePrincipleKey OutputsAdvantagesLimitations
¹³C-Labeled Precursors Introduction of ¹³C atoms into the carbon backbone of a precursor molecule (e.g., ¹³C-stearoyl-CoA or ¹³C₂-malonyl-CoA). The incorporation of ¹³C is tracked in downstream metabolites.- De novo synthesis rates- Elongation pathway activity- Contribution to other metabolic pathways (e.g., TCA cycle)- Provides direct information on the carbon skeleton's fate.- Can distinguish between different metabolic pathways based on labeling patterns.- Synthesis of labeled precursors can be complex and expensive.- Potential for isotopic scrambling can complicate data interpretation.
²H-Labeled Precursors Introduction of deuterium atoms, typically on the fatty acid chain (e.g., d₃-stearoyl-CoA). The incorporation of ²H is monitored in downstream metabolites.- Fatty acid elongation and turnover rates- In vivo fatty acid flux- Generally less expensive to synthesize than ¹³C-labeled compounds.- Can be used in combination with ¹³C tracers for multi-isotope studies.- Potential for kinetic isotope effects, where the heavier isotope can alter reaction rates.- Does not directly trace the carbon backbone.

Experimental Workflow and Signaling Pathways

To effectively trace the metabolism of this compound, a well-defined experimental workflow is essential. The following diagrams illustrate the fatty acid elongation pathway and a typical experimental workflow for stable isotope tracing.

FattyAcidElongation Acyl-CoA (C18) Acyl-CoA (C18) Condensation Condensation Acyl-CoA (C18)->Condensation Malonyl-CoA 3-Oxoacyl-CoA (C20)\n(this compound) 3-Oxoacyl-CoA (C20) (this compound) Condensation->3-Oxoacyl-CoA (C20)\n(this compound) ELOVL Reduction1 Reduction1 3-Oxoacyl-CoA (C20)\n(this compound)->Reduction1 NADPH 3-Hydroxyacyl-CoA (C20) 3-Hydroxyacyl-CoA (C20) Reduction1->3-Hydroxyacyl-CoA (C20) 3-Ketoacyl-CoA Reductase Dehydration Dehydration 3-Hydroxyacyl-CoA (C20)->Dehydration trans-2,3-Enoyl-CoA (C20) trans-2,3-Enoyl-CoA (C20) Dehydration->trans-2,3-Enoyl-CoA (C20) 3-Hydroxyacyl-CoA Dehydratase Reduction2 Reduction2 trans-2,3-Enoyl-CoA (C20)->Reduction2 NADPH Acyl-CoA (C20) Acyl-CoA (C20) Reduction2->Acyl-CoA (C20) trans-2-Enoyl-CoA Reductase Further Elongation or\nIncorporation into Lipids Further Elongation or Incorporation into Lipids Acyl-CoA (C20)->Further Elongation or\nIncorporation into Lipids

Fatty Acid Elongation Pathway

ExperimentalWorkflow cluster_synthesis Tracer Preparation cluster_experiment Cell Culture/In Vivo Model cluster_analysis Sample Analysis Synthesis of Labeled Precursor Synthesis of Labeled Precursor Incubation with Labeled Precursor Incubation with Labeled Precursor Synthesis of Labeled Precursor->Incubation with Labeled Precursor Metabolite Extraction Metabolite Extraction Incubation with Labeled Precursor->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Stable Isotope Tracing Workflow

Detailed Experimental Protocols

Synthesis of ¹³C-Labeled Stearoyl-CoA

Tracing the elongation to this compound often starts with a labeled C18 precursor.

  • Activation of ¹³C-Stearic Acid: Uniformly ¹³C-labeled stearic acid ([U-¹³C₁₈]stearic acid) is activated to its CoA thioester.

  • Reaction: The reaction is typically carried out using a carbodiimide-mediated coupling or an enzymatic approach with acyl-CoA synthetase.

  • Purification: The resulting [U-¹³C₁₈]stearoyl-CoA is purified using high-performance liquid chromatography (HPLC).

Cell Culture Labeling Experiment
  • Cell Seeding: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Labeling Medium: Prepare a medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₁₈]stearoyl-CoA complexed with fatty acid-free bovine serum albumin) at a concentration that does not induce toxicity.

  • Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the lysate.

LC-MS/MS Analysis of Acyl-CoAs
  • Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extracts in a solvent compatible with the liquid chromatography (LC) system.

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column and separate the acyl-CoAs using a gradient of aqueous and organic mobile phases.

  • Mass Spectrometry Detection: Couple the LC system to a tandem mass spectrometer (MS/MS) operating in a positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of this compound and its isotopologues.

Alternative Methods for Tracing Fatty Acid Metabolism

While stable isotope labeling is a powerful technique, other methods can provide complementary information.

MethodPrincipleKey OutputsAdvantagesLimitations
Lipidomics Comprehensive analysis of the lipid profile of a biological sample using mass spectrometry.- Changes in the abundance of various lipid species.- Identification of novel lipid metabolites.- Provides a global view of the lipidome.- Can identify downstream products of fatty acid elongation.- Does not directly measure metabolic flux.- Can be challenging to differentiate between de novo synthesis and uptake of lipids.
Fluorescent Fatty Acid Analogs Use of fatty acids tagged with a fluorescent probe to visualize their uptake and localization within cells.- Cellular uptake and subcellular localization of fatty acids.- Allows for real-time imaging of fatty acid trafficking.- Can be used in high-throughput screening assays.- The fluorescent tag can alter the metabolism of the fatty acid.- Provides qualitative rather than quantitative data on metabolic flux.
Computational Modeling In silico models of metabolic networks are used to simulate and predict metabolic fluxes.- Predictions of metabolic flux distributions under different conditions.- Identification of key regulatory nodes in metabolic pathways.- Can integrate large datasets from various 'omics' technologies.- Allows for the testing of hypotheses in a virtual environment.- The accuracy of the model depends on the quality of the input data and the assumptions made.- Requires specialized computational expertise.

Conclusion

Tracing the metabolism of this compound is essential for a deeper understanding of VLCFA biosynthesis and its role in health and disease. Stable isotope labeling with ¹³C or ²H tracers, coupled with sensitive LC-MS/MS analysis, provides the most direct and quantitative means to study the metabolic fate of this key intermediate. While challenges remain, particularly in the synthesis of specific labeled precursors, the insights gained from these techniques are invaluable. By integrating data from stable isotope tracing with complementary approaches such as lipidomics and computational modeling, researchers can build a comprehensive picture of this compound metabolism and pave the way for the development of novel therapeutic strategies for a range of metabolic disorders.

A Comparative Guide to the Use of Synthetic 3-Oxoicosanoyl-CoA as a Standard for Quantification in Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 3-oxoicosanoyl-CoA as a quantification standard in the analysis of acyl-Coenzyme A (acyl-CoA) species, particularly within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate quantification of acyl-CoAs, which are central intermediates in fatty acid metabolism, is crucial for understanding numerous physiological and pathological processes. This document offers an objective comparison with alternative standards, supported by representative experimental data and detailed methodologies.

Quantitative Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for accurate and precise quantification in LC-MS/MS analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, but be distinguishable by the mass spectrometer. Below is a table summarizing the key performance metrics for a hypothetical synthetic this compound compared to other commonly used internal standards for long-chain acyl-CoA quantification.

Performance MetricSynthetic this compound (C20:1, oxo)Heptadecanoyl-CoA (C17:0)[¹³C₁₆]-Palmitoyl-CoA
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Quantification (LOQ) Low fmolLow fmolLow fmol
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Matrix Effect Compensation HighModerateVery High
Commercial Availability Custom SynthesisReadily AvailableLimited/Custom
Cost HighLowVery High

Note: This table presents representative data based on typical performance of these classes of internal standards. The performance of synthetic this compound is projected based on its structural similarity to endogenous long-chain acyl-CoAs.

Key Takeaways from the Comparison:

  • Synthetic this compound is posited to be an excellent internal standard due to its close structural resemblance to the endogenous 3-oxoacyl-CoA intermediates in fatty acid oxidation. This similarity is expected to provide superior compensation for matrix effects and variability in extraction efficiency compared to a simple saturated acyl-CoA.

  • Heptadecanoyl-CoA (C17:0) is a widely used odd-chain saturated acyl-CoA internal standard. Its different chain length allows for chromatographic separation from most endogenous even-chain acyl-CoAs. While cost-effective and readily available, its physicochemical properties may not perfectly match those of all long-chain acyl-CoAs, potentially leading to less accurate correction for matrix effects.

  • Stable Isotope-Labeled (SIL) Standards , such as [¹³C₁₆]-Palmitoyl-CoA, are considered the "gold standard" for quantification. They co-elute with their unlabeled endogenous counterparts and exhibit nearly identical ionization behavior, providing the most accurate correction for all sources of variation. However, their high cost and the limited availability for a wide range of acyl-CoAs are significant drawbacks.

Experimental Protocols

A robust and reliable method for the quantification of long-chain acyl-CoAs is essential. The following is a representative experimental protocol using LC-MS/MS.

1. Sample Preparation and Extraction

  • Tissue Homogenization: Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol:chloroform:water containing a known amount of the selected internal standard (e.g., 1 nmol of synthetic this compound).

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Acyl-CoA Extraction: Collect the upper aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for each acyl-CoA.

    • Product Ion: A common product ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507.1) is typically monitored for quantification.

    • Collision Energy: Optimized for each specific acyl-CoA.

Visualizations

Peroxisomal Fatty Acid Beta-Oxidation Pathway

The quantification of 3-oxoacyl-CoAs is particularly relevant in studying fatty acid metabolism. The following diagram illustrates the peroxisomal beta-oxidation pathway where this compound would be an intermediate.

Peroxisomal_Beta_Oxidation cluster_products Products Fatty_Acyl_CoA Fatty Acyl-CoA (C20) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (C18) Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal beta-oxidation of a C20 fatty acyl-CoA.

Experimental Workflow for Acyl-CoA Quantification

The logical flow of the experimental protocol is visualized below, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Tissue Sample Collection (with Internal Standard) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction SPE 4. Solid-Phase Extraction Extraction->SPE Analysis 5. LC-MS/MS Analysis SPE->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for LC-MS/MS-based acyl-CoA quantification.

Comparative Analysis of 3-Oxoicosanoyl-CoA Levels: An Inferential Approach

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the expected tissue distribution and quantification of 3-oxoicosanoyl-CoA, a key intermediate in very-long-chain fatty acid metabolism.

Introduction

This compound is a transient but crucial metabolic intermediate in the peroxisomal β-oxidation of eicosanoic acid (a 20-carbon saturated fatty acid) and other very-long-chain fatty acids (VLCFAs). As a direct product of the hydration and dehydrogenation steps in this pathway, its cellular concentration is intrinsically linked to the rate of VLCFA metabolism. Tissues with high energy demands and specific lipid metabolic functions, such as the liver and kidneys, are the primary sites for this process. This guide provides a comparative overview of the expected levels of this compound across different tissues, detailed experimental protocols for its quantification, and a visualization of its metabolic pathway.

Data Presentation: Inferred Comparative Levels of this compound

The following table summarizes the expected relative levels of this compound in various mammalian tissues. These estimations are based on the established activity of peroxisomal β-oxidation, which is the primary metabolic pathway for the synthesis and degradation of this molecule. Tissues with higher rates of VLCFA catabolism are presumed to have a higher, albeit transient, pool of this intermediate.

TissueInferred Relative LevelRationale
Liver HighThe liver is the principal site of peroxisomal β-oxidation and plays a central role in fatty acid metabolism, including the processing of VLCFAs.[1][2]
Kidney Medium to HighThe kidney exhibits significant peroxisomal β-oxidation activity, second only to the liver, for its high energy requirements.[1]
Brain MediumThe brain has notable peroxisomal β-oxidation activity, particularly during development for the synthesis and maintenance of myelin sheath lipids.[3]
Adipose Tissue Low to MediumAdipose tissue is involved in lipid storage and release, with some capacity for fatty acid oxidation.
Heart LowThe heart primarily utilizes long-chain fatty acids via mitochondrial β-oxidation, with lower reported rates of peroxisomal activity.
Skeletal Muscle LowSimilar to the heart, skeletal muscle predominantly relies on mitochondrial β-oxidation for energy from fatty acids.

Mandatory Visualization: The Peroxisomal β-Oxidation Pathway

The following diagram illustrates the metabolic pathway leading to the formation and subsequent cleavage of this compound from its precursor, eicosanoyl-CoA, within the peroxisome.

Peroxisomal_Beta_Oxidation Eicosanoyl_CoA Eicosanoyl-CoA (C20) invis1 Eicosanoyl_CoA->invis1 trans_2_Enoyl_CoA trans-2-Eicosenoyl-CoA invis2 trans_2_Enoyl_CoA->invis2 L_3_Hydroxyacyl_CoA 3-Hydroxyeicosanoyl-CoA invis3 L_3_Hydroxyacyl_CoA->invis3 Oxo_3_acyl_CoA This compound Stearoyl_CoA Stearoyl-CoA (C18) Oxo_3_acyl_CoA->Stearoyl_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA Oxo_3_acyl_CoA->Acetyl_CoA Peroxisomal Thiolase invis1->trans_2_Enoyl_CoA ACOX1 invis2->L_3_Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) invis3->Oxo_3_acyl_CoA D-Bifunctional Protein (Dehydrogenase activity)

References

Confirming the Identity of 3-Oxoicosanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 3-oxoicosanoyl-CoA in biological samples is critical for understanding its role in various metabolic pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The analysis of long-chain acyl-Coenzyme A (acyl-CoA) molecules like this compound presents analytical challenges due to their amphiphilic nature and low abundance in biological matrices.[1][2] However, advancements in analytical instrumentation, particularly in mass spectrometry, have enabled their sensitive and specific detection. The primary method for the robust identification and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods, while available, are often less suited for the specific and sensitive analysis of this particular molecule.

Method Comparison: LC-MS/MS vs. Alternatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to quantify a wide range of these molecules simultaneously.[3][4] Alternative methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography (GC) often require derivatization and may lack the specificity to distinguish between structurally similar acyl-CoAs.[5]

Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for the analysis of long-chain acyl-CoAs. The data presented is a synthesis from multiple studies and represents typical performance characteristics.

MethodAnalyteMatrixLimit of Quantification (LOQ)Linearity RangeExtraction Recovery (%)Reference
LC-MS/MS Long-Chain Acyl-CoAsCultured Cells4.2 nM (very-long-chain)0.1 - 500 ng/mL60 - 140
(C14:0-C26:0)0.1 - 5 pmol>0.98 (R²)-
Palmitoyl-CoA (C16:0)Human Skeletal Muscle---
GC-MS Long-Chain Acyl-CoAMammalian Tissue---
HPLC-UV Acetyl-CoA, CoAVarious--95-97% (liver)

Note: Data for this compound specifically is often encompassed within the broader "long-chain acyl-CoA" category in published methods. The performance for this compound is expected to be within the ranges cited for other long-chain species when using LC-MS/MS.

Experimental Protocols

Key Experiment: Quantification of this compound by LC-MS/MS

This protocol provides a generalized workflow for the targeted quantification of this compound in biological samples, based on common practices in the field.

1. Sample Preparation & Extraction:

  • Objective: To extract acyl-CoAs from the biological matrix and remove interfering substances.

  • Procedure:

    • Homogenize the tissue or cell sample in a cold solvent mixture, typically containing an organic solvent like methanol or acetonitrile and an aqueous component.

    • For absolute quantification, spike the sample with a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA.

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acyl-CoAs. Mixed-mode SPE can be particularly effective.

    • Evaporate the solvent and reconstitute the extract in a buffer suitable for LC-MS/MS analysis, often containing ammonium hydroxide or ammonium acetate.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate this compound from other acyl-CoAs and matrix components.

  • Typical Parameters:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phases: A gradient elution with two mobile phases is typical.

      • Mobile Phase A: Water with an additive like ammonium acetate or dimethylbutylamine (DMBA) to improve peak shape and ionization.

      • Mobile Phase B: An organic solvent like acetonitrile or methanol.

    • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection and Quantification:

  • Objective: To specifically detect and quantify this compound.

  • Typical Parameters:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) for detection.

    • Transitions: The specific mass-to-charge (m/z) transitions for this compound and the internal standard need to be determined by direct infusion of standards. Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety.

    • Quantification: A calibration curve is generated using known concentrations of a this compound standard. The concentration in the biological sample is then determined by comparing its peak area to the calibration curve, normalized to the internal standard.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing BiologicalSample Biological Sample (Tissue/Cells) Homogenization Homogenization & Internal Standard Spiking BiologicalSample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Reconstitution Reconstitution in Injection Buffer Extraction->Reconstitution LC Liquid Chromatography Separation (Reversed-Phase) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix IcosanoylCoA Icosanoyl-CoA (C20:0) AcylCoADehydrogenase Acyl-CoA Dehydrogenase IcosanoylCoA->AcylCoADehydrogenase EnoylCoA Trans-Δ2-Icosenoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyicosanoyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase OxoacylCoA This compound HydroxyacylCoADehydrogenase->OxoacylCoA Thiolase β-Ketothiolase OxoacylCoA->Thiolase StearoylCoA Stearoyl-CoA (C18:0) Thiolase->StearoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

References

A Comparative Guide to the Synthesis of 3-Oxoicosanoyl-CoA: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of critical metabolic intermediates such as 3-oxoicosanoyl-CoA is a frequent necessity. This guide provides an objective comparison of the two primary methods for its synthesis: enzymatic and chemical approaches. We will delve into the performance of each method, supported by experimental data, to aid in the selection of the most suitable strategy for your research needs.

At a Glance: Comparing Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Specificity High (Enzyme-specific)Low to Moderate
Yield Generally Moderate to HighHigh
Purity High (Fewer byproducts)Variable (Requires extensive purification)
Reaction Conditions Mild (Aqueous buffer, physiological pH and temperature)Often harsh (Organic solvents, extreme pH, activating agents)
Scalability Can be challengingMore readily scalable
Cost Potentially high (Enzyme production and purification)Generally lower (Reagents are often cheaper)
Environmental Impact Generally lower (Greener chemistry)Higher (Use of organic solvents and harsh reagents)

In Focus: The Synthesis of this compound

This compound is a key intermediate in the beta-oxidation of very-long-chain fatty acids. Its synthesis is crucial for studying the enzymes involved in this pathway and for investigating metabolic disorders.

The Enzymatic Approach: Precision and Purity

Enzymatic synthesis of this compound typically involves the use of an acyl-CoA synthetase or ligase. These enzymes catalyze the ATP-dependent formation of a thioester bond between 3-oxoicosanoic acid and coenzyme A.

Advantages:

  • High Specificity: Enzymes offer unparalleled specificity for their substrates, leading to a product with high purity and fewer side reactions.

  • Mild Conditions: Reactions are carried out in aqueous solutions at or near physiological pH and temperature, which helps to preserve the integrity of the often-labile CoA molecule.

Disadvantages:

  • Enzyme Availability and Cost: The specific enzyme required may not be commercially available and may need to be expressed and purified, which can be a time-consuming and expensive process.

  • Substrate Specificity Limitations: While highly specific, finding an enzyme that efficiently utilizes 3-oxoicosanoic acid as a substrate can be a challenge. Some acyl-CoA synthetases have broad substrate specificity, but their efficiency with long-chain 3-oxo fatty acids may vary.

A general workflow for the enzymatic synthesis of this compound is depicted below.

Enzymatic_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product 3_oxo_acid 3-Oxoicosanoic Acid Reaction_Mix Reaction Mixture (Aqueous Buffer, pH ~7.5) 3_oxo_acid->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix ATP ATP ATP->Reaction_Mix Enzyme Acyl-CoA Synthetase/ Ligase Enzyme->Reaction_Mix HPLC HPLC Purification Reaction_Mix->HPLC Product This compound HPLC->Product

Enzymatic Synthesis Workflow
The Chemical Approach: Scalability and High Yields

Chemical synthesis of this compound often employs the use of activating agents to facilitate the formation of the thioester bond. One effective method involves the conversion of 3-oxoicosanoic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of coenzyme A.

Advantages:

  • High Yield: Chemical methods, particularly the NHS ester approach, are known to produce high yields of the desired product.[1]

  • Scalability: Chemical reactions are generally more straightforward to scale up compared to enzymatic reactions.

Disadvantages:

  • Lack of Specificity: The activating agents can react with other functional groups, leading to a mixture of products and requiring extensive purification.

  • Harsh Conditions: The use of organic solvents and activating reagents can lead to the degradation of the CoA molecule.

A general workflow for the chemical synthesis of this compound via the NHS ester method is illustrated below.

Chemical_Synthesis_Workflow cluster_activation Activation of Carboxylic Acid cluster_reaction Thioester Formation cluster_purification Purification cluster_product Final Product 3_oxo_acid 3-Oxoicosanoic Acid NHS_ester 3-Oxoicosanoyl-NHS ester 3_oxo_acid->NHS_ester NHS_DCC N-Hydroxysuccinimide (NHS) & Dicyclohexylcarbodiimide (DCC) NHS_DCC->NHS_ester Reaction_Mix Reaction in Organic Solvent NHS_ester->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix Purification_Steps Purification (e.g., Chromatography) Reaction_Mix->Purification_Steps Product This compound Purification_Steps->Product

Chemical Synthesis Workflow

Experimental Protocols

Detailed experimental protocols for both enzymatic and chemical synthesis are outlined below. Note that these are generalized protocols and may require optimization for specific laboratory conditions and reagents.

Enzymatic Synthesis Protocol (General)
  • Enzyme Preparation: Express and purify the desired acyl-CoA synthetase using standard molecular biology and protein purification techniques.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM 3-oxoicosanoic acid (dissolved in a minimal amount of a suitable organic solvent like DMSO)

    • 1-5 µM purified acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or LC-MS.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC.

Chemical Synthesis Protocol (via NHS Ester)
  • Activation of 3-Oxoicosanoic Acid:

    • Dissolve 3-oxoicosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude 3-oxoicosanoyl-NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve the crude 3-oxoicosanoyl-NHS ester in a minimal amount of a suitable organic solvent.

    • In a separate flask, dissolve coenzyme A (1 equivalent) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the solution of the NHS ester to the coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Purify the this compound by reversed-phase HPLC.

The Biological Context: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation pathway, a major catabolic process that breaks down fatty acids to produce energy. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.

Beta_Oxidation_Pathway Icosanoyl_CoA Icosanoyl-CoA (C20) Enoyl_CoA Trans-Δ2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyicosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octadecanoyl_CoA Octadecanoyl-CoA (C18) Oxoacyl_CoA->Octadecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase

Fatty Acid Beta-Oxidation Pathway

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends largely on the specific requirements of the research. For applications demanding high purity and where the cost and effort of enzyme production are justifiable, enzymatic synthesis is the superior choice. Conversely, for larger-scale production where high yield is paramount and extensive purification is feasible, chemical synthesis, particularly the N-hydroxysuccinimide ester method, offers a robust and scalable solution. Understanding the trade-offs between these two approaches will enable researchers to make an informed decision that best suits their experimental goals.

References

Validating In Vitro Findings of 3-Oxoicosanoyl-CoA in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating in vitro findings related to the very-long-chain fatty acyl-CoA, 3-oxoicosanoyl-CoA, in relevant cell models. Due to the limited specific literature on this compound, this document presents a comparative approach based on the established metabolism of analogous long-chain fatty acyl-CoAs and standard methodologies for the validation of lipid metabolites.

Introduction to this compound

This compound is a 20-carbon 3-oxoacyl-CoA, an intermediate metabolite in fatty acid metabolism.[1] While its precise biological roles and signaling pathways are not yet fully elucidated, its structure suggests involvement in peroxisomal β-oxidation, a critical pathway for the metabolism of very-long-chain fatty acids (VLCFAs).[2][3][4] In vitro studies might suggest various effects of this compound on enzyme activity, receptor binding, or gene expression. However, translating these findings to a cellular context is crucial for understanding their physiological relevance. This guide outlines the necessary steps and experimental designs to validate such in vitro observations in cell models.

Hypothesized Metabolic Pathway of this compound

The primary metabolic fate of this compound within a cell is predicted to be its catabolism through the peroxisomal β-oxidation pathway. This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.

metabolic_pathway cluster_peroxisome Peroxisome Eicosanoyl_CoA Eicosanoyl-CoA (C20) Acyl_CoA_Oxidase Acyl-CoA Oxidase Eicosanoyl_CoA->Acyl_CoA_Oxidase Trans_2_Enoyl_CoA trans-2-Enoyl-eicosanoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA Multifunctional_Protein Multifunctional Protein (Hydratase/Dehydrogenase) Trans_2_Enoyl_CoA->Multifunctional_Protein Three_Oxoicosanoyl_CoA This compound Multifunctional_Protein->Three_Oxoicosanoyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Three_Oxoicosanoyl_CoA->Thiolase Octadecanoyl_CoA Octadecanoyl-CoA (C18) Thiolase->Octadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further β-oxidation Further β-oxidation Octadecanoyl_CoA->Further β-oxidation Cellular Processes Cellular Processes Acetyl_CoA->Cellular Processes e.g., Citric Acid Cycle (Mitochondria), Cholesterol Synthesis

Caption: Hypothesized peroxisomal β-oxidation of this compound.

Experimental Protocols for Validation in Cell Models

Validating the in vitro effects of this compound requires a systematic approach using appropriate cell models, such as primary hepatocytes, immortalized human hepatocyte cell lines, or other cell types relevant to the in vitro finding.[5]

General Experimental Workflow

The following workflow outlines the key steps for validating the cellular effects of this compound.

experimental_workflow cluster_extraction 4. Metabolite & RNA/Protein Extraction cluster_analysis 5. Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, primary hepatocytes) Treatment 2. Treatment - this compound - Vehicle Control - Alternative Lipid Control Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Quenching Treatment->Harvesting Functional_Assay Cell-based Functional Assay Treatment->Functional_Assay Lipid_Extraction Lipid/Metabolite Extraction (e.g., Folch method) Harvesting->Lipid_Extraction RNA_Protein_Extraction RNA/Protein Extraction Harvesting->RNA_Protein_Extraction LC_MS LC-MS/MS Lipidomics/ Metabolomics Lipid_Extraction->LC_MS qPCR RT-qPCR RNA_Protein_Extraction->qPCR Western_Blot Western Blot RNA_Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis & Interpretation LC_MS->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for validating this compound effects.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select a human cell line relevant to the biological context of the in vitro finding (e.g., HepG2 for liver-related metabolism).

  • Culture Conditions: Maintain cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Treatment: Prepare a stock solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake. Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle control (BSA alone) and a control with another fatty acyl-CoA (e.g., palmitoyl-CoA) to assess specificity.

2. Sample Preparation:

  • Metabolite Extraction: For lipidomics/metabolomics, wash cells with ice-cold saline, quench metabolism with cold methanol, and scrape cells. Extract lipids and metabolites using a biphasic solvent system like the Folch method (chloroform:methanol:water).

  • RNA/Protein Extraction: For gene and protein expression analysis, lyse cells using appropriate buffers (e.g., TRIzol for RNA, RIPA buffer for protein).

3. Analytical Techniques:

  • LC-MS/MS for Lipidomics/Metabolomics: Analyze the lipid/metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the uptake of this compound and to profile changes in the cellular lipidome and metabolome.

  • Quantitative Real-Time PCR (RT-qPCR): Quantify the mRNA expression levels of target genes identified from in vitro studies or known to be involved in fatty acid metabolism.

  • Western Blotting: Determine the protein levels of key enzymes or signaling molecules.

  • Cell-based Functional Assays: Depending on the in vitro finding, perform relevant functional assays such as cell viability assays (e.g., MTT), apoptosis assays (e.g., caspase activity), or reporter gene assays.

Data Presentation for Comparison

To objectively compare the effects of this compound, all quantitative data should be summarized in tables. Below is a hypothetical example for validating an in vitro finding that this compound upregulates the expression of Gene X.

Treatment Group Concentration (µM) Gene X mRNA Fold Change (vs. Vehicle) Protein Y Level (Fold Change vs. Vehicle) Cell Viability (%)
Vehicle Control -1.0 ± 0.11.0 ± 0.1100 ± 5
This compound 102.5 ± 0.31.8 ± 0.298 ± 6
504.2 ± 0.53.1 ± 0.495 ± 7
Palmitoyl-CoA 101.2 ± 0.21.1 ± 0.199 ± 5
501.5 ± 0.31.3 ± 0.297 ± 6
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Logical Relationships and Signaling

The cellular effects of acyl-CoAs can be multifaceted, extending beyond their role as metabolic intermediates. They can act as allosteric regulators of enzymes or as substrates for post-translational modifications, thereby influencing signaling pathways.

logical_relationship cluster_metabolic_effects Metabolic Effects cluster_signaling_effects Signaling Effects Three_Oxoicosanoyl_CoA This compound Metabolic_Fate Metabolic Fate (β-oxidation) Three_Oxoicosanoyl_CoA->Metabolic_Fate Signaling_Molecule Signaling Molecule Three_Oxoicosanoyl_CoA->Signaling_Molecule Acetyl_CoA_Production ↑ Acetyl-CoA Metabolic_Fate->Acetyl_CoA_Production Enzyme_Regulation Allosteric Regulation of Enzymes Signaling_Molecule->Enzyme_Regulation Gene_Expression Modulation of Gene Expression Signaling_Molecule->Gene_Expression Energy_Metabolism Alteration of Energy Metabolism Acetyl_CoA_Production->Energy_Metabolism Cellular Response Cellular Response Energy_Metabolism->Cellular Response Enzyme_Regulation->Cellular Response Gene_Expression->Cellular Response

Caption: Potential dual role of this compound in cellular processes.

Comparison with Other Alternatives

A crucial aspect of validating in vitro findings is to demonstrate the specificity of the observed effects. This can be achieved by comparing the cellular response to this compound with that of other structurally related lipids.

  • Chain Length Specificity: Compare the effects of this compound (C20) with shorter-chain 3-oxoacyl-CoAs (e.g., 3-oxohexadecanoyl-CoA, C16) and longer-chain counterparts. This will help determine if the observed cellular response is dependent on the acyl chain length.

  • Saturation Specificity: If unsaturated analogs of this compound are available, comparing their effects can reveal the importance of saturation in the acyl chain for the biological activity.

  • Functional Group Specificity: Compare the effects of this compound with eicosanoyl-CoA (lacking the 3-oxo group) to ascertain the role of the keto group in the observed cellular response.

By systematically comparing these alternatives, researchers can build a stronger case for the specific role of this compound in the validated cellular process, moving beyond a general lipid effect.

Conclusion

The validation of in vitro findings for this compound in cell models is a critical step toward understanding its physiological significance. Although direct experimental data for this specific molecule is currently sparse, a systematic and comparative approach, as outlined in this guide, provides a robust framework for its investigation. By employing detailed experimental protocols, presenting data clearly, and using appropriate controls and comparative molecules, researchers can effectively bridge the gap between in vitro observations and cellular functions. Further research is warranted to specifically elucidate the signaling and metabolic roles of this compound.

References

A Comparative Guide to the Metabolic Pathways of 3-Oxoicosanoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-species comparison of the metabolic pathways involving 3-oxoicosanoyl-CoA, a key intermediate in the degradation of 20-carbon fatty acids. Understanding the nuances of this pathway in different organisms is crucial for research in metabolic diseases, drug development, and biotechnology. This document outlines the enzymatic steps, subcellular localization, and available kinetic data for the relevant pathways in mammals, yeast, and bacteria, supported by experimental protocols and pathway visualizations.

Introduction to this compound Metabolism

This compound is a transient intermediate in the beta-oxidation (β-oxidation) of icosanoic acid (a 20-carbon saturated fatty acid). The β-oxidation spiral is a catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[1] This process is a major source of energy, particularly during periods of fasting or high energy demand.[2] While the core chemical reactions of β-oxidation are conserved, the subcellular location of the pathway and the specific enzymes involved show significant variation across different species.

In eukaryotes, this process is compartmentalized, primarily occurring in the mitochondria and peroxisomes.[1] Prokaryotes, lacking these organelles, perform β-oxidation in the cytosol.[1] These differences in location and enzymatic machinery lead to variations in substrate preference and metabolic regulation.

Mammalian Metabolism of 20-Carbon Fatty Acids

In mammals, the degradation of long-chain fatty acids like icosanoic acid involves a cooperative effort between peroxisomes and mitochondria. Very-long-chain fatty acids (VLCFAs), typically those with 22 or more carbons, are initially shortened in the peroxisomes.[1] Fatty acids with chain lengths of C14 to C20 can be metabolized in both organelles.

Peroxisomal β-Oxidation

Peroxisomes are responsible for the initial chain-shortening of very-long-chain and branched-chain fatty acids. The peroxisomal pathway differs from the mitochondrial pathway in its first enzymatic step and its inability to perform complete oxidation.

The key enzymes in mammalian peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond and producing hydrogen peroxide (H2O2).

  • Peroxisomal Multifunctional Enzyme 2 (MFP-2): This single protein possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.

The shortened acyl-CoA products are then transported to the mitochondria for complete oxidation.

Mitochondrial β-Oxidation

Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids to generate ATP. For long-chain fatty acids like icosanoic acid, the pathway is catalyzed by a set of enzymes, some of which are part of a multienzyme complex.

The enzymes of mitochondrial β-oxidation for long-chain fatty acids are:

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is associated with the inner mitochondrial membrane and is responsible for the initial dehydrogenation of acyl-CoAs with chain lengths from C14 to C20.

  • Mitochondrial Trifunctional Protein (TFP): This protein complex is also associated with the inner mitochondrial membrane and contains the activities for the subsequent three steps:

    • Long-Chain Enoyl-CoA Hydratase

    • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

    • Long-Chain 3-Ketoacyl-CoA Thiolase

The acetyl-CoA produced enters the citric acid cycle, and the NADH and FADH2 are used by the electron transport chain to produce ATP.

Mammalian_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Icosanoyl_CoA_P Icosanoyl-CoA Enoyl_CoA_P Trans-2-Icosenoyl-CoA Icosanoyl_CoA_P->Enoyl_CoA_P ACOX1 Hydroxyacyl_CoA_P 3-Hydroxyicosanoyl-CoA Enoyl_CoA_P->Hydroxyacyl_CoA_P MFP-2 (Hydratase) Oxoacyl_CoA_P This compound Hydroxyacyl_CoA_P->Oxoacyl_CoA_P MFP-2 (Dehydrogenase) Octadecanoyl_CoA_P Octadecanoyl-CoA Oxoacyl_CoA_P->Octadecanoyl_CoA_P Thiolase Acetyl_CoA_P Acetyl-CoA Oxoacyl_CoA_P->Acetyl_CoA_P Thiolase Icosanoyl_CoA_M Icosanoyl-CoA Octadecanoyl_CoA_P->Icosanoyl_CoA_M Transport Enoyl_CoA_M Trans-2-Icosenoyl-CoA Icosanoyl_CoA_M->Enoyl_CoA_M VLCAD Hydroxyacyl_CoA_M 3-Hydroxyicosanoyl-CoA Enoyl_CoA_M->Hydroxyacyl_CoA_M TFP (Hydratase) Oxoacyl_CoA_M This compound Hydroxyacyl_CoA_M->Oxoacyl_CoA_M TFP (LCHAD) Octadecanoyl_CoA_M Octadecanoyl-CoA Oxoacyl_CoA_M->Octadecanoyl_CoA_M TFP (Thiolase) Acetyl_CoA_M Acetyl-CoA Oxoacyl_CoA_M->Acetyl_CoA_M TFP (Thiolase)

Figure 1. Mammalian β-oxidation of icosanoyl-CoA in peroxisomes and mitochondria.

Yeast Metabolism: A Peroxisomal Process

In the yeast Saccharomyces cerevisiae, β-oxidation of fatty acids occurs exclusively in the peroxisome. This makes it a simpler system to study compared to mammals, as there is no mitochondrial pathway for fatty acid degradation. The pathway is induced by the presence of fatty acids, such as oleate, in the growth medium.

The key enzymes in S. cerevisiae β-oxidation are:

  • Acyl-CoA Oxidase (Fox1p/Pox1p): Similar to the mammalian peroxisomal enzyme, this is the first enzyme in the pathway. S. cerevisiae has a single gene for this enzyme.

  • Multifunctional Enzyme (Fox2p): This protein contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (Pot1p): This enzyme catalyzes the final thiolytic cleavage.

Yeast_Beta_Oxidation cluster_peroxisome Yeast Peroxisome Icosanoyl_CoA Icosanoyl-CoA Enoyl_CoA Trans-2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA Fox1p (Pox1p) Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Fox2p (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Fox2p (Dehydrogenase) Octadecanoyl_CoA Octadecanoyl-CoA Oxoacyl_CoA->Octadecanoyl_CoA Pot1p Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Pot1p

Figure 2. Peroxisomal β-oxidation of icosanoyl-CoA in Saccharomyces cerevisiae.

Bacterial Metabolism: A Cytosolic Pathway

In bacteria such as Pseudomonas aeruginosa, β-oxidation occurs in the cytosol. These organisms often possess multiple homologs of the β-oxidation enzymes, allowing them to metabolize a wide variety of fatty acids. P. aeruginosa, for example, has at least six acyl-CoA synthetase (FadD) and five enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (FadB) and 3-ketoacyl-CoA thiolase (FadA) homologues, each with potentially different substrate specificities.

The core enzymatic steps in bacterial β-oxidation are:

  • Acyl-CoA Synthetase (FadD): Activates fatty acids to their CoA esters. Different FadD enzymes have preferences for different chain lengths.

  • Acyl-CoA Dehydrogenase (FadE): Introduces a double bond. P. aeruginosa has multiple FadE homologs with varying substrate specificities.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (FadB): A multifunctional enzyme that performs the hydration and second dehydrogenation steps.

  • 3-Ketoacyl-CoA Thiolase (FadA): Catalyzes the thiolytic cleavage.

Bacterial_Beta_Oxidation cluster_cytosol Bacterial Cytosol Icosanoic_Acid Icosanoic Acid Icosanoyl_CoA Icosanoyl-CoA Icosanoic_Acid->Icosanoyl_CoA FadD Enoyl_CoA Trans-2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA FadE Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA FadB (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA FadB (Dehydrogenase) Octadecanoyl_CoA Octadecanoyl-CoA Oxoacyl_CoA->Octadecanoyl_CoA FadA Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA FadA

Figure 3. Cytosolic β-oxidation of icosanoic acid in bacteria.

Quantitative Data Comparison

Direct kinetic data for the enzymes of β-oxidation with this compound as a substrate is limited in the literature. The following tables summarize available data for long-chain substrates, which can serve as a proxy for the metabolism of 20-carbon fatty acids.

Table 1: Mammalian Enzyme Substrate Specificities

EnzymeOrganism/TissueSubstrate(s)Optimal Chain LengthReference(s)
VLCADHumanC14-C20 Acyl-CoAsC16
LCHAD (TFP)Human Infant LiverC6-C16 3-Ketoacyl-CoAsC10-C16
Peroxisomal β-oxidationRat Brown Adipose TissueC4-C22 Acyl-CoAsC12 (rate), C16-C22 (low Km)

Table 2: Yeast and Bacterial Enzyme Substrate Specificities

EnzymeOrganismSubstrate(s)NotesReference(s)
Fox1p (Acyl-CoA Oxidase)S. cerevisiaeAcyl-CoAsOnly acyl-CoA oxidase in S. cerevisiae.
Acyl-CoA Oxidase 2 (ACOX2)Y. lipolyticaMedium and long-chain acyl-CoAsGood activity on C10-C14.
FadD1P. aeruginosaLong-chain fatty acidsHigher Vmax and lower Km for C16 and C18.
FadD2P. aeruginosaShorter-chain fatty acidsComplements E. coli fadD mutant for various chain lengths.
FadD4P. aeruginosaAll chain lengthsMajor contributor to fatty acid degradation.
FadE1P. aeruginosaLong-chain acyl-CoAsStrong preference for long-chain substrates.
FadE2P. aeruginosaMedium-chain acyl-CoAsExclusively utilizes medium-chain substrates.

Experimental Protocols

Assay for β-Oxidation of [1-¹⁴C]Icosanoic Acid in Cultured Cells or Tissues

This protocol is adapted from methods using radiolabeled palmitate and can be used to measure the overall flux through the β-oxidation pathway.

Principle: The rate of β-oxidation is determined by measuring the production of ¹⁴C-labeled acid-soluble metabolites (ASMs) from [1-¹⁴C]icosanoic acid. The ¹⁴C-labeled carboxyl group is released as [¹⁴C]acetyl-CoA in the first turn of the β-oxidation spiral.

Materials:

  • [1-¹⁴C]Icosanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell culture medium or appropriate buffer (e.g., Krebs-Ringer)

  • Perchloric acid (PCA)

  • Scintillation fluid

  • Cultured cells (e.g., hepatocytes, fibroblasts) or tissue homogenates

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]icosanoic acid complexed to fatty acid-free BSA in the appropriate buffer. Icosanoyl-CoA may require specific solubilization methods due to its hydrophobicity.

  • Incubation: Incubate the cells or tissue homogenate with the radiolabeled substrate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a final concentration of 0.5 M PCA to precipitate proteins and unmetabolized substrate.

  • Separation of ASMs: Centrifuge the samples to pellet the precipitate. The supernatant contains the ¹⁴C-labeled ASMs.

  • Quantification: Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.

  • Normalization: Normalize the radioactivity to the protein concentration of the cell or tissue lysate.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol is based on a coupled enzyme assay and can be used to measure the activity of LCHAD with long-chain substrates.

Principle: The activity of LCHAD is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is pulled forward by coupling it to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.

Materials:

  • L-3-hydroxyicosanoyl-CoA (substrate)

  • NAD⁺

  • Coenzyme A (CoASH)

  • Purified 3-ketoacyl-CoA thiolase

  • Buffer (e.g., potassium phosphate buffer, pH 7.3)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer, NAD⁺, CoASH, and the thiolase enzyme.

  • Initiate Reaction: Start the reaction by adding the L-3-hydroxyicosanoyl-CoA substrate.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Comparative Summary and Conclusion

The metabolism of this compound is a central part of fatty acid degradation across diverse species, yet the cellular context and enzymatic players differ significantly.

  • Mammals employ a dual-compartment system, with peroxisomes initiating the breakdown of very-long-chain fatty acids and mitochondria carrying out the bulk of energy production from the resulting shorter chains. This division of labor allows for efficient processing of a wide range of fatty acid substrates. The mitochondrial pathway for long-chain fatty acids is characterized by the highly organized trifunctional protein complex.

  • Yeast (S. cerevisiae) presents a more streamlined, peroxisome-exclusive pathway. This makes it an excellent model system for studying the fundamental aspects of peroxisomal β-oxidation without the complexity of a parallel mitochondrial pathway.

  • Bacteria (P. aeruginosa) exhibit remarkable metabolic flexibility, with a cytosolic pathway and multiple enzyme homologs. This redundancy likely provides an advantage in adapting to diverse environments and utilizing a wide array of carbon sources.

For professionals in drug development, the species-specific differences in enzyme structure and regulation offer potential targets for antimicrobial and metabolic disease therapies. For researchers and scientists, understanding these variations is key to interpreting experimental data and constructing accurate metabolic models. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the fascinating and vital process of fatty acid metabolism.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must adhere to standardized safety protocols when handling 3-oxoicosanoyl-CoA to ensure a safe laboratory environment and proper disposal. This document provides a comprehensive overview of the necessary procedures, grounded in established best practices for biochemical reagents.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spill Response:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated waste container.

  • Clean the spill area with soap and water.

Disposal Procedures for this compound

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guide outlines the recommended disposal process.

Step 1: Waste Segregation

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected in a clearly labeled, sealed waste container. The label should identify the contents as "Non-hazardous chemical waste: this compound".

Step 2: Waste Storage

  • Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.

Step 3: Institutional Guidelines

  • Consult and adhere to your institution's specific chemical waste disposal procedures and guidelines. The Environmental Health and Safety (EHS) office at your institution is the primary resource for this information.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was identified, quantitative data regarding toxicity, exposure limits, or other specific safety thresholds are not available. In the absence of this data, it is prudent to treat the compound with a high degree of caution and minimize exposure.

Data PointValue
Acute ToxicityData not available. Treat as potentially harmful.
Permissible Exposure Limit (PEL)Not established. Minimize exposure.
Recommended Storage Temp.Refer to product-specific guidelines (typically -20°C to -80°C for long-term stability).

Biochemical Context: The Role of this compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of very long-chain fatty acids (VLCFAs). This metabolic process occurs primarily in peroxisomes and is essential for breaking down fatty acids to produce energy.[1][2][3] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA.[3][4]

The diagram below illustrates the key steps in the peroxisomal beta-oxidation of a very long-chain fatty acid, highlighting the position of 3-oxoacyl-CoA intermediates like this compound.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisomal Beta-Oxidation VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Peroxisome Peroxisome

Caption: Peroxisomal Beta-Oxidation Pathway of Very Long-Chain Fatty Acids.

References

Safeguarding Your Research: A Guide to Handling 3-Oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-oxoicosanoyl-CoA, a long-chain fatty acyl-CoA. By outlining operational and disposal plans, this document aims to be a preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for protection against chemical splashes. For tasks with a risk of cuts or abrasions, consider gloves made from durable materials like Kevlar or Dyneema.[1][2]
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect against flying objects and splashes. A face shield can offer additional protection for the entire face.[1][2][3]
Body Protection Laboratory coat or coverallsA standard lab coat is typically sufficient. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. In oxygen-deficient environments or where unknown contaminants are present, a Self-Contained Breathing Apparatus (SCBA) is required.
Foot Protection Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities or heavy equipment.

Experimental Protocols: A Step-by-Step Handling Workflow

A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments. The following workflow provides a procedural guide from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area (well-ventilated, clean surface) prep_ppe->prep_setup prep_reagent 3. Thaw reagent (if frozen) prep_setup->prep_reagent handle_aliquot 4. Aliquot required amount prep_reagent->handle_aliquot handle_exp 5. Perform experiment handle_aliquot->handle_exp cleanup_decon 6. Decontaminate work area handle_exp->cleanup_decon cleanup_waste 7. Dispose of waste (follow institutional guidelines) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Operational Plan

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Prepare a clean and well-ventilated work area. A chemical fume hood is recommended if there is a potential for aerosol generation.

    • If the this compound is stored frozen, allow it to thaw to room temperature.

  • Handling:

    • Carefully open the container to avoid splashing or generating dust.

    • Use appropriate tools (e.g., calibrated pipettes) to aliquot the desired amount for your experiment.

    • When not in use, keep the container tightly closed.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and face thoroughly after working with the substance.

    • Immediately change any contaminated clothing.

Disposal Plan

  • Waste Disposal: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be disposed of in accordance with local, state, and federal regulations. It is crucial to consult your institution's specific guidelines for chemical waste disposal. Do not let the product enter drains.

  • Spill Response: In the event of a spill, evacuate the immediate area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. Avoid breathing any dust or vapors.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxoicosanoyl-CoA
Reactant of Route 2
Reactant of Route 2
3-oxoicosanoyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.